Octacalcium;phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
Ca8O4P+13 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
octacalcium;phosphate |
InChI |
InChI=1S/8Ca.H3O4P/c;;;;;;;;1-5(2,3)4/h;;;;;;;;(H3,1,2,3,4)/q8*+2;/p-3 |
InChI Key |
HVWUMVBOAFDIFG-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Octacalcium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a critical calcium phosphate compound extensively studied for its role as a potential precursor to biological hydroxyapatite (B223615) (HA), the primary inorganic component of bone and teeth.[1][2] Its unique crystal structure, biocompatibility, and high osteoconductivity make it a material of significant interest in bone tissue engineering, biomaterial development, and drug delivery systems.[1] This guide provides a detailed overview of the crystal structure of OCP, experimental protocols for its synthesis and analysis, and visual representations of key processes.
Core Crystal Structure Properties
The crystal structure of octacalcium phosphate is characterized by its layered arrangement, consisting of "apatitic layers" that are structurally similar to hydroxyapatite, alternating with "hydrated layers" containing water molecules and hydrogen phosphate ions.[3][4] This unique composition contributes to its bioactivity and its tendency to convert to HA.[1]
The crystal system of OCP is triclinic, belonging to the space group P-1.[4][5][6] This structure results in a complex, low-symmetry unit cell. The layered nature, with apatitic and hydrated sections parallel to the (100) plane, is a defining feature of OCP.[3][4]
Quantitative Crystallographic Data
The unit cell parameters of octacalcium phosphate have been determined through crystallographic studies. While minor variations exist in the literature, the values are generally consistent. The table below summarizes representative crystallographic data.
| Parameter | Value (Source 1) | Value (Source 2) | Value (Source 3) |
| Space Group | P-1 | P1 | P-1 |
| a | 19.692(4) Å | 19.87 Å | 19.70 Å |
| b | 9.523(2) Å | 9.63 Å | 9.50 Å |
| c | 6.835(2) Å | 6.87 Å | 6.85 Å |
| α | 90.15(2)° | 90.13° | 90.03° |
| β | 92.54(2)° | 92.13° | 92.48° |
| γ | 108.65(1)° | 108.36° | 108.32° |
| Citations | [4][5] | [6] | [7] |
Experimental Protocols
Synthesis of Octacalcium Phosphate via Co-Precipitation
This protocol describes a common and rapid method for synthesizing phase-pure OCP.[8][9][10] The procedure involves the controlled precipitation of OCP from calcium and phosphate precursor solutions.
Materials:
-
Calcium Acetate (B1210297) Hydrate (B1144303) (Ca(CH₃COO)₂·H₂O)
-
Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Reaction Vessel (e.g., Easy Max reactor) equipped with pH sensor, temperature probe, overhead stirrer, and dosing unit.[8]
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 0.0532 M solution of calcium acetate hydrate in deionized water.[8]
-
Prepare a 0.04 M solution of sodium dihydrogen phosphate dihydrate in deionized water.[8] The molar concentrations are chosen to maintain a Ca/P ratio of 1.33.[8][9]
-
Prepare a 3 M solution of sodium hydroxide for pH adjustment.[8]
-
-
Reaction Setup:
-
Add the calcium acetate stock solution to the temperature-controlled reaction vessel.
-
Begin stirring and heat the solution to the desired temperature (e.g., 40°C to 70°C).[8]
-
-
Precipitation:
-
Slowly add the sodium dihydrogen phosphate stock solution to the calcium acetate solution.
-
Simultaneously, use the dosing unit to add the 3 M NaOH solution to maintain a constant pH (e.g., pH 6.0).[9]
-
-
Reaction and Isolation:
-
Washing and Drying:
Structural Analysis via X-ray Diffraction (XRD)
Powder X-ray diffraction is the primary technique used to confirm the phase purity and determine the crystal structure parameters of synthesized OCP.[2][7] The Rietveld refinement method is often employed for detailed structural analysis from powder diffraction data.[7][11]
Methodology:
-
Sample Preparation:
-
Gently grind the synthesized OCP powder in an agate mortar to ensure a fine, homogeneous particle size.
-
Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface.
-
-
Data Collection:
-
Use a powder diffractometer equipped with a Cu Kα radiation source.
-
Scan the sample over a 2θ range appropriate for OCP, typically from a low angle (e.g., 3° or 4°) to a higher angle (e.g., 40° or 60°).[12] Key OCP reflections appear at low angles, such as the main (010) reflection around 4.9° 2θ.[12]
-
Use a small step size (e.g., 0.02°) and sufficient counting time per step to obtain high-quality data with good peak-to-background resolution.[12]
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern to standard diffraction patterns from databases (e.g., ICDD PDF card № 26-1056 for OCP) to confirm the phase.[13]
-
Rietveld Refinement: Use specialized software (e.g., PowderCell, GSAS-II) to perform a Rietveld refinement.[14] This process involves:
-
Inputting an initial structural model for OCP (space group P-1, approximate atomic positions).[14]
-
Least-squares fitting of the calculated diffraction pattern to the experimental data by refining various parameters.
-
Refined parameters include unit cell lattice parameters (a, b, c, α, β, γ), background, peak shape parameters, and atomic coordinates.[11]
-
-
Result Interpretation: The quality of the fit confirms the structural model, and the refined lattice parameters provide precise quantitative data for the synthesized material.[13][14]
-
Visualizations: Workflows and Pathways
Figure 1: Experimental workflow for the synthesis of OCP via co-precipitation.
Figure 2: Biological role of OCP in bone formation.
References
- 1. octacalcium phosphate ocp: Topics by Science.gov [science.gov]
- 2. Formation of octacalcium phosphate and subsequent transformation to hydroxyapatite at low supersaturation: a model for cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Octacalcium phosphate - Wikipedia [en.wikipedia.org]
- 6. Octacalcium phosphate – a metastable mineral phase controls the evolution of scaffold forming proteins - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C5TB00673B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Octacalcium Phosphate for Bone Tissue Engineering: Synthesis, Modification, and In Vitro Biocompatibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
octacalcium phosphate chemical formula and properties
An In-depth Technical Guide to Octacalcium Phosphate (B84403)
Core Chemical Identity and Properties
Octacalcium phosphate (OCP) is a significant member of the calcium phosphate family of biomaterials, recognized primarily as a precursor to biological apatite, the main inorganic component of bone and teeth.[1][2][3] Its unique crystal structure and chemical properties make it a subject of extensive research for applications in bone regeneration and drug delivery.
Chemical Formula: Ca₈H₂(PO₄)₆·5H₂O[1][4]
OCP is a hydrated acidic calcium phosphate. Its structure is distinct, featuring alternating layers: an "apatitic" layer, which is structurally similar to hydroxyapatite (B223615) (HA), and a "hydrated" layer containing water molecules and less densely packed calcium and phosphate ions.[5][6] This layered structure is key to its unique biological and chemical behaviors, including its eventual conversion to the more stable HA phase in physiological environments.[6][7][8]
Quantitative Data Summary
The fundamental physicochemical properties of OCP are summarized in the table below. These parameters are critical for its synthesis, characterization, and understanding its biological interactions.
| Property | Value(s) | Reference(s) |
| Molar Mass | 446.234023 g/mol | [4] |
| Appearance | White powder; Plate-like or ribbon-shaped crystals | [4][9][10] |
| Stoichiometric Ca/P Molar Ratio | 1.33 | [4][7] |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 | [4][11] |
| Lattice Parameters (Unit Cell) | a = 19.692 - 19.70 Åb = 9.50 - 9.523 Åc = 6.835 - 6.85 Åα = 90.03° - 90.15°β = 92.48° - 92.54°γ = 108.32° - 108.65° | [4][11][12] |
| Surface Energy (100) Plane | 1311 mJ/m² (in vacuum)462 mJ/m² (in water) | [4] |
| Surface Energy (200) Plane | 858 mJ/m² (in vacuum)189 mJ/m² (in water) | [4] |
| Specific Surface Area (Synthesized) | 16 to 91 m²/g | [10][13] |
Biological and Chemical Characteristics
OCP's utility in biomedical applications stems from its excellent biocompatibility and its active role in bone formation processes.
-
Biomineralization Precursor: OCP is widely considered a transient precursor phase in the formation of biological apatite in bone and teeth.[1][2] It is thermodynamically unstable under physiological conditions and hydrolyzes into a more stable, less soluble form of apatite, similar to the mineral phase of bone.[7][14]
-
Osteoconductivity and Biodegradability: OCP is both osteoconductive, meaning it supports the growth of new bone tissue on its surface, and biodegradable.[4][6][8] Its resorption in the body is accompanied by the local release of calcium and phosphate ions, which are essential for bone regeneration.[6][8] Studies have shown OCP to have higher osteoconductivity than other calcium phosphates like hydroxyapatite or β-tricalcium phosphate.[4][7]
-
Cellular Interaction: OCP stimulates bone formation by promoting osteoblast differentiation and mineralization.[4][6] It also modulates the formation of osteoclasts, the cells responsible for bone resorption, contributing to a balanced bone remodeling process.[4][15]
-
Unique Chemical Reactivity: A notable property of OCP is its ability to incorporate dicarboxylate ions into its layered crystal structure, a feature not seen in other calcium phosphates.[5][16] This allows for the potential development of functionalized biomaterials with tailored properties for drug delivery or specific cellular responses.
Experimental Protocols
The synthesis of phase-pure OCP is challenging due to a narrow synthesis window; slight deviations in reaction parameters can lead to the formation of other calcium phosphate phases like dicalcium phosphate (DCP) or hydroxyapatite (HA).[3][4]
Synthesis Methodologies
A. Precipitation / Co-precipitation This is a common wet-chemical method for OCP synthesis.
-
Protocol: A calcium salt solution (e.g., 0.04 M calcium acetate, Ca(CH₃COO)₂) is mixed with a phosphate buffer solution (e.g., 0.04 M solution of Na₂HPO₄ and NaH₂PO₄).[4][11][12] The Ca/P molar ratio in the starting reagents is critical and should be maintained at 1.33.[13]
-
Reaction Conditions:
-
Outcome: The process yields a white precipitate of OCP, which is then filtered, washed, and dried.
B. Hydrolysis of Precursor Phases This method involves the transformation of a less stable calcium phosphate into OCP.
-
Protocol (from α-TCP): Alpha-tricalcium phosphate (α-TCP) is hydrolyzed in a dilute acidic solution. For example, α-TCP powder is combined with 0.0016 M phosphoric acid.[4] This method is also used for synthesizing OCP with incorporated carboxylate ions by performing the hydrolysis in an aqueous solution of the relevant carboxylic acid.[17]
-
Reaction Conditions:
-
Protocol (from DCPD): Dicalcium phosphate dihydrate (DCPD, Brushite) can be hydrolyzed in buffer solutions, such as sodium acetate, to form OCP.[18]
Characterization Techniques
A multi-technique approach is essential to confirm the phase purity, crystallinity, and morphology of synthesized OCP.
-
X-ray Diffraction (XRD): This is the primary technique for phase identification and crystallinity assessment. OCP has a distinct diffraction pattern that differentiates it from HA, DCPD, and other calcium phosphates.[9] Characteristic peaks for OCP are found at specific 2θ angles, corresponding to lattice spacings such as 4.7 Å.[6]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the chemical groups present. They can confirm the presence of phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water molecules characteristic of the OCP structure. The splitting of the phosphate vibrational bands (e.g., around 960 cm⁻¹) is an indicator of higher crystal ordering.[19]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the synthesized powder. OCP typically exhibits a characteristic ribbon-like or plate-like crystal habit.[9][10]
-
Thermogravimetric Analysis (TGA): TGA can differentiate OCP from anhydrous phases like HA. OCP shows a characteristic weight loss of structural water at temperatures between 100–200°C.[6]
Signaling Pathways and Cellular Modulation
Recent research has revealed that OCP actively modulates intracellular signaling pathways in osteoblasts, which helps explain its high bioactivity and role in promoting bone formation. OCP has been shown to regulate the P38, JNK, Src, and AKT signaling pathways.[9][20][21]
-
P38/MAPK Pathway: OCP treatment activates the phosphorylation of P38, promoting cellular processes related to proliferation and differentiation.[9][22]
-
JNK Pathway: OCP inhibits the JNK signaling pathway by reducing the phosphorylation of JNK.[20] This may affect cell proliferation by inactivating a key signaling system for apoptosis.
-
Src Pathway: OCP inhibits the Src signaling pathway by significantly lowering the expression of phosphorylated Src, while total Src protein levels remain unchanged.[20][22]
-
AKT Pathway: OCP treatment significantly increases the phosphorylation of AKT (at Ser473), a key regulator of cell survival and proliferation. Interestingly, this is accompanied by a decrease in the total amount of AKT protein, suggesting OCP increases the efficiency of AKT activation.[9][20]
Experimental and Logical Workflows
The successful application of OCP in research and development relies on a systematic workflow encompassing synthesis, rigorous characterization, and functional biological assessment.
References
- 1. Bone Regeneration by Synthetic Octacalcium Phosphate and its Role...: Ingenta Connect [ingentaconnect.com]
- 2. Bone regeneration by synthetic octacalcium phosphate and its role in biological mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octacalcium phosphate - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Octacalcium;phosphate | Benchchem [benchchem.com]
- 7. Octacalcium phosphate, a promising bone substitute material: a narrative review [e-jyms.org]
- 8. Octacalcium phosphate: osteoconductivity and crystal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Octacalcium phosphate with incorporated carboxylate ions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Octacalcium Phosphate Containing Glutarate Ions with a High Incorporation Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts | Semantic Scholar [semanticscholar.org]
- 21. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts [medsci.org]
- 22. researchgate.net [researchgate.net]
The Biological Significance of Octacalcium Phosphate in Bone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a non-apatitic calcium phosphate that plays a pivotal role in bone formation and regeneration.[1] Unlike more crystalline and stable calcium phosphates such as hydroxyapatite (B223615) (HA), OCP is a metastable precursor to biological apatite, the primary mineral component of bone.[1][2] Its unique crystallographic structure, biodegradability, and bioactivity make it a subject of intense research and a promising candidate for bone substitute materials. This guide provides an in-depth technical overview of the biological significance of OCP in osteogenesis, detailing its conversion to hydroxyapatite, its influence on bone cells, the signaling pathways it modulates, and a comparative analysis of its performance against other biomaterials.
Octacalcium Phosphate as a Precursor to Hydroxyapatite
A fundamental aspect of OCP's biological significance is its role as a transient precursor to hydroxyapatite in physiological environments.[1][2] The crystal structure of OCP is closely related to that of HA, consisting of alternating apatitic and hydrated layers.[2][3] This structural similarity facilitates a topotaxial conversion to HA, a process that is believed to be crucial for its osteoconductive properties.[4][5]
The transformation from OCP to HA is a spontaneous and irreversible process that occurs in vivo.[1][5] This conversion involves the hydrolysis of OCP, leading to the formation of a more stable, calcium-deficient hydroxyapatite.[6][7] This process modifies the local microenvironment by altering the concentrations of calcium and phosphate ions and influencing the adsorption of serum proteins, which in turn impacts cellular behavior.[1] The in vivo conversion process is thought to mimic the natural mineralization process of bone, suggesting that OCP may play a role in biological apatite formation.[5][8]
The transformation can proceed through two main mechanisms:
-
Topotaxial Conversion: The conversion occurs in situ, largely preserving the original morphology of the OCP crystal.[4]
-
Dissolution-Reprecipitation: OCP dissolves, releasing calcium and phosphate ions into the local environment, which then precipitate as new hydroxyapatite crystals.[9][10]
It is speculated that in a biological setting, both mechanisms may occur, with heterogeneous nucleation of HA on the OCP surface playing a key role.[4][10]
Influence on Osteogenic Cells
OCP has a profound influence on the cells responsible for bone formation (osteoblasts) and resorption (osteoclasts), contributing to its superior bone regeneration capabilities compared to other calcium phosphate ceramics.[6][8]
Stimulation of Osteoblasts
OCP actively stimulates osteoblastic activity, promoting cell proliferation, differentiation, and biomineralization.[6] In vitro studies have demonstrated that OCP upregulates factors that increase cell viability and proliferation in osteoblast-like cells.[6] For instance, treatment of MG63 osteoblast-like cells with OCP has been shown to significantly increase cell proliferation over a period of 13 days.[6] Furthermore, OCP enhances the biomineralization activity of osteoblasts, as indicated by increased alkaline phosphatase (ALP) activity.[11]
Modulation of Osteoclasts
OCP is biodegradable and its resorption is partly mediated by osteoclasts.[2][3] Histological observations have revealed the presence of bone-resorbing osteoclasts around implanted OCP.[12] In vitro studies have shown that OCP can induce osteoclast differentiation from bone marrow cells when co-cultured with osteoblasts.[12] This induction is mediated by the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) by osteoblasts.[12] The presence of OCP leads to a decrease in local calcium concentration, which in turn stimulates osteoblasts to produce RANKL, a key signaling molecule for osteoclast formation and activation.[12] The resorption of OCP by osteoclasts creates space for new bone formation, a critical aspect of its regenerative capacity.[13]
Signaling Pathways in OCP-Mediated Bone Formation
OCP's influence on bone cells is orchestrated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of OCP's bioactivity and for the development of targeted therapeutic strategies.
OCP-Modulated Signaling in Osteoblasts
-
AKT Pathway: OCP treatment has been shown to significantly increase the phosphorylation of AKT (Protein Kinase B) in MG63 osteoblastic cells, indicating an activation of this pro-survival and pro-proliferative pathway.[6] Interestingly, while phosphorylated AKT levels increase, total AKT protein levels have been observed to decrease.[6]
-
Src Pathway: OCP inhibits the Src signaling pathway in osteoblasts. Specifically, it leads to a significant decrease in the phosphorylation of Src, a tyrosine kinase involved in cell proliferation, survival, and migration, while the total Src protein level remains unchanged.[6]
-
JNK Pathway: OCP attenuates the c-Jun N-terminal kinase (JNK) signaling pathway by inactivating phosphorylated JNK.[6]
-
P38 MAPK Pathway: In contrast to the JNK pathway, OCP treatment activates the p38 mitogen-activated protein kinase (MAPK) pathway, as evidenced by increased phosphorylation of p38.[11]
OCP-Mediated Osteoclastogenesis Signaling
OCP indirectly stimulates osteoclastogenesis through its interaction with osteoblasts. The process is primarily mediated by the RANKL/RANK/OPG signaling axis, a critical pathway in bone remodeling.
Comparative Performance of OCP in Bone Regeneration
Numerous in vivo studies have demonstrated the superior bone regeneration capacity of OCP compared to other calcium phosphate-based bone substitutes like hydroxyapatite (HA) and beta-tricalcium phosphate (β-TCP).[13][14][15][16]
| Parameter | OCP | β-TCP | HA | Study Animal Model | Duration | Source |
| Remaining Implant (%) | Significantly lower than HA and β-TCP | Higher than OCP | Higher than OCP | Rat Cranial Defect | 6 months | [14][17] |
| New Bone Formation (%) | Significantly higher than HA and β-TCP | Lower than OCP | Lower than OCP | Rat Cranial Defect | 6 months | [14][17] |
| Resorption Rate | Faster than BCP and BHA | Slower than OCP | Slower than OCP | Rabbit Tibial Defect | 4 and 12 weeks | [15] |
| New Bone Formation | Significantly higher than BCP and BHA | Lower than OCP | Lower than OCP | Rabbit Tibial Defect | 4 and 12 weeks | [15] |
| Osteoconductivity | Superior to HA and β-TCP/collagen | Good | Less pronounced than OCP and β-TCP | Rat Calvarial Defect | Not specified | [13][16] |
OCP: Octacalcium Phosphate, β-TCP: Beta-Tricalcium Phosphate, HA: Hydroxyapatite, BCP: Biphasic Calcium Phosphate, BHA: Heat-treated Bovine Bone.
Histological analysis of rabbit tibial defects implanted with OCP shows active new bone formation with a high density of osteoblasts at 4 weeks.[13][18] By 12 weeks, most of the OCP is resorbed and replaced by compact bone.[13][18]
Experimental Methodologies
A variety of in vitro and in vivo methods are employed to characterize the biological significance of OCP.
In Vitro Assays
-
Cell Proliferation Assay (MTT Assay):
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.
-
Protocol Outline:
-
Seed osteoblast-like cells (e.g., MG63) in a 96-well plate.
-
Treat cells with different concentrations of OCP (e.g., 10 mg/ml and 20 mg/ml) for various time points (e.g., 5, 7, 11, and 13 days).[6]
-
Add MTT solution to each well and incubate.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Principle: ALP is an early marker of osteoblast differentiation. The assay measures the enzymatic activity of ALP, which hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow product.
-
Protocol Outline:
-
Culture osteoblast-like cells with or without OCP.
-
Lyse the cells to release intracellular proteins.
-
Incubate the cell lysate with a pNPP solution.
-
Stop the reaction and measure the absorbance of the yellow p-nitrophenol at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
-
-
Western Blotting for Signaling Proteins:
-
Principle: A technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
-
Protocol Outline:
-
Culture osteoblast-like cells with OCP.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target signaling proteins (e.g., total and phosphorylated forms of AKT, Src, JNK, p38).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
-
In Vitro Osteoclastogenesis Assay:
-
Principle: To assess the ability of OCP to induce the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.
-
Protocol Outline:
-
Co-culture mouse bone marrow cells (as osteoclast precursors) and osteoblasts on OCP-coated culture plates.[12][19]
-
Culture for a specified period (e.g., 6 days).
-
Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells.
-
-
In Vivo Animal Models
-
Rat/Rabbit Calvarial or Tibial Defect Model:
-
Principle: To evaluate the in vivo bone regeneration capacity of OCP in a critical-sized bone defect that would not heal on its own.
-
Protocol Outline:
-
Create a standardized, critical-sized defect in the calvaria or tibia of rats or rabbits under general anesthesia.[14][15]
-
Implant OCP granules or an OCP-based composite into the defect. Control groups may include empty defects or defects filled with other bone graft materials (e.g., HA, β-TCP).
-
After a predetermined period (e.g., 4, 8, or 12 weeks), euthanize the animals and harvest the bone tissue containing the defect.
-
Fix, dehydrate, and embed the tissue in resin (e.g., acrylic resin).
-
Perform undecalcified sectioning and stain with histological stains (e.g., hematoxylin (B73222) and eosin).
-
Conduct histomorphometric analysis to quantify the percentage of remaining implant material and new bone formation.[14][15]
-
-
Conclusion
Octacalcium phosphate stands out as a highly promising biomaterial for bone regeneration due to its unique biological properties. Its role as a precursor to hydroxyapatite, coupled with its ability to stimulate osteoblasts and modulate osteoclast activity through intricate signaling pathways, underpins its superior osteoconductive and biodegradable characteristics. The quantitative and qualitative evidence from numerous studies highlights the potential of OCP to bridge the gap between synthetic bone graft materials and the gold standard of autografts. For researchers and professionals in drug development and tissue engineering, a thorough understanding of the biological significance of OCP is paramount for harnessing its full therapeutic potential in the development of next-generation bone regenerative therapies.
References
- 1. Bone regeneration by synthetic octacalcium phosphate and its role in biological mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials [jstage.jst.go.jp]
- 3. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bone Regeneration by Synthetic Octacalcium Phosphate and its Role...: Ingenta Connect [ingentaconnect.com]
- 6. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 購読者認証 [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Observation of Transformation Behavior of Octacalcium Phosphate to Hydroxyapatite | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. Osteoclast differentiation induced by synthetic octacalcium phosphate through receptor activator of NF-kappaB ligand expression in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implanted octacalcium phosphate is more resorbable than beta-tricalcium phosphate and hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biomimetic Octacalcium Phosphate Bone Has Superior Bone Regeneration Ability Compared to Xenogeneic or Synthetic Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Octacalcium phosphate, a promising bone substitute material: a narrative review [e-jyms.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Octacalcium Phosphate as a Precursor to Hydroxyapatite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a critical crystalline intermediate in the formation of biological apatite, the primary inorganic component of bone and teeth. Its structural similarity to hydroxyapatite (B223615) (HAp), coupled with its superior bioactivity and biodegradability, has positioned OCP as a promising precursor material for bone regeneration and a vehicle for localized drug delivery. This technical guide provides an in-depth exploration of the synthesis of OCP, its transformation into HAp, and the cellular mechanisms it influences. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to support researchers and professionals in the fields of materials science, tissue engineering, and drug development.
Introduction: The Significance of Octacalcium Phosphate
Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is the main mineral constituent of bone, making it a focal point for the development of bone graft substitutes. However, synthetic HAp ceramics often exhibit slow degradation rates that can impede the natural bone remodeling process.[1] Octacalcium phosphate has emerged as a compelling alternative due to its transient nature in biological mineralization and its demonstrated ability to enhance bone regeneration.[2]
OCP's crystal structure consists of alternating apatitic layers, structurally similar to HAp, and hydrated layers containing water molecules and hydrogen phosphate ions.[3] This unique structure is believed to be central to its role as a precursor, facilitating a topotactic transformation to HAp through hydrolysis. This conversion process is not merely a chemical change but a biologically active event that modulates cellular behavior, including osteoblast proliferation and differentiation.[3][4] Furthermore, the layered structure and higher solubility of OCP compared to HAp make it an attractive candidate for controlled drug delivery systems.[5]
This guide will delve into the fundamental aspects of OCP, providing the necessary technical details for its synthesis, characterization, and application as a precursor to HAp in research and development settings.
Synthesis of Octacalcium Phosphate: A Co-Precipitation Approach
The co-precipitation method is a widely used and reproducible technique for synthesizing phase-pure OCP.[1] The process involves the controlled precipitation of OCP from aqueous solutions of calcium and phosphate precursors under specific temperature and pH conditions.
Experimental Protocol: Co-Precipitation Synthesis of OCP
This protocol outlines a method for the synthesis of OCP using a laboratory-scale reactor.
Materials:
-
Calcium Acetate (B1210297) Hydrate (B1144303) (Ca(CH₃COO)₂·H₂O)
-
Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Synthesis Workstation/Reactor with pH and temperature control
-
Overhead Stirrer
-
Dosing unit for pH adjustment
-
Vacuum filtration system
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.0532 M solution of calcium acetate hydrate in deionized water.
-
Prepare a 0.04 M solution of sodium dihydrogen phosphate dihydrate in deionized water. The Ca/P molar ratio of these solutions is approximately 1.33, which is stoichiometric for OCP.
-
Prepare a 3 M solution of sodium hydroxide for pH adjustment.
-
-
Reaction Setup:
-
Transfer 200 mL of the sodium dihydrogen phosphate dihydrate solution to the reactor vessel.
-
Set the reaction temperature to the desired value (e.g., 60 °C).
-
Begin stirring the phosphate solution at a constant rate.
-
-
Precipitation:
-
Slowly add the calcium acetate solution to the phosphate solution at a controlled rate.
-
Simultaneously, maintain the pH of the reaction mixture at a constant value (e.g., pH 6.0) by the controlled addition of the sodium hydroxide solution using the dosing unit.
-
-
Reaction and Harvesting:
-
Continue the reaction under constant stirring, temperature, and pH for a specified duration (e.g., 4 hours).
-
After the reaction is complete, isolate the precipitate by vacuum filtration.
-
-
Washing and Drying:
-
Wash the precipitate thoroughly with deionized water (three times is recommended) to remove any unreacted ions.
-
Freeze the washed precipitate in liquid nitrogen and then lyophilize (freeze-dry) to obtain a fine OCP powder.
-
Workflow for OCP Synthesis
Transformation of Octacalcium Phosphate to Hydroxyapatite
The conversion of OCP to HAp is a critical process that underpins its bioactivity. This transformation typically occurs via hydrolysis, where the hydrated layers of OCP are gradually replaced, leading to the more thermodynamically stable HAp structure.[6] This process can be influenced by several factors, including pH, temperature, and the ionic composition of the surrounding medium.
Mechanism of Transformation
The hydrolysis of OCP to HAp can be represented by the following chemical equation:
Ca₈H₂(PO₄)₆·5H₂O + 2Ca²⁺ → Ca₁₀(PO₄)₆(OH)₂ + 4H⁺ + 3H₂O
This transformation can proceed through two primary mechanisms:
-
Topotactic Transformation: This solid-state transformation involves the direct conversion of the OCP crystal lattice to the HAp lattice with minimal structural rearrangement. The crystallographic orientation of the parent OCP crystal is largely preserved in the resulting HAp crystal.
-
Solution-Mediated Transformation: This mechanism involves the dissolution of OCP, followed by the precipitation of HAp from the solution. This process is more dependent on the saturation state of the surrounding fluid with respect to HAp.[7]
In many in vitro and in vivo scenarios, a combination of both mechanisms is likely to occur.[7]
Experimental Protocol: In Vitro Hydrolysis of OCP to HAp
This protocol describes a method for studying the hydrolysis of OCP to HAp in a controlled laboratory setting.
Materials:
-
Synthesized OCP powder
-
Tris-HCl buffer solution (or other physiological buffer like Simulated Body Fluid - SBF)
-
Constant temperature water bath or incubator
-
pH meter
-
Agitator or shaker
-
Centrifuge
-
Filtration apparatus
-
Deionized water
Procedure:
-
Preparation:
-
Prepare the desired buffer solution (e.g., Tris-HCl at pH 7.4).
-
Pre-warm the buffer solution to the desired experimental temperature (e.g., 37°C).
-
-
Hydrolysis Reaction:
-
Disperse a known amount of OCP powder into the pre-warmed buffer solution in a sealed container.
-
Place the container in the constant temperature shaker/incubator to ensure continuous agitation and temperature maintenance.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), withdraw an aliquot of the suspension.
-
-
Sample Processing:
-
Separate the solid phase from the liquid phase by centrifugation or filtration.
-
Wash the solid residue with deionized water and then with ethanol to stop the hydrolysis reaction.
-
Dry the solid sample (e.g., in a desiccator or at a low temperature in an oven).
-
Analyze the liquid phase for calcium and phosphate ion concentrations to monitor dissolution and precipitation kinetics.
-
-
Characterization:
-
Characterize the dried solid samples at each time point using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the phase transformation from OCP to HAp.
-
Factors Influencing OCP to HAp Transformation
| Factor | Effect on Transformation | Quantitative Insights |
| pH | Higher pH generally accelerates the hydrolysis of OCP to HAp.[8] | At pH 7.4, OCP can be stable for at least 24 hours under low calcium concentrations, while at higher pH, the transformation is more rapid.[9] The rate of conversion is significantly slower at alkaline pH (e.g., 9.0) compared to neutral or slightly acidic conditions.[8] |
| Temperature | Increased temperature enhances the rate of hydrolysis. | The time for complete conversion of amorphous calcium phosphate (a precursor to OCP in some syntheses) to HAp decreases from 3 days at 10°C to 20 minutes at 37°C.[8] |
| Ionic Composition | The presence of certain ions can either promote or inhibit the transformation. For example, carbonate ions can be incorporated into the apatite structure, while magnesium ions can inhibit HAp precipitation. | The presence of high concentrations of calcium and phosphate ions in the solution can lead to almost complete transformation to HAp within 24 hours.[9] |
Characterization of OCP and HAp
Accurate characterization of OCP and the resulting HAp is crucial for understanding the transformation process and for quality control in material synthesis. XRD and FTIR are two of the most common and powerful techniques for this purpose.
Experimental Protocol: XRD and FTIR Analysis
Sample Preparation:
-
XRD: The dried powder sample should be finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then typically packed into a sample holder.
-
FTIR: For transmission analysis, a small amount of the sample powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.
XRD Analysis:
-
Principle: XRD identifies crystalline phases based on their unique diffraction patterns, which are determined by their crystal structure.
-
Procedure:
-
Mount the prepared sample in the diffractometer.
-
Set the instrument parameters, including the 2θ range (typically 10-60° for calcium phosphates), step size, and scan speed.
-
Run the analysis to obtain the diffraction pattern.
-
-
Data Interpretation:
-
OCP: Characterized by a strong reflection at a low 2θ angle (around 4.7°) corresponding to the (100) plane, which is absent in the HAp pattern.
-
HAp: Shows characteristic peaks at approximately 25.9° (002), 31.8° (211), 32.2° (112), and 32.9° (300).
-
The disappearance of the OCP-specific peaks and the emergence and sharpening of the HAp peaks over time indicate the progress of the transformation.
-
FTIR Analysis:
-
Principle: FTIR identifies chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational frequencies of those bonds.
-
Procedure:
-
Place the prepared sample (KBr pellet or powder for ATR) in the spectrometer.
-
Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
OCP: Shows characteristic absorption bands for HPO₄²⁻ (around 860 cm⁻¹) and water molecules, in addition to the PO₄³⁻ bands.
-
HAp: Dominated by the vibrational modes of the PO₄³⁻ group (around 1090-1030 cm⁻¹ and 600-560 cm⁻¹) and the OH⁻ group (a sharp peak around 3570 cm⁻¹ and a librational mode around 630 cm⁻¹).
-
During the transformation, the intensity of the HPO₄²⁻ band decreases, while the characteristic OH⁻ bands of HAp appear and increase in intensity.
-
Cellular Response to Octacalcium Phosphate
The enhanced bone regeneration observed with OCP is not solely due to its conversion to HAp but also stems from its direct interaction with bone cells, modulating key signaling pathways that promote osteogenic activity.[4]
Modulation of Osteoblast Signaling Pathways
Studies have shown that OCP can influence several intracellular signaling pathways in osteoblasts, leading to increased proliferation and differentiation.[3][4]
-
P38 MAPK Pathway: OCP has been shown to activate the phosphorylation of p38, a key regulator of cellular responses to external stimuli, which can promote osteoblast differentiation.[4]
-
JNK Pathway: OCP appears to inhibit the phosphorylation of JNK, which can be associated with a pro-proliferative and anti-apoptotic effect in osteoblasts.[3][10]
-
Src Pathway: OCP has been observed to disrupt the phosphorylation of Src, a non-receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation.[4]
-
AKT Pathway: OCP treatment has been linked to an increase in the phosphorylation of AKT, a central signaling molecule in the pathway that promotes cell survival and proliferation.[4]
Signaling Pathway Diagram
Octacalcium Phosphate in Drug Development
The unique properties of OCP make it a promising platform for the local delivery of therapeutic agents to bone. Its higher solubility compared to HAp allows for a more controlled release of incorporated drugs.[5]
Drug Release from OCP Matrices
The release of a drug from an OCP matrix can occur through several mechanisms:
-
Surface Desorption: Drug molecules adsorbed onto the surface of OCP crystals can be released relatively quickly upon exposure to a fluid.
-
Diffusion: The drug can diffuse through the porous structure of the OCP matrix.
-
Matrix Dissolution/Transformation: As OCP hydrolyzes and transforms into HAp, the incorporated drug is released. This provides a mechanism for sustained, long-term drug delivery.
A study on doxorubicin-loaded OCP particles demonstrated a continuous release of the drug over six weeks in vitro, with an initial burst release in the first 24 hours.[5] This highlights the potential of OCP for delivering chemotherapeutic agents directly to bone tumors, minimizing systemic toxicity.
Quantitative Data on Drug Release
| Drug | OCP Formulation | pH | Initial Burst Release (24h) | Sustained Release Duration | Reference |
| Doxorubicin | DOX-OCP particles | 7.4 | 15.9 ± 1.3% to 33.5 ± 12% | > 6 weeks | [5] |
| Doxorubicin | DOX-OCP particles | 6.0 | 23.7 ± 1.5% to 36.2 ± 12% | > 6 weeks | [5] |
Conclusion
Octacalcium phosphate stands out as a highly promising biomaterial in the field of bone regeneration and drug delivery. Its role as a natural precursor to hydroxyapatite, combined with its superior bioactivity and tunable degradation, offers significant advantages over traditional calcium phosphate ceramics. This technical guide has provided a comprehensive overview of the synthesis, transformation, and biological interactions of OCP. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals seeking to harness the therapeutic potential of this remarkable material. Further research into the optimization of OCP-based scaffolds and drug delivery systems will undoubtedly pave the way for novel and more effective treatments for a range of bone-related disorders.
References
- 1. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of Octacalcium Phosphate into Hydroxyapatite and Bone Regeneration | Scientific.Net [scientific.net]
- 8. The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipitation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of octacalcium phosphate and subsequent transformation to hydroxyapatite at low supersaturation: a model for cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Dawn of a Precursor: The Early Research and Discovery of Octacalcium Phosphate
A comprehensive technical guide on the foundational research into octacalcium phosphate (B84403) (OCP), a pivotal precursor in bone and tooth mineralization. This whitepaper delves into the seminal studies that first identified and characterized this unique calcium phosphate, providing researchers, scientists, and drug development professionals with a detailed account of its early synthesis, crystallographic analysis, and the logical progression of its discovery.
Octacalcium phosphate [Ca₈H₂(PO₄)₆·5H₂O], a non-apatitic calcium phosphate, has garnered significant interest in the fields of biomaterials and medicine due to its remarkable biocompatibility and its role as a precursor to biological apatite in hard tissues.[1] While its applications are a subject of modern research, the roots of its discovery and initial characterization extend back to the mid-20th century, with even earlier indications of its synthesis. This guide illuminates the foundational work that paved the way for our current understanding of OCP.
A Glimpse into the 19th Century: The Presumed First Synthesis
The story of octacalcium phosphate begins, albeit unrecognized at the time, in the mid-19th century. In 1843, John Percy is credited with what is now presumed to be the first synthesis of OCP.[2] His work referred to a hydrated calcium phosphate with "basic water," which implies the presence of HPO₄²⁻ ions, and five molecules of hydrate (B1144303) water, characteristics that align with the composition of OCP.[2] However, the definitive identification and characterization of OCP as a distinct chemical and crystallographic entity would have to wait for over a century, until the advent of more advanced analytical techniques.
The 1950s: A New Era of Calcium Phosphate Chemistry
The 1950s marked a turning point in the understanding of calcium phosphate chemistry. It was during this decade that scientists began to systematically investigate the varying calcium-to-phosphate ratios, leading to the discovery of several distinct calcium phosphate phases, including octacalcium phosphate.[1] This period of intense research laid the groundwork for the definitive identification of OCP.
A pivotal moment in the history of OCP research was the 1957 publication by Walter E. Brown, James R. Lehr, James P. Smith, and A. William Frazier in the Journal of the American Chemical Society.[3] This seminal paper, titled "Crystallography of Octacalcium Phosphate," provided the first comprehensive crystallographic data for OCP, firmly establishing it as a unique compound.
Crystallographic Characterization: Unveiling the Structure
The work by Brown and his colleagues was instrumental in elucidating the crystal structure of OCP. Using X-ray diffraction techniques, which were the state-of-the-art for crystallographic analysis at the time, they determined the unit cell parameters and the triclinic crystal system of OCP.[3]
| Crystallographic Parameter | Value (Brown et al., 1957) |
| Crystal System | Triclinic |
| a | 19.69 Å |
| b | 9.52 Å |
| c | 6.83 Å |
| α | 90.1° |
| β | 92.5° |
| γ | 108.7° |
| Space Group | P1 or P1̄ |
| Formula | Ca₈H₂(PO₄)₆·5H₂O |
Table 1: Early Crystallographic Data for Octacalcium Phosphate[3]
Early Synthesis Protocols: From Hydrolysis to Precipitation
The early methods for synthesizing OCP primarily involved two main routes: the hydrolysis of other calcium phosphate precursors and direct precipitation from solution.
Hydrolysis of Dicalcium Phosphate Dihydrate (DCPD)
One of the common methods for preparing OCP in the early days was through the hydrolysis of dicalcium phosphate dihydrate (CaHPO₄·2H₂O), also known as brushite. This process typically involved the conversion of DCPD in an aqueous solution under controlled temperature and pH.
Experimental Protocol: Hydrolysis of DCPD (Conceptual Reconstruction based on literature)
-
Preparation of DCPD: Dicalcium phosphate dihydrate was first precipitated by reacting a calcium salt solution (e.g., calcium chloride) with a phosphate salt solution (e.g., disodium (B8443419) phosphate) at a controlled pH.
-
Hydrolysis: The freshly precipitated DCPD was then suspended in an aqueous solution, often a buffer solution to maintain a specific pH range.
-
Temperature Control: The suspension was maintained at a constant temperature, typically in the range of 37°C to 60°C, for a period ranging from hours to several days.[4]
-
Washing and Drying: The resulting OCP precipitate was then filtered, washed with distilled water to remove any unreacted precursors or byproducts, and subsequently dried.
Direct Precipitation
Direct precipitation was another key method for synthesizing OCP. This involved the careful mixing of calcium and phosphate solutions under specific conditions to favor the nucleation and growth of OCP crystals.
Experimental Protocol: Direct Precipitation (Conceptual Reconstruction based on literature)
-
Reactant Solutions: Separate solutions of a soluble calcium salt (e.g., calcium acetate) and a phosphate source (e.g., a mixture of monosodium and disodium phosphate) were prepared.
-
Controlled Mixing: The calcium solution was slowly added to the phosphate solution with constant stirring to ensure a homogeneous reaction.
-
pH and Temperature Control: The pH of the reaction mixture was carefully maintained within a narrow range (often between 5.0 and 6.0), and the temperature was kept constant, typically around 60°C.[5]
-
Aging: The precipitate was often aged in the mother liquor for a specific duration to allow for crystal growth and phase maturation.
-
Isolation and Purification: The OCP precipitate was collected by filtration, washed thoroughly with deionized water, and then dried.
Characterization Techniques of the Era
The primary analytical technique used to identify and characterize OCP in the 1950s was X-ray powder diffraction (XRD) . This method was crucial for determining the crystal structure and lattice parameters, which distinguished OCP from other calcium phosphates like hydroxyapatite (B223615) and dicalcium phosphate.[6]
Chemical analysis methods of the time, such as gravimetric and titrimetric techniques, were used to determine the calcium and phosphate content of the synthesized materials, confirming the empirical formula of OCP.[7]
Logical Progression of Discovery
The discovery and early research of octacalcium phosphate followed a logical scientific progression, from initial, serendipitous synthesis to its definitive characterization as a unique chemical entity.
Experimental Workflow for Early OCP Synthesis and Characterization
The general workflow for the synthesis and characterization of OCP in the mid-20th century can be visualized as a series of sequential steps, starting from the preparation of precursor solutions and culminating in the structural and chemical analysis of the final product.
Conclusion
The early research and discovery of octacalcium phosphate were characterized by a transition from presumptive synthesis to rigorous scientific identification. The foundational work of the 1950s, particularly the crystallographic studies by Brown and his colleagues, was paramount in establishing OCP as a distinct and important member of the calcium phosphate family. These early investigations into its synthesis and characterization laid the critical groundwork for the subsequent explosion of research into OCP's biological significance and its applications in medicine and biomaterials, a field that continues to evolve and expand upon this pioneering work.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium orthophosphates and human beings: A historical perspective from the 1770s until 1940 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural changes during the hydrolysis of dicalcium phosphate dihydrate to octacalcium phosphate and hydroxyapatite | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
In-Depth Technical Guide: Thermodynamic Stability of Octacalcium Phosphate vs. Hydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of calcium phosphate-based biomaterials for applications in drug delivery and tissue engineering hinges on a thorough understanding of their thermodynamic properties. This technical guide provides a detailed comparative analysis of the thermodynamic stability of two key calcium phosphates: Octacalcium Phosphate (B84403) (OCP) and Hydroxyapatite (B223615) (HAp). Hydroxyapatite is the thermodynamically most stable calcium phosphate phase under physiological conditions, while Octacalcium Phosphate is a metastable precursor that plays a crucial role in biomineralization and exhibits unique therapeutic advantages. This document outlines the core thermodynamic principles, presents quantitative data, details experimental methodologies for stability assessment, and visualizes the critical transformation pathways, offering a comprehensive resource for researchers and developers in the field.
Introduction to Thermodynamic Stability
In the context of calcium phosphate biomaterials, thermodynamic stability dictates the material's propensity to dissolve, transform, or remain inert within a physiological environment. This stability is fundamentally governed by the Gibbs free energy of formation (
ΔGf∘
) and the solubility product constant (Ksp
Ksp
Hydroxyapatite (Ca
10
(PO4
6
2
2
5
2
8
2
4
6
⋅
2
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic parameters for OCP and HAp, providing a quantitative basis for their comparison.
Table 1: Solubility Product Constants (
Ksp
) of Octacalcium Phosphate and Hydroxyapatite
| Compound | Chemical Formula | Temperature (°C) | pH | -log(
| Reference(s) |
| Octacalcium Phosphate (OCP) | Ca
| 37 | Varied | 48.7 ± 0.2 | [4] |
| Hydroxyapatite (HAp) | Ca
| 25 | 5 - 7 | 58.2 ± 0.2 | [5] |
| Hydroxyapatite (HAp) | Ca
| 20 | 4.6 - 7.6 | 52.8 - 56.9 | [6] |
Note:
Ksp
values can vary depending on the experimental conditions, including ionic strength and the presence of other ions.
Table 2: Standard Gibbs Free Energy and Enthalpy of Formation
| Compound | Chemical Formula | Standard Enthalpy of Formation (
| Standard Gibbs Free Energy of Formation (
| Reference(s) |
| Octacalcium Phosphate (OCP) | Ca
| -12300 | Not directly available | |
| Hydroxyapatite (HAp) | Ca
| -13399 ± 11 | -12600 | [7] |
Note: The Gibbs free energy of formation for OCP is not readily found in the literature, highlighting its metastable nature. The significantly more negative enthalpy of formation for HAp further supports its greater thermodynamic stability.
The OCP to HAp Transformation
The transformation of metastable OCP to the more stable HAp is a critical process in both biological mineralization and the performance of OCP-based biomaterials. This transformation is not a simple solid-state conversion but typically occurs via a dissolution-reprecipitation mechanism.
Factors Influencing the Transformation
Several factors in the surrounding environment can influence the rate and mechanism of the OCP to HAp transformation:
-
pH: The transformation is favored at higher pH values.[8]
-
Temperature: Increased temperature generally accelerates the transformation.[2]
-
Ionic Composition: The presence of certain ions can either promote or inhibit the transformation. For instance, magnesium ions (Mg
) have been shown to inhibit the conversion to apatite.[8]2+ -
Supersaturation: The degree of supersaturation of the solution with respect to HAp drives the precipitation of the more stable phase.[3]
Visualization of the Transformation Pathway
The following diagram illustrates the key steps and influencing factors in the transformation of OCP to HAp.
References
- 1. Octacalcium phosphate formation in vitro: implications for bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of octacalcium phosphate and subsequent transformation to hydroxyapatite at low supersaturation: a model for cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. octacalcium phosphate ocp: Topics by Science.gov [science.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct complexometric titration of calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis using Rietveld refinement [crystalimpact.com]
The Solubility of Octacalcium Phosphate in Physiological Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a critical crystalline intermediate in the formation of biological apatites, the primary mineral component of bone and teeth. Its unique layered structure and higher solubility compared to hydroxyapatite (B223615) (HA) make it a key player in bone mineralization, remodeling, and the design of advanced biomaterials for drug delivery and tissue engineering. Understanding the solubility of OCP in physiological environments is paramount for predicting its in vivo behavior, including its resorption rate, its transformation into more stable apatite phases, and its interaction with cells and biological molecules. This technical guide provides a comprehensive overview of the solubility of OCP in various physiological solutions, detailing the influential factors, experimental methodologies for its determination, and its transformation dynamics.
Quantitative Solubility of Octacalcium Phosphate
The solubility of a sparingly soluble salt like octacalcium phosphate is fundamentally described by its solubility product constant (Ksp), or more commonly, its negative logarithm (pKsp). The dissolution equilibrium for OCP can be represented as:
Ca₈H₂(PO₄)₆·5H₂O ⇌ 8Ca²⁺ + 2H⁺ + 6PO₄³⁻ + 5H₂O
The ion activity product (IAP) for OCP is given by: IAP = {Ca²⁺}⁸{H⁺}²{PO₄³⁻}⁶. At equilibrium, the IAP equals the Ksp.
The pKsp of OCP has been determined under various conditions, with a consensus value at physiological temperature (37 °C) being approximately 48.7 .[1][2][3][4] This value serves as the cornerstone for understanding OCP's solubility. However, the actual concentration of dissolved calcium and phosphate ions in a given physiological solution is influenced by a multitude of factors, including pH, ionic strength, and the presence of other ions that can form complexes.
Below are tables summarizing the composition of common physiological solutions used in OCP solubility studies and the reported behavior of OCP within them. Direct equilibrium solubility values (in mM or mg/L) in these complex media are not widely reported due to the intricate interplay of ionic interactions. Instead, the degree of supersaturation (DS) is often used to describe the thermodynamic driving force for precipitation or dissolution.
Table 1: Composition of Standard Simulated Body Fluid (SBF) and Human Blood Plasma
| Ion | SBF (mM)[5][6][7] | Human Blood Plasma (mM)[5][6][7] |
| Na⁺ | 142.0 | 142.0 |
| K⁺ | 5.0 | 5.0 |
| Mg²⁺ | 1.5 | 1.5 |
| Ca²⁺ | 2.5 | 2.5 |
| Cl⁻ | 147.8 | 103.0 |
| HCO₃⁻ | 4.2 | 27.0 |
| HPO₄²⁻ | 1.0 | 1.0 |
| SO₄²⁻ | 0.5 | 0.5 |
| pH | 7.4 | 7.35 - 7.45 |
Note: The pH of SBF is typically buffered with Tris-HCl.
Table 2: Behavior of Octacalcium Phosphate in Various Physiological Solutions
| Physiological Solution | Key Observations | References |
| Simulated Body Fluid (SBF) | SBF is typically supersaturated with respect to OCP.[8][9] When OCP is immersed in SBF, it can induce the precipitation of a bone-like apatite layer on its surface.[10][11] The transformation of OCP to apatite is influenced by the ionic composition of the SBF. | [8][9][10][11] |
| Dulbecco's Modified Eagle Medium (DMEM) | DMEM, a common cell culture medium, has been shown to facilitate the transformation of brushite (another calcium phosphate phase) into OCP.[12][13][14] Soaking OCP in DMEM can enhance its cytocompatibility.[15] The complex composition of DMEM, including amino acids and vitamins, influences OCP's surface chemistry and subsequent biological interactions. | [12][13][14][15] |
| Tris-HCl Buffer | Tris-HCl buffer at physiological pH (7.4) is often used as a simplified medium for OCP solubility and hydrolysis studies. The degree of supersaturation with respect to OCP in Tris-HCl can be controlled by adjusting the initial calcium and phosphate concentrations.[9][16] | [9][16] |
| Serum Ultrafiltrate | Early studies have indicated that serum ultrafiltrate is slightly supersaturated with respect to OCP, suggesting a thermodynamic potential for its formation in vivo. |
Factors Influencing OCP Solubility and Transformation
The solubility of OCP and its rate of hydrolysis to the more thermodynamically stable hydroxyapatite are critically dependent on several environmental factors.
pH
The solubility of all calcium phosphates, including OCP, is highly pH-dependent.[17] As the pH decreases, the phosphate ions (PO₄³⁻) become protonated (forming HPO₄²⁻ and H₂PO₄⁻), which shifts the dissolution equilibrium towards the dissolved species, thereby increasing the solubility of OCP.[17][18]
Temperature
The dissolution of OCP is an endothermic process. Therefore, its solubility increases with increasing temperature. The pKsp of OCP has been shown to decrease (indicating higher solubility) as the temperature rises from 4 °C to 37 °C.[1][2][3][4]
Presence of Other Ions
-
Magnesium (Mg²⁺): Magnesium ions are known to inhibit the transformation of OCP to apatite. They can adsorb onto the OCP surface, thereby blocking active sites for apatite nucleation and growth.
-
Fluoride (B91410) (F⁻): Fluoride ions have a significant impact on calcium phosphate chemistry. Even at low concentrations, fluoride can suppress the formation of OCP and promote the direct precipitation of a more stable, less soluble fluoridated apatite.
-
Carbonate (CO₃²⁻): Carbonate is the most abundant impurity in biological apatites. In solution, carbonate ions can be incorporated into the apatite structure during the hydrolysis of OCP, influencing the crystallinity and solubility of the final product. A CO₂-containing atmosphere has been shown to slow down the hydrolysis of OCP.[1]
Experimental Protocols for Solubility and Hydrolysis Studies
Accurate determination of OCP solubility and its transformation kinetics requires meticulous experimental design to account for its metastable nature.
Determination of OCP Solubility Product (pKsp)
This protocol is a synthesis of methodologies described in the literature.[1][2]
Study of OCP Hydrolysis to Hydroxyapatite
This protocol outlines a common method for monitoring the transformation of OCP to HA.[15][19][20][21]
Signaling Pathways and Logical Relationships
The transformation of OCP to hydroxyapatite in a physiological solution is a complex process involving dissolution and reprecipitation, influenced by various physicochemical parameters.
Conclusion
The solubility of octacalcium phosphate in physiological solutions is a dynamic and multifaceted process. While the intrinsic solubility is defined by its pKsp of approximately 48.7 at 37 °C, the effective solubility and its transformation into the more stable hydroxyapatite are intricately regulated by the pH, temperature, and ionic composition of the surrounding fluid. For researchers and professionals in drug development and biomaterials science, a thorough understanding of these principles is essential for the rational design of OCP-based materials with tailored resorption profiles and enhanced therapeutic efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for further investigation into the fascinating and biologically significant behavior of octacalcium phosphate.
References
- 1. Octacalcium Phosphate Solubility Product from 4 to 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Octacalcium Phosphate Solubility Product from 4 to 37-Degree-C : Tung, M.S. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Simulated body fluid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical analysis of calcium phosphate precipitation in simulated body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption of Serum Fetuin onto Octacalcium Phosphate and Its Relation to Osteogenic Property - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cuneyttas.com [cuneyttas.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio.umass.edu [bio.umass.edu]
- 18. karger.com [karger.com]
- 19. Controllable preparation of Eu3+-doped octacalcium phosphate and fluorescence study of its hydrolysis into hydroxyapatite - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. "Mechanism of Hydrolysis of Octacalcium Phosphate" by B. B. Tomazic, M. S. Tung et al. [digitalcommons.usu.edu]
An In-depth Technical Guide to the Mineralogy and Crystallography of Octacalcium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a non-stoichiometric calcium phosphate that plays a crucial role as a precursor phase in the formation of biological apatite in bone and teeth.[1][2][3] Its unique layered crystal structure and biocompatibility have garnered significant interest in the fields of biomaterials, drug delivery, and bone regeneration.[1][4][5] This technical guide provides a comprehensive overview of the mineralogical and crystallographic properties of OCP, detailed experimental protocols for its synthesis and characterization, and a summary of its key structural data.
Mineralogy and Crystal Structure
Octacalcium phosphate is characterized by a triclinic crystal system and belongs to the P1 space group.[1][6] Its structure is notably composed of alternating "apatitic" and "hydrated" layers stacked along the a-axis.[6][7][8] The apatitic layers are structurally similar to hydroxyapatite (B223615) (HA), the main inorganic component of bone, while the hydrated layers contain water molecules and less densely packed calcium and phosphate ions.[6][9] This unique arrangement is responsible for many of OCP's characteristic properties, including its potential for ion exchange and its role as a transitional phase in biomineralization.[9][10]
The conversion of OCP to the more thermodynamically stable HA is a key aspect of its biological activity.[11] This transformation is believed to be a crucial step in bone formation and remodeling.[10][12]
Crystallographic Data
The crystallographic parameters of octacalcium phosphate have been determined by various studies. A summary of these quantitative data is presented below for easy comparison.
| Parameter | Value (Source 1)[1] | Value (Source 2)[6] | Value (Source 3)[13] |
| Crystal System | Triclinic | Triclinic | Triclinic |
| Space Group | P1 | P1 | P1 |
| a (Å) | 19.692 | 19.87 | 19.692(4) |
| b (Å) | 9.523 | 9.63 | 9.523(2) |
| c (Å) | 6.835 | 6.87 | 6.835(2) |
| α (°) | 90.15 | 90.13 | 90.15(2) |
| β (°) | 92.54 | 92.13 | 92.54(2) |
| γ (°) | 108.65 | 108.36 | 108.65(1) |
Experimental Protocols
The synthesis and characterization of octacalcium phosphate require precise control of experimental conditions to obtain a pure phase. Common methodologies are detailed below.
Synthesis of Octacalcium Phosphate
1. Precipitation Method: [14]
This method involves the direct precipitation of OCP from supersaturated solutions of calcium and phosphate ions.
-
Materials: Calcium acetate (B1210297) hydrate (B1144303) (Ca(CH₃COO)₂·H₂O), sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), sodium hydroxide (B78521) (NaOH), deionized water.
-
Procedure:
-
Prepare stock solutions of calcium acetate (e.g., 0.0532 M), sodium dihydrogen phosphate (e.g., 0.04 M), and sodium hydroxide (e.g., 3 M). The Ca/P molar ratio of the initial solutions should be maintained at 1.33.
-
Heat the reaction vessel containing the phosphate solution to a specific temperature (e.g., 40-70 °C).
-
Simultaneously and dropwise, add the calcium acetate solution and sodium hydroxide solution to the phosphate solution under constant stirring. The rate of addition should be carefully controlled.
-
Maintain a constant pH (e.g., pH 6) throughout the reaction by adjusting the addition rate of the NaOH solution.
-
Continue the reaction for a predetermined time (e.g., 15 minutes to several hours).
-
After the reaction is complete, filter the precipitate, wash it thoroughly with deionized water, and dry it at a low temperature (e.g., 37 °C).
-
2. Hydrolysis of α-Tricalcium Phosphate (α-TCP): [15][16]
This method involves the transformation of a precursor calcium phosphate phase, α-TCP, into OCP in an acidic solution.
-
Materials: α-Tricalcium phosphate (α-TCP), orthophosphoric acid (H₃PO₄), deionized water.
-
Procedure:
-
Prepare a dilute solution of orthophosphoric acid (e.g., 0.0016 M).
-
Disperse the α-TCP powder in the phosphoric acid solution with vigorous stirring.
-
Maintain the reaction at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24 to 180 hours), monitoring the pH.
-
Collect the solid phase at different time points to analyze the conversion process.
-
Once the conversion to OCP is complete, filter the product, wash it with deionized water, and dry at a low temperature.
-
Characterization Techniques
1. X-ray Diffraction (XRD):
XRD is the primary technique for identifying the crystalline phase and determining the crystallographic parameters of the synthesized material.
-
Sample Preparation: The dried OCP powder is gently ground to a fine powder and mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with Cu-Kα radiation is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range (e.g., 3° to 60°) with a specific step size and time per step.[16]
-
Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns for OCP (e.g., from the ICDD database) to confirm the phase purity. Rietveld refinement can be used for quantitative phase analysis and to refine the unit cell parameters.[16]
2. Fourier-Transform Infrared Spectroscopy (FTIR):
FTIR spectroscopy is used to identify the functional groups present in the sample, which helps in confirming the presence of OCP and detecting any impurities.
-
Sample Preparation: The OCP powder is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Collection: The spectrum is typically recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[17][18]
-
Data Analysis: The presence of characteristic absorption bands for phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O) in the OCP structure are analyzed. For instance, bands around 1123 cm⁻¹ and 1027 cm⁻¹ are attributed to the ν3 mode of HPO₄²⁻ and PO₄³⁻, and a band at 906 cm⁻¹ corresponds to the P-O stretching in HPO₄²⁻.[19]
3. Transmission Electron Microscopy (TEM):
TEM provides high-resolution images of the crystal morphology and can be used for selected area electron diffraction (SAED) to determine the crystal structure of individual nanocrystals.
-
Sample Preparation: A small amount of the OCP powder is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a TEM grid and allowed to dry.
-
Instrumentation: A transmission electron microscope operating at a high accelerating voltage is used.
-
Data Collection: Bright-field images are taken to observe the morphology of the OCP crystals, which are often plate-like. SAED patterns are collected from individual crystals.
-
Data Analysis: The morphology and size of the crystals are analyzed from the images. The SAED patterns are indexed to confirm the crystal structure and orientation.
Visualizations
To better illustrate the structural relationships and processes involving octacalcium phosphate, the following diagrams are provided.
References
- 1. Octacalcium phosphate - Wikipedia [en.wikipedia.org]
- 2. Bone regeneration by synthetic octacalcium phosphate and its role in biological mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface chemistry and biological responses to synthetic octacalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octacalcium phosphate: Innovative vehicle for the local biologically active substance delivery in bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Octacalcium phosphate – a metastable mineral phase controls the evolution of scaffold forming proteins - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C5TB00673B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Octacalcium phosphate with incorporated carboxylate ions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Octacalcium phosphate: osteoconductivity and crystal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Octacalcium phosphate, a promising bone substitute material: a narrative review [e-jyms.org]
- 12. 購読者認証 [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Octacalcium Phosphate Containing Glutarate Ions with a High Incorporation Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility [mdpi.com]
- 17. Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fusion and classification algorithm of octacalcium phosphate production based on XRD and FTIR data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Octacalcium Phosphate for Bone Tissue Engineering: Synthesis, Modification, and In Vitro Biocompatibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
theoretical models of octacalcium phosphate nucleation and growth
An In-depth Technical Guide on the Theoretical Models of Octacalcium Phosphate (B84403) Nucleation and Growth
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current theoretical models describing the nucleation and growth of octacalcium phosphate (OCP), a critical precursor phase in bone mineralization and a promising biomaterial for regenerative medicine.[1] The document delves into both classical and non-classical nucleation theories, details common experimental protocols, and presents key quantitative data for researchers in the field.
Theoretical Models of Octacalcium Phosphate Nucleation
The formation of octacalcium phosphate from solution is a complex process that can be described by several theoretical models. These models provide a framework for understanding the initial stages of OCP crystal formation.
Classical Nucleation Theory (CNT)
Classical Nucleation Theory (CNT) is a foundational model used to describe the formation of a new phase from a metastable state.[2] In the context of OCP, CNT posits that nucleation occurs when a sufficient number of ions in a supersaturated solution come together to form a stable nucleus that can then grow spontaneously. The overall free energy change (ΔG) for the formation of a spherical nucleus is given by the sum of the energy released from the phase transformation (a volume term) and the energy required to create a new surface (a surface term).
The rate of nucleation (J) is expressed as:
J = A * exp(-ΔG/kT)*
where A is a pre-exponential factor, ΔG* is the activation energy for nucleation, k is the Boltzmann constant, and T is the absolute temperature.[3] While CNT provides a useful thermodynamic framework, it has been challenged by observations of multi-step nucleation pathways for calcium phosphates.[4]
Non-Classical Nucleation Pathways
Recent research has highlighted the importance of non-classical nucleation pathways for OCP and other calcium phosphates, which involve the formation of intermediate phases before the final crystalline product.[5]
1.2.1. Prenucleation Clusters (PNCs)
A key concept in non-classical nucleation is the formation of stable prenucleation clusters (PNCs) in solution, even before nucleation begins.[6][7][8] These nanometer-sized clusters are considered the fundamental building blocks for the subsequent formation of amorphous and crystalline phases.[7][9] For calcium phosphate, these clusters can be composed of constituent ions and may be stabilized by interactions with the solvent.[5][10] The existence of PNCs has been demonstrated in solutions undersaturated with respect to amorphous calcium phosphate (ACP) and OCP, but supersaturated with respect to hydroxyapatite (B223615) (HAP).[7]
1.2.2. Amorphous Calcium Phosphate (ACP) Precursor
The aggregation of PNCs often leads to the formation of an amorphous calcium phosphate (ACP) precursor phase.[6][8][9][11] ACP is a non-crystalline solid that is generally more soluble than its crystalline counterparts like OCP and HAP.[12][13] The formation of apatite crystals in bone and teeth is often preceded by an ACP phase.[6][9] This amorphous precursor can then transform into more stable crystalline phases, such as OCP, through a dissolution-reprecipitation mechanism or a solid-state transformation.[14][15] The presence of an ACP intermediate allows for greater control over the final crystal morphology and orientation.
1.2.3. Dicalcium Phosphate Dihydrate (DCPD) as a Precursor
Under more acidic conditions (pH < 4), dicalcium phosphate dihydrate (DCPD, or brushite) can act as a precursor to OCP and HAP formation.[10][16] However, in normal physiological calcification, ACP is more commonly observed as the initial precursor phase.[16] Studies have shown that OCP can form through the gradual transformation of DCPD as an intermediary phase.[17]
The following diagram illustrates the non-classical nucleation pathway for OCP.
Models of Octacalcium Phosphate Growth
Once stable nuclei have formed, they grow into larger crystals. The morphology and growth kinetics of OCP crystals are influenced by various factors, including the presence of templates and the specific growth mechanism.
Template-Assisted Growth
The growth of OCP can be significantly influenced by the presence of a template, which can be an organic macromolecule like collagen or a mineral surface.[6][9][10] This is particularly relevant in biological mineralization, where the organized structure of collagen fibrils directs the deposition and orientation of calcium phosphate crystals. The molecular structure of collagen type I shows a near-perfect symmetry match with the OCP structure, facilitating the nucleation and directed growth of OCP nanocrystals.[10]
Crystal Growth Theories
Several theories have been proposed to explain the growth of OCP crystals from a mechanistic standpoint:
-
Spiral Growth Model: This model suggests that crystal growth occurs at screw dislocations on the crystal surface, which provide a continuous source of steps for the addition of new ions.
-
Polynuclear Growth Model: In this model, growth occurs through the formation of two-dimensional nuclei on the crystal surface, which then spread across the face.[18] The surface tension of OCP has been estimated to be 80 mJ/m² based on this theory.[18]
-
Hartmann-Perdok Theory: This theory predicts the crystal morphology based on the attachment energy of different crystal faces. It has been used to successfully predict the growth form of OCP crystals.[19]
The growth of OCP crystals is often anisotropic, with preferential growth along certain crystallographic directions. For instance, studies have shown that OCP can grow as well-defined belt-shaped particles with preferential growth along the a-direction.[20]
Quantitative Data on OCP Nucleation and Growth
The following tables summarize key quantitative data related to the nucleation and growth of octacalcium phosphate, extracted from various research articles.
Table 1: Thermodynamic and Kinetic Parameters for OCP
| Parameter | Value | Conditions | Reference |
| Surface Tension (Polynuclear Theory) | 80 mJ/m² | Not specified | [18] |
| Solubility Product (pKs) | 46.9 - 49.6 | Not specified | [3] |
| Ionic Activity Product (pIAP) in SBF | 45.1 ± 0.1 | Simulated Body Fluid | [3] |
| Molecular Volume | 310.59 ų | Not specified | [3] |
| Ca/P Molar Ratio | 1.33 | Stoichiometric | [17] |
Table 2: Lattice Parameters of Octacalcium Phosphate
| Lattice Parameter | Value | Reference |
| a | 1.987 nm | [10] |
| b | 0.963 nm | [10] |
| c | 0.687 nm | [10] |
| α | 90.13° | [10] |
| β | 92.13° | [10] |
| γ | 108.36° | [10] |
Experimental Protocols for OCP Synthesis and Characterization
A variety of methods are employed to synthesize OCP and study its formation. The following sections detail some of the common experimental protocols.
Synthesis of OCP via Hydrolysis of α-Tricalcium Phosphate (α-TCP)
This method involves the conversion of α-TCP to OCP in an acidic solution.
-
Preparation of α-TCP: Amorphous calcium phosphate (ACP) is first synthesized by a wet precipitation method using (NH₄)₂HPO₄ and Ca(NO₃)₂·4H₂O solutions.[21] The resulting ACP is then heat-treated at 650°C to obtain α-TCP.[21]
-
Hydrolysis: A specific amount of α-TCP (e.g., 100 mg) is immersed in a phosphoric acid solution (e.g., 50 mL of 0.0016 M H₃PO₄) at room temperature with constant stirring.[21]
-
Monitoring: The pH of the solution is monitored throughout the reaction, which can last for 24 hours or more.[21]
-
Characterization: Samples are taken at different time points to follow the phase transformation using techniques like XRD, FTIR, and Raman spectroscopy.[17][21]
Synthesis of OCP using a Micro-flow Reactor
This method allows for better control over the nucleation and growth process, leading to more uniform particles.
-
Solution Preparation: Aqueous stock solutions of calcium acetate (B1210297) monohydrate (e.g., 0.04 M) and sodium phosphate monobasic (e.g., 0.03 M) are prepared.[20]
-
Mixing: The solutions are pre-heated and then mixed in a micro-flow reactor at a specific flow rate (e.g., 10 mL/min).[20]
-
Aging: The resulting suspension is aged at a controlled temperature (e.g., 50°C) for a specific duration to promote crystal growth.[20]
-
Collection and Drying: The solid product is collected by filtration, washed with water, and then freeze-dried.[20]
The following diagram illustrates a general experimental workflow for OCP synthesis and characterization.
References
- 1. Octacalcium phosphate: osteoconductivity and crystal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classical nucleation theory - Wikipedia [en.wikipedia.org]
- 3. cityu.edu.hk [cityu.edu.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physical origin underlying the prenucleation-cluster-mediated nonclassical nucleation pathways for calcium phosphate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. The role of prenucleation clusters in surface-induced calcium phosphate crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-nucleation clusters as solute precursors in crystallisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60451A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Octacalcium phosphate – a metastable mineral phase controls the evolution of scaffold forming proteins - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C5TB00673B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Amorphous Calcium Phosphate and Amorphous Calcium Phosphate Carboxylate: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The role of brushite and octacalcium phosphate in apatite formation. | Semantic Scholar [semanticscholar.org]
- 17. Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Crystal morphology of octacalcium phosphate: theory and observation (Journal Article) | ETDEWEB [osti.gov]
- 20. Directional growth of octacalcium phosphate using micro-flow reactor mixing and subsequent aging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Octacalcium Phosphate by Hydrolysis of α-Tricalcium Phosphate
These application notes provide a detailed protocol for the synthesis of octacalcium phosphate (B84403) (OCP) through the hydrolysis of alpha-tricalcium phosphate (α-TCP). This method is a common and effective way to produce OCP for research and potential clinical applications. The protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
Octacalcium phosphate (Ca₈(HPO₄)₂(PO₄)₄·5H₂O), or OCP, is a crystalline calcium phosphate that has garnered significant interest in the biomedical field as a potential bone substitute material and a precursor to biological apatite.[1] Its unique layered structure allows for the incorporation of therapeutic ions and molecules, making it a candidate for drug delivery systems.[2]
A widely used method for synthesizing OCP is through the controlled hydrolysis of α-tricalcium phosphate (α-TCP). This process involves the transformation of α-TCP into OCP in an aqueous solution. The reaction proceeds through the dissolution of α-TCP followed by the precipitation of OCP, often involving an intermediate phase.[3][4] Understanding and controlling the parameters of this synthesis are crucial for obtaining pure OCP with desired characteristics.
Experimental Protocols
This section details the necessary protocols for the synthesis of the α-TCP precursor and its subsequent hydrolysis to OCP.
Protocol for α-Tricalcium Phosphate (α-TCP) Synthesis
The α-TCP precursor is typically synthesized by the heat treatment of amorphous calcium phosphate (ACP).[5]
Materials:
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven
-
High-temperature furnace
Procedure:
-
Preparation of ACP:
-
Prepare a 0.43 M solution of Ca(NO₃)₂·4H₂O and a 0.29 M solution of (NH₄)₂HPO₄ in deionized water.[5]
-
Adjust the pH of both solutions to a desired value using a 7 M NaOH solution.[5]
-
Simultaneously pour both solutions into a beaker at room temperature under constant magnetic stirring.[5]
-
Continue stirring and monitor the pH, which should stabilize between 9.1 and 9.4 upon completion of the precipitation.[5]
-
Filter the resulting ACP precipitate, wash it with deionized water, and dry it in an oven.
-
-
Conversion of ACP to α-TCP:
-
Place the dried ACP powder in a furnace.
-
Heat the ACP at a rate of 5°C/min to 650°C and hold for one hour.[5] This heat treatment converts the amorphous phase to crystalline α-TCP.
-
After calcination, allow the furnace to cool down to room temperature and collect the α-TCP powder.
-
It is recommended to confirm the phase purity of the synthesized α-TCP using X-ray Diffraction (XRD) before proceeding.[5] The powder should be composed of at least 99% α-TCP.[5]
-
Protocol for Hydrolysis of α-TCP to Octacalcium Phosphate (OCP)
This protocol describes the conversion of the synthesized α-TCP into OCP.
Materials:
-
Synthesized α-TCP powder
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Equipment:
-
Reaction vessel (beaker)
-
Magnetic stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven or freeze-dryer
Procedure:
-
Preparation of the Hydrolysis Solution:
-
Prepare a 0.0016 M solution of phosphoric acid (H₃PO₄) in deionized water.[5]
-
-
Hydrolysis Reaction:
-
Immerse 100 mg of the α-TCP powder into 50 mL of the 0.0016 M H₃PO₄ solution in a reaction vessel at room temperature.[5] This corresponds to a solid-to-liquid ratio of 2 g/L.
-
Continuously stir the suspension at 300 rpm.[5]
-
Monitor the pH of the solution throughout the reaction. The reaction induces an increase in pH.[5]
-
-
Reaction Completion and Product Recovery:
-
The hydrolysis is typically complete within 24 hours for this scale.[3][5] The completion of the reaction can be monitored by taking aliquots at different time points and analyzing them by XRD.
-
Once the reaction is complete, filter the suspension to collect the OCP product.
-
Wash the product with deionized water and then dry it (e.g., in an oven at low temperature or by freeze-drying).
-
Data Presentation
The following tables summarize quantitative data related to the synthesis process, providing insights into the reaction kinetics and the effect of scaling up the synthesis.
Table 1: Quantitative Phase Composition During α-TCP Hydrolysis to OCP at the 10g Scale [2][5]
| Time (hours) | α-TCP (%) | DCPD (Brushite) (%) | OCP (%) |
| 0 | 99 | 1 | 0 |
| 24 | 55 | 36 | 9 |
| 48 | 30 | 25 | 45 |
| 72 | 15 | 10 | 75 |
| 180 | 0 | 0 | 100 |
Note: The transformation into OCP occurs via an intermediate dicalcium phosphate dihydrate (DCPD, brushite) phase.[4][5]
Table 2: Effect of Synthesis Scale-Up on the Time for Complete Conversion to OCP [5]
| Initial α-TCP (mg) | Scale-Up Factor | Final OCP (g) | Time for Complete Conversion (hours) |
| 100 | 1x | 0.1 | 24 |
| 1000 | 10x | 1 | 72 |
| 10000 | 100x | 10 | 180 |
Note: The time required for complete hydrolysis increases with the amount of initial α-TCP, even with a constant solid-to-liquid ratio.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of OCP from α-TCP.
Caption: Workflow for OCP synthesis via α-TCP hydrolysis.
Characterization of the Final Product
To confirm the successful synthesis of OCP and to characterize its properties, the following analytical techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the final product and confirm the absence of α-TCP or other intermediates. The characteristic diffraction peaks for OCP include a low-angle maximum at approximately 4.7° 2θ and a doublet at 9.4° and 9.7° 2θ.[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, which helps in confirming the OCP structure.[5]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the synthesized OCP crystals, which are typically plate-like.[5]
-
Raman Spectroscopy: Can be used as a complementary technique to FTIR for vibrational mode analysis.[5]
By following these protocols and characterization methods, researchers can reliably synthesize and verify octacalcium phosphate for various biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-tricalcium phosphate hydrolysis to octacalcium phosphate: effect of sodium polyacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octacalcium Phosphate (OCP) Synthesis via Co-Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacalcium phosphate (B84403) [OCP, Ca₈H₂(PO₄)₆·5H₂O] is a key calcium phosphate ceramic that has garnered significant interest in the fields of biomaterials, bone tissue engineering, and drug delivery.[1][2][3][4][5] Structurally similar to hydroxyapatite (B223615) (HA), the primary mineral component of bone, OCP is considered a precursor to biological apatite formation.[1][2][5][6] Its superior osteoconductivity, biodegradability, and ability to promote bone regeneration make it a promising alternative to traditional bone graft materials.[1][3][6] Furthermore, its unique layered crystal structure allows for the incorporation and controlled release of therapeutic agents, positioning OCP as an innovative vehicle for local drug delivery.[7][8][9][10]
The co-precipitation method is a widely employed technique for synthesizing OCP due to its relative simplicity and ability to control particle characteristics.[1][2][3] This method involves the controlled precipitation of OCP from aqueous solutions containing calcium and phosphate precursors. Key parameters such as pH, temperature, precursor concentration, and stirring rate are critical in obtaining phase-pure OCP with desired properties.[1][2][3]
These application notes provide detailed protocols for the synthesis of OCP using the co-precipitation method, summarize key quantitative data from experimental studies, and outline its applications in research and drug development.
Data Presentation: Synthesis Parameters and Resulting Properties
The following tables summarize quantitative data from various studies on OCP synthesis via co-precipitation, offering a comparative overview of different experimental conditions and their outcomes.
Table 1: Experimental Parameters for OCP Synthesis by Co-Precipitation
| Reference | Calcium Precursor | Phosphate Precursor | Ca/P Molar Ratio | Temperature (°C) | pH | Reaction Time |
| Study 1[1][2] | Calcium Acetate (B1210297) Hydrate (0.0532 M) | Sodium Dihydrogen Phosphate Dihydrate (0.04 M) | 1.33 | 30 - 70 | 5.5 - 6.5 | 15 - 120 min |
| Study 2[3] | Calcium Acetate | Phosphate Buffer | 1.33 | 60 | 6.0 | Not Specified |
| Study 3[4] | Dicalcium Phosphate Dihydrate (DCPD) Hydrolysis | Not Applicable (Hydrolysis) | Not Applicable | 37 | Varied | 24 hours |
| Study 4[5] | Not Specified | Not Specified | Not Specified | 37 - 65 | 7 - 9 | 24 - 120 hours |
| Study 5[11][12] | Not Specified (for Sr-substituted OCP) | Not Specified (for Sr-substituted OCP) | Not Specified | 35 - 37 | Not Specified | Not Specified |
Table 2: Influence of Synthesis Parameters on OCP Properties
| Parameter | Effect on OCP Synthesis and Properties | Reference |
| pH | Crucial for phase purity. A pH around 6.0 is often optimal for OCP formation, while deviations can lead to the formation of other calcium phosphate phases like brushite or hydroxyapatite.[1][4] | [1][4] |
| Temperature | Affects reaction kinetics and phase formation. Temperatures between 40°C and 70°C have been shown to yield phase-pure OCP rapidly.[2] Lower temperatures (e.g., 30°C) may not provide sufficient energy for OCP precipitation.[2] | [2] |
| Precursor Addition Rate | Influences nucleation and crystal growth, thereby affecting particle size and morphology. A controlled, dropwise addition is typically employed.[2] | [2] |
| Stirring Rate | Ensures homogeneity of the reaction mixture and influences particle size distribution. | [1][2] |
| Specific Surface Area | Can be tailored by adjusting synthesis parameters. Values ranging from 16 to 91 m²/g have been reported, which is significant for applications in drug delivery and bone regeneration.[1][2][3] | [1][2][3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of OCP via the co-precipitation method, based on established protocols.[1][2]
Materials and Equipment
-
Reagents:
-
Calcium Acetate Hydrate (Ca(CH₃COO)₂·H₂O)
-
Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
-
Sodium Hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized Water
-
-
Equipment:
-
Reaction vessel (e.g., 400 mL glass reactor)
-
Automated synthesis reactor (e.g., Mettler Toledo EasyMax 402) equipped with:
-
pH sensor
-
Temperature probe
-
Overhead stirrer
-
Dosing units for automated reagent addition (e.g., Titronic and SP300)
-
-
Magnetic stirrer (alternative to overhead stirrer)
-
Heating mantle or water bath
-
Filtration apparatus (e.g., vacuum filtration system)
-
Lyophilizer (freeze-dryer)
-
Protocol: Ultrafast Synthesis of Tailor-Made OCP[1][2]
-
Preparation of Stock Solutions:
-
Prepare a 0.0532 M solution of Calcium Acetate Hydrate in deionized water.
-
Prepare a 0.04 M solution of Sodium Dihydrogen Phosphate Dihydrate in deionized water. (This maintains a Ca/P ratio of 1.33).
-
Prepare a 3 M solution of Sodium Hydroxide for pH adjustment.
-
-
Reaction Setup:
-
Transfer 200 mL of the sodium dihydrogen phosphate dihydrate solution into the reaction vessel.
-
Place the reaction vessel in the synthesis reactor (or on a magnetic stirrer with a heating mantle).
-
Insert the pH sensor and temperature probe into the phosphate solution.
-
Set up the dosing units to deliver the calcium acetate solution and the sodium hydroxide solution.
-
-
Co-Precipitation Reaction:
-
Heat the phosphate solution to the desired temperature (e.g., 40°C, 60°C, or 70°C) while stirring continuously.[2]
-
Once the desired temperature is reached, begin the dropwise addition of 200 mL of the calcium acetate solution to the phosphate solution over a specific duration (e.g., 15, 30, 60, or 120 minutes).[1][2]
-
Simultaneously, maintain the pH of the reaction mixture at the desired setpoint (e.g., 6.0) by the automated addition of the sodium hydroxide solution.[2][3]
-
-
Product Recovery and Purification:
-
After the addition of the calcium solution is complete, continue stirring for a short period to ensure reaction completion.
-
Isolate the resulting precipitate by vacuum filtration.
-
Wash the precipitate three times with deionized water to remove any unreacted ions.
-
-
Drying:
-
Freeze the washed precipitate using liquid nitrogen.
-
Lyophilize the frozen precipitate to obtain a fine, dry OCP powder.
-
Visualizations
Experimental Workflow for OCP Synthesis
Caption: Workflow for OCP synthesis via co-precipitation.
Logical Relationship for OCP Application in Bone Regeneration
Caption: OCP's role in promoting bone regeneration.
Applications in Research and Drug Development
Bone Tissue Engineering
OCP's biocompatibility and osteoconductive properties make it an excellent candidate for bone regeneration applications.[1][6] It has been shown to enhance bone formation more effectively than some commercial bone substitutes.[1][6] The material can be fabricated into various forms, such as granules and porous scaffolds, for implantation into bone defects.[7] In vivo, OCP gradually dissolves and transforms into hydroxyapatite, mimicking the natural bone mineralization process and providing a favorable environment for osteoblastic cell differentiation and new bone formation.[5][6]
Drug Delivery
The unique crystal structure of OCP, with its alternating apatitic and hydrated layers, provides an ideal environment for the incorporation of therapeutic molecules.[8][9] This makes OCP a promising carrier for the localized and sustained delivery of drugs, such as anticancer agents for treating bone tumors or antibiotics for preventing implant-associated infections.[7][10] The release of the drug can be coupled with the dissolution and hydrolysis of the OCP matrix, ensuring a controlled release profile at the target site.[7] Research has also explored the co-precipitation of OCP with bioactive ions like copper to enhance angiogenesis, further promoting bone healing.[13][14]
Conclusion
The co-precipitation method offers a reproducible and efficient route for the synthesis of octacalcium phosphate with tunable properties. By carefully controlling key experimental parameters, researchers can produce OCP suitable for a range of biomedical applications, from advanced bone graft materials to sophisticated drug delivery systems. The protocols and data presented herein provide a solid foundation for scientists and professionals in the field to explore and harness the full potential of this versatile biomaterial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. bontree.com.ua [bontree.com.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Octacalcium phosphate: Innovative vehicle for the local biologically active substance delivery in bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Octacalcium Phosphate for Bone Tissue Engineering: Synthesis, Modification, and In Vitro Biocompatibility Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Angio-osteogenic capacity of octacalcium phosphate co-precipitated with copper gluconate in rat calvaria critical-sized defect - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Octacalcium Phosphate: Application Notes and Protocols for XRD and FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a crystalline calcium phosphate that plays a significant role in biomineralization and is considered a precursor to biological apatite in hard tissues.[1] Its structural similarity to hydroxyapatite (B223615) (HA), the main mineral component of bone and teeth, makes it a material of great interest for bone regeneration applications, drug delivery, and as a coating for orthopedic and dental implants. The synthesis of pure OCP can be challenging, as minor variations in reaction parameters such as pH and temperature can lead to the formation of other calcium phosphate phases like dicalcium phosphate dihydrate (brushite) or hydroxyapatite.[2]
Accurate characterization of synthesized OCP is therefore crucial to ensure its phase purity and structural integrity. X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are two powerful and complementary analytical techniques for this purpose. XRD provides information about the crystalline structure and phase composition, while FTIR identifies the functional groups present in the material, offering insights into its chemical bonding and composition.
These application notes provide detailed protocols for the synthesis of OCP and its characterization using XRD and FTIR, along with data interpretation guidelines to assist researchers in the accurate identification and quality control of OCP.
Experimental Protocols
Synthesis of Octacalcium Phosphate (OCP) via Precipitation
This protocol describes a common precipitation method for synthesizing OCP. The reaction parameters, particularly pH and temperature, must be strictly controlled to obtain a pure OCP phase.[2]
Materials:
-
Calcium Acetate (B1210297) Monohydrate (Ca(CH₃COO)₂·H₂O)
-
Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Magnetic stirrer with heating plate
-
pH meter
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.04 M calcium acetate solution by dissolving the appropriate amount of calcium acetate monohydrate in deionized water.
-
Prepare a phosphate solution containing 5 mmol of Na₂HPO₄ and 5 mmol of NaH₂PO₄ in 750 mL of deionized water.[3]
-
-
Reaction Setup:
-
Place the phosphate solution in a beaker on a magnetic stirrer with a heating plate.
-
Gently stir the solution and heat it to a constant temperature of 60°C.[3]
-
Calibrate the pH meter and place the electrode in the phosphate solution.
-
-
Precipitation:
-
Slowly add 250 mL of the 0.04 M calcium acetate solution to the heated phosphate solution at a constant rate.
-
Continuously monitor the pH of the reaction mixture. Maintain the pH at a constant value of 5.0 by adding a NaOH solution dropwise as needed.[3]
-
-
Aging:
-
After the complete addition of the calcium acetate solution, allow the resulting suspension to age for a specific period (e.g., 2-4 hours) while maintaining the temperature and pH.
-
-
Filtration and Washing:
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected precipitate several times with deionized water to remove any unreacted ions.
-
-
Drying:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 40-60°C) until a constant weight is achieved. The resulting white powder is the synthesized OCP.
-
Characterization by X-ray Diffraction (XRD)
XRD is used to identify the crystalline phase of the synthesized material by comparing its diffraction pattern to a standard reference.
Sample Preparation:
-
The dried OCP powder should be gently ground using an agate mortar and pestle to obtain a fine, homogeneous powder. This minimizes preferred orientation effects.
-
The fine powder is then mounted onto a sample holder. Ensure a flat and densely packed surface for accurate measurements.
Instrumental Parameters (Example):
-
Instrument: A standard powder X-ray diffractometer.
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 4° to 60°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
Data Analysis: The obtained XRD pattern should be compared with the standard diffraction pattern for octacalcium phosphate from the International Centre for Diffraction Data (ICDD), which is card number 00-026-1056.[2][4][5] The presence of characteristic peaks at specific 2θ values confirms the OCP phase. The absence of peaks corresponding to other calcium phosphate phases (e.g., brushite, hydroxyapatite) indicates the purity of the synthesized OCP.
Characterization by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the OCP structure, such as phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O).
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1-2 mg of the dried OCP powder with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a very fine powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumental Parameters (Example):
-
Instrument: A standard FTIR spectrometer.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically averaged to improve the signal-to-noise ratio.
Data Analysis: The FTIR spectrum of OCP will show characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The positions of these bands can be used to confirm the identity and purity of the OCP.
Data Presentation
Table 1: Characteristic XRD Peaks for Octacalcium Phosphate (OCP)
(Reference: ICDD Card No. 00-026-1056)[2][4][5][6][7]
| 2θ (°) | d-spacing (Å) | (hkl) | Relative Intensity (%) |
| 4.7 | 18.75 | (100) | 100 |
| 9.5 | 9.30 | (200) | 15 |
| 9.8 | 9.02 | (010) | 12 |
| 16.8 | 5.27 | (210) | 10 |
| 24.2 | 3.67 | (12-1) | 8 |
| 26.1 | 3.41 | (51-1) | 25 |
| 31.3 | 2.85 | (42-1) | 18 |
| 33.7 | 2.66 | (700) | 15 |
| 47.3 | 1.92 | (10-0-2) | 10 |
Table 2: Characteristic FTIR Absorption Bands for Octacalcium Phosphate (OCP)[8][9][10][11]
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3615 | OH stretching | ν(OH) of structural water |
| ~3400 | OH stretching | ν(OH) of adsorbed water |
| ~1630 | OH bending | δ(H₂O) |
| ~1195 | P-O-H bending | δ(P-O-H) in HPO₄²⁻ |
| ~1127, ~1110 | P=O stretching | ν(P=O) in HPO₄²⁻ |
| ~1075, ~1033 | P-O stretching | ν₃(PO₄³⁻) |
| ~961 | P-O stretching | ν₁(PO₄³⁻) |
| ~915, ~865 | P-OH stretching | ν(P-OH) in HPO₄²⁻ |
| ~604, ~565 | O-P-O bending | ν₄(PO₄³⁻) |
| ~465 | O-P-O bending | ν₂(PO₄³⁻) |
Visualization of Experimental Workflows
Caption: Workflow for the synthesis of octacalcium phosphate.
Caption: Workflow for the characterization of OCP using XRD and FTIR.
References
- 1. octacalcium phosphate ocp: Topics by Science.gov [science.gov]
- 2. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: SEM Analysis of Octacalcium Phosphate Crystal Morphology
Introduction
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a significant member of the calcium phosphate family of biomaterials.[1][2] It is considered a precursor to biological apatite in bone and teeth, making it a material of great interest for bone regeneration and tissue engineering applications.[2][3] OCP demonstrates superior bioactivities, including excellent bone formation ability and favorable resorption rates, compared to other synthetic bone substitutes like hydroxyapatite (B223615) (HAp).[4] The therapeutic efficacy of OCP is intrinsically linked to its physicochemical properties, particularly its crystal morphology, which influences cell adhesion, spreading, growth, and overall osteoinductivity.[5]
Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the intricate surface morphology of synthesized OCP crystals. This document provides detailed protocols for the synthesis of OCP, sample preparation for SEM, and the subsequent morphological analysis, tailored for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of Octacalcium Phosphate (OCP)
The synthesis of phase-pure OCP is challenging due to its narrow formation window; minor deviations in reaction parameters can lead to the formation of other calcium phosphate phases like dicalcium phosphate dihydrate (DCPD or brushite) or HAp.[4][6] Common synthesis methods include co-precipitation and hydrolysis.
Experimental Protocol 1: OCP Synthesis by Co-Precipitation
This method involves the direct precipitation of OCP from supersaturated solutions of calcium and phosphate ions. The following protocol is a generalized procedure based on common laboratory practices.[6][7]
Materials:
-
Calcium Acetate (B1210297) Hydrate (Ca(CH₃COO)₂)
-
Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized/Distilled Water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.0532 M solution of Calcium Acetate Hydrate in deionized water.[6]
-
Prepare a 0.04 M solution of Sodium Dihydrogen Phosphate Dihydrate in deionized water.[6] (This maintains a Ca/P molar ratio of 1.33, which is characteristic of OCP).[6][7]
-
Prepare a 3 M solution of Sodium Hydroxide for pH adjustment.[6]
-
-
Reaction Setup:
-
Precipitation:
-
While stirring continuously, add the calcium acetate solution dropwise to the heated phosphate solution.[1]
-
Maintain the pH of the reaction mixture at a constant value (e.g., pH 6.0) by the controlled addition of the NaOH solution.[1][6]
-
Allow the reaction to proceed for a set duration, which can range from 15 minutes to several hours depending on the desired crystal characteristics.[4][7]
-
-
Product Recovery:
Caption: Workflow for OCP synthesis via the co-precipitation method.
Experimental Protocol 2: OCP Synthesis by Hydrolysis of α-TCP
This method involves the transformation of alpha-tricalcium phosphate (α-TCP) into OCP in an acidic buffer solution.[8][9]
Materials:
-
Alpha-tricalcium phosphate (α-TCP) powder
-
Acetic acid buffer solution (e.g., pH 4.5)
-
Deionized Water
Procedure:
-
Prepare α-TCP: Synthesize α-TCP via a heat treatment of an amorphous calcium phosphate (ACP) precursor, which is typically formed by reacting (NH₄)₂HPO₄ and Ca(NO₃)₂·4H₂O solutions.[9]
-
Hydrolysis:
-
Immerse the synthesized α-TCP spherical granules or powder in an acetic acid buffer solution (pH 4.5).[8]
-
Maintain the solution at a constant temperature, for example, 70°C.[8]
-
Allow the hydrolysis to proceed for a specific duration (e.g., 1 to 6 hours). Shorter treatment times generally favor a higher yield of OCP.[8]
-
-
Product Recovery:
-
Filter the granules/powder from the buffer solution.
-
Wash thoroughly with deionized water.
-
Dry the final product.
-
Data Summary 1: Influence of Synthesis Parameters
The morphology, phase purity, and crystallinity of OCP are highly dependent on the synthesis conditions.[6][10]
| Parameter | Condition | Effect on Crystal Morphology & Phase | Reference |
| Temperature | 30 °C | Insufficient energy for OCP precipitation; other phases may dominate. | [4] |
| 40 - 70 °C | Promotes the formation of phase-pure OCP with plate-like morphology. | [4][6] | |
| 70 °C vs. 40 °C | Higher temperature (70°C) can lead to longer crystal belts and a looser surface structure compared to shorter crystals at 40°C. | [5] | |
| pH | 5.0 - 6.0 | Favorable for the precipitation of the OCP phase. | [1] |
| Acidic Environment | An acidic environment can enhance the transformation of OCP into DCPD. | [10] | |
| Ion Flux | High Ca²⁺ Flux | Can lead to an acidic environment at the reaction front, promoting the transformation of OCP to DCPD. | [10] |
| Additives | Gelatin | Can increase the density of dislocations in the OCP crystal lattice. | [11] |
Part 2: Sample Preparation for SEM Analysis
Proper sample preparation is critical for obtaining high-quality SEM images of OCP crystals. The goal is to immobilize the powder on a conductive substrate and apply a conductive coating to prevent charging under the electron beam.
Experimental Protocol 3: SEM Sample Preparation
This protocol is standard for powdered inorganic samples.[6][9]
Materials:
-
Dried OCP powder
-
Standard aluminum SEM stubs
-
Double-sided conductive carbon adhesive tape
-
Sputter coater with a target material (e.g., Gold, Platinum)
-
Sample holder and tweezers
Procedure:
-
Mounting the Sample:
-
Place a piece of double-sided carbon adhesive tape onto the surface of a clean aluminum SEM stub.
-
Carefully press the tape down to ensure it is flat and well-adhered.
-
Dispense a small amount of the dry OCP powder onto the adhesive tape.
-
Gently tap the side of the stub to distribute the powder and remove any excess, non-adhered particles. Aim for a thin, even monolayer of crystals.
-
-
Conductive Coating:
-
Place the prepared stub into the sample holder of a sputter coater.
-
Evacuate the chamber to the required vacuum level.
-
Coat the sample with a thin layer (typically 5-10 nm) of a conductive metal, such as gold or platinum, according to the instrument's operating instructions.[6] This coating prevents electron beam charging and improves the signal-to-noise ratio.
-
-
Storage and Transfer:
-
Store the coated sample in a desiccator to prevent moisture absorption.
-
Carefully transfer the sample to the SEM chamber for imaging.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Application Notes and Protocols for Octacalcium Phosphate (OCP) Scaffolds in Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a highly promising bioactive ceramic for bone tissue engineering.[1][2] As a precursor to biological apatite, the primary mineral component of bone, OCP exhibits excellent osteoconductivity and biodegradability, promoting new bone formation.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of OCP scaffolds for bone regeneration applications.
Physicochemical and Mechanical Properties of OCP Scaffolds
OCP-based scaffolds can be fabricated through various methods, resulting in a range of physicochemical and mechanical properties. These properties are critical for successful bone regeneration, influencing cell attachment, proliferation, differentiation, and ultimately, new tissue formation. A summary of key quantitative data from literature is presented in Table 1 for comparative analysis.
| Property | Material | Value | Reference |
| Compressive Strength | 3D-Printed OCP | 7.65 ± 0.46 MPa | [6][7] |
| 3D-Printed Calcium Phosphate Cement (CPC) | Up to 41.56 ± 7.12 MPa | [8] | |
| Sintered β-TCP Ceramic | 24.16 ± 4.44 MPa | [8] | |
| Porosity | Hydroxyapatite (B223615) (HA) Scaffold | 62% | [9] |
| Biphasic Calcium Phosphate (BCP) Scaffold | 54% | [9] | |
| Pore Diameter | Hydroxyapatite (HA) Scaffold | 268 µm | [9] |
| Specific Surface Area | OCP synthesized by co-precipitation | 16 to 91 m²/g | [10] |
| Hydroxyapatite (HA) Scaffold | 7.3 mm²/mm³ | [9] | |
| Biphasic Calcium Phosphate (BCP) Scaffold | 6.1 mm²/mm³ | [9] |
Biological Properties and In Vivo Performance
OCP scaffolds have demonstrated superior biological performance compared to other calcium phosphate ceramics like hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP).[5][11] OCP promotes the proliferation and osteogenic differentiation of mesenchymal stem cells and osteoblasts.[6][12] In vivo studies have shown that OCP enhances bone regeneration in various animal models, including critical-sized defects.[5][13][14]
| In Vivo Model | Implant | Time Point | Outcome | Reference |
| Rabbit Tibial Defect | OCP, BHA, BCP | 4 weeks | OCP showed significantly higher new bone formation compared to BHA and BCP. | [14][15] |
| OCP, BHA, BCP | 12 weeks | OCP granules were largely resorbed and replaced by new bone. | [5][14][15] | |
| Rat Calvarial Defect | OCP/Collagen | 4 and 8 weeks | OCP/Collagen with MSCs induced more rapid bone regeneration than OCP/Collagen alone. | [13] |
| Canine Skull Defect | OCP/Collagen | 8 weeks | Osteoblast infiltration and osteoregeneration were observed in all defects treated with OCP/collagen. | [16] |
Experimental Protocols
Protocol 1: Synthesis of Octacalcium Phosphate Powder
This protocol describes a low-temperature chemical transformation method for synthesizing OCP powder.[17]
Materials:
-
Dicalcium phosphate dihydrate (DCPD) powder
-
Sodium acetate (B1210297) solution (1.75 M)
-
Deionized water
Procedure:
-
Prepare a 1.75 M sodium acetate solution in deionized water.
-
Add DCPD powder to the sodium acetate solution.
-
Stir the suspension at a constant temperature between 35-37°C under normal pressure.
-
Continue the reaction for a specified duration to allow for the chemical transformation of DCPD to OCP.
-
After the reaction, filter the precipitate and wash it thoroughly with deionized water.
-
Lyophilize the washed precipitate to obtain dry OCP powder.
-
Characterize the synthesized powder using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm the OCP phase.
Protocol 2: In Vitro Osteogenic Differentiation Assay
This protocol outlines the steps to assess the osteogenic potential of OCP scaffolds using mesenchymal stem cells (MSCs).
Materials:
-
OCP scaffolds
-
Mesenchymal stem cells (e.g., from rat bone marrow)
-
Osteogenic medium (DMEM, 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, 10⁻⁸ M dexamethasone)
-
Basic fibroblast growth factor (bFGF)
-
Alkaline phosphatase (ALP) activity assay kit
-
qRT-PCR reagents for osteogenic markers (e.g., ALP, OCN, COL1, OPN)
Procedure:
-
Sterilize the OCP scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Seed MSCs onto the scaffolds at a predetermined density.
-
Culture the cell-seeded scaffolds in osteogenic medium, with or without bFGF, for up to 14 days.
-
At specific time points (e.g., 7 and 14 days), assess cell proliferation and viability using assays like CCK8.
-
Measure ALP activity in cell lysates as an early marker of osteogenic differentiation.
-
Quantify the expression of osteogenic marker genes (ALP, OCN, COL1, OPN) using qRT-PCR.[12]
Protocol 3: In Vivo Bone Regeneration Study in a Rabbit Model
This protocol describes the evaluation of bone regeneration using OCP scaffolds in a critical-sized rabbit tibial defect model.[14][15]
Materials:
-
Sterile OCP scaffolds
-
Surgical instruments for small animal surgery
-
Anesthesia and analgesics for rabbits
-
Adult male rabbits
Procedure:
-
Anesthetize the rabbits following approved institutional animal care and use committee (IACUC) protocols.
-
Create a critical-sized defect (e.g., 6 mm diameter) in the tibia of each rabbit.
-
Implant the sterile OCP scaffolds into the defects. Use empty defects as a control group.
-
Suture the surgical site and provide post-operative care, including analgesics.
-
At predetermined time points (e.g., 4 and 12 weeks), euthanize the animals and harvest the tibias.
-
Fix the harvested tibias in 10% neutral buffered formalin.
-
Embed the samples in resin and prepare thin sections using a diamond grinding method.
-
Perform histological and histomorphometric analyses to evaluate new bone formation and material resorption.
Signaling Pathways and Experimental Workflows
The interaction of OCP with cells triggers specific signaling pathways that regulate osteogenic differentiation and bone formation. Understanding these pathways is crucial for optimizing scaffold design and therapeutic strategies.
OCP has been shown to modulate several key signaling pathways in osteoblasts, including the P38 MAPK, JNK, Src, and AKT pathways.[1][2][18] Activation of the P38 and AKT pathways, and inhibition of the JNK pathway by OCP, collectively contribute to increased cell proliferation and differentiation.[1][2]
Caption: OCP-mediated signaling pathways in osteoblasts.
The overall workflow for developing and evaluating OCP scaffolds for bone tissue engineering involves a multi-step process from material synthesis to in vivo testing.
Caption: Experimental workflow for OCP scaffold development.
The logical relationship between the properties of OCP and its biological effects underscores its potential as a bone graft substitute. Its unique crystal structure and biodegradability are key to its superior performance.
Caption: Relationship between OCP properties and biological effects.
These application notes and protocols provide a comprehensive guide for researchers and professionals working with OCP scaffolds. The detailed methodologies and comparative data will aid in the design and execution of experiments, ultimately advancing the development of OCP-based therapies for bone regeneration.
References
- 1. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts [medsci.org]
- 3. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials [jstage.jst.go.jp]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterisation of Porous Calcium Phosphate Scaffolds for Bone Tissue Engineering IADR Abstract Archives [iadr.abstractarchives.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of synthetic octacalcium phosphate in a collagen scaffold on the osteogenicity of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Biomimetic Octacalcium Phosphate Bone Has Superior Bone Regeneration Ability Compared to Xenogeneic or Synthetic Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bone regeneration utilizing a newly developed octacalcium phosphate/weakly denatured collagen scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Octacalcium Phosphate in Periodontal Regeneration Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a biodegradable calcium phosphate ceramic that has garnered significant attention in the field of periodontal regeneration.[1] Its unique crystalline structure, which is considered a precursor to biological apatite found in bone and teeth, imparts it with desirable biological properties.[1] OCP has demonstrated osteoconductive and potentially osteoinductive capabilities, promoting the differentiation of osteoblasts and facilitating new bone formation.[2][3] Furthermore, its resorption profile allows for gradual replacement by newly formed bone tissue.[4] These characteristics make OCP a promising biomaterial for regenerating periodontal tissues lost due to periodontitis, trauma, or other pathological conditions.
This document provides detailed application notes and experimental protocols for the use of octacalcium phosphate in periodontal regeneration research and development. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of octacalcium phosphate in periodontal regeneration.
Table 1: In Vivo Animal Studies on OCP for Periodontal Regeneration
| Animal Model | Defect Type | OCP Formulation | Evaluation Time | Key Quantitative Outcomes | Reference(s) |
| Beagle Dog | One-wall intrabony defect | OCP/Collagen composite (OCP/Col) | 8 weeks | New Bone Height: Significantly greater in OCP/Col group vs. control. New Bone Area: Significantly greater in OCP/Col group vs. control. New Cementum Height: Greater in OCP/Col group (not statistically significant). | [5] |
| Beagle Dog | Alveolar bone and dentinal defect | OCP/Collagen composite (OCP/Col) | 3 months | Micro-CT revealed significant bone regeneration from the lateral cortical bone surface in the OCP/Col group, which was not observed in the control group. | [6][7] |
| Rabbit | Calvarial defect | Particulate OCP vs. Moldable OCP (mOCP) | - | mOCP showed comparable volumetric stability to particulate OCP with a fixation membrane, suggesting simplified surgical procedures. | [7] |
Table 2: Clinical Studies on OCP for Periodontal and Bone Regeneration
| Clinical Application | OCP Formulation | Number of Patients | Follow-up Period | Key Quantitative Outcomes | Reference(s) |
| Sinus Floor Elevation | OCP/Collagen composite (OCP/Col) | 60 | Up to 12 months | Hounsfield Unit (HU) Value: Significantly increased at 3, 6, and 12 months post-implantation. Vertical Bone Height: Significantly increased at 3 months and maintained. Implant Stability Quotient (ISQ): Increased in both simultaneous and staged approaches. | [3][8] |
| Periodontal Intrabony Defects | OCP-coated deproteinized bovine bone mineral (OCP-DBBM) with PRF | 20 (planned) | 6 months (planned) | Primary Outcome: Radiographic bone fill. Secondary Outcomes: Reduction in probing pocket depth and increase in clinical attachment level. | [5] |
| Periodontal Defect | OCP-coated 100% cancellous DBBM with autologous bone and platelet concentrates | 1 (case report) | 6.3 years | Successful long-term bone regeneration and stability with no complications. | [9] |
Experimental Protocols
Synthesis of Octacalcium Phosphate (OCP)
This protocol describes a co-precipitation method for the synthesis of OCP.
Materials:
-
Calcium acetate (B1210297) hydrate (B1144303) (Ca(CH₃COO)₂)
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
EasyMax reactor or similar temperature-controlled reaction vessel with pH sensor and stirrer
Procedure:
-
Prepare stock solutions of 0.0532 M calcium acetate hydrate and 0.04 M sodium dihydrogen phosphate dihydrate in deionized water. The molar concentrations are set to achieve a Ca/P ratio of 1.33.
-
Prepare a 3 M sodium hydroxide solution for pH adjustment.
-
In the reaction vessel, add the calcium acetate solution.
-
While stirring, add the sodium dihydrogen phosphate solution directly into the calcium acetate solution.
-
Maintain the reaction temperature at 60°C.
-
Continuously monitor the pH and adjust it to a range of 5-6 using the 3 M NaOH solution.
-
Allow the reaction to proceed for 4 hours with uniform stirring.
-
After the reaction is complete, centrifuge the precipitate and wash it three times with deionized water.
-
Freeze-dry the resulting precipitate to obtain OCP powder.
-
Characterize the synthesized OCP using X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm phase purity and morphology.
Preparation of OCP/Collagen Composite (OCP/Col) Scaffold
This protocol outlines the fabrication of a composite scaffold combining OCP with collagen.
Materials:
-
Synthesized OCP granules (300-500 µm particle size)
-
Porcine atelocollagen (lyophilized powder)
-
Distilled water
-
Lyophilizer
-
Vacuum drying oven
Procedure:
-
Dissolve the lyophilized atelocollagen in distilled water to create a concentrated collagen solution.
-
Add the sieved OCP granules to the collagen solution and mix thoroughly. The weight percentage of OCP in the final composite is typically around 77%.
-
Pour the OCP/collagen mixture into molds of the desired shape and size (e.g., disks of 9 mm diameter and 1.5 mm thickness).
-
Lyophilize the mixture to create a porous sponge-like structure.
-
Perform dehydrothermal treatment of the lyophilized scaffold in a vacuum drying oven at 150°C for 24 hours to induce cross-linking.
-
Sterilize the final OCP/Col scaffold using electron beam irradiation before in vivo or clinical use.
In Vitro Osteogenic Differentiation Assay
This protocol describes how to assess the osteogenic potential of OCP using a cell culture model.
Materials:
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
Sterilized OCP granules
-
24-well cell culture plates
-
Alkaline phosphatase (ALP) activity assay kit
-
DNA quantification kit
-
Reagents for quantitative real-time PCR (qRT-PCR) for osteogenic markers (e.g., RUNX2, Osterix, Collagen I, Osteocalcin)
Procedure:
-
Seed the cells in 24-well plates at a desired density and culture in standard culture medium until they reach confluence.
-
Sterilize OCP granules by appropriate means (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
At confluence, switch the medium to osteogenic differentiation medium.
-
Add sterilized OCP granules to the experimental wells at a concentration of, for example, 10 mg/mL. Include a control group without OCP.
-
Culture the cells for 7, 14, and 21 days, changing the medium every 2-3 days.
-
At each time point, harvest the cells.
-
Quantify the total DNA content to normalize the results.
-
Measure the ALP activity using a commercially available kit according to the manufacturer's instructions.
-
Extract total RNA and perform qRT-PCR to analyze the expression of osteogenic marker genes.
In Vivo Canine Model for Periodontal Regeneration
This protocol provides a general framework for evaluating OCP in a canine model of periodontal defects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Adult beagle dogs
-
General anesthesia and analgesics
-
Surgical instruments for dental and periodontal surgery
-
Sterile OCP or OCP/Col scaffold
-
Barrier membrane (optional)
-
Suture materials
Procedure:
-
Pre-surgical Phase: Extract the mandibular third premolars 12 weeks prior to the experimental surgery to allow for initial healing.
-
Surgical Procedure:
-
Administer general anesthesia to the animal.
-
Create a full-thickness mucoperiosteal flap to expose the alveolar bone.
-
Create standardized one-wall intrabony defects (e.g., 5 mm in height and 4 mm in width) on the distal surface of the second premolars and mesial surface of the fourth premolars.
-
Thoroughly debride the defect and plane the root surface.
-
Fill the defect with the OCP or OCP/Col scaffold (experimental group) or leave it empty (control group).
-
If part of the study design, place a barrier membrane over the defect.
-
Reposition the flap and suture for primary closure.
-
-
Post-surgical Care: Administer analgesics and antibiotics as prescribed. Monitor the animals for any signs of infection or complications.
-
Evaluation:
-
After a predetermined healing period (e.g., 8 weeks), euthanize the animals.
-
Harvest the tissue blocks containing the defects.
-
Perform micro-computed tomography (micro-CT) analysis to assess new bone volume and architecture.
-
Process the tissue blocks for histological and histomorphometric analysis to evaluate new bone formation, cementum regeneration, and periodontal ligament formation.
-
Clinical Application: Guided Bone Regeneration (GBR) in an Intrabony Defect
This protocol outlines a generalized surgical procedure for using OCP in a clinical setting for periodontal regeneration. This should be performed by a qualified dental professional.
Materials:
-
Sterile OCP or OCP/Col graft material
-
Resorbable collagen membrane
-
Surgical instruments for periodontal flap surgery
-
Suture materials
-
Local anesthetic
Procedure:
-
Patient Preparation: Administer local anesthesia to the surgical site.
-
Flap Elevation: Create a full-thickness mucoperiosteal flap to gain access to the periodontal defect.
-
Defect Debridement: Thoroughly remove all granulation tissue from the defect.
-
Root Surface Preparation: Scale and plane the root surface to remove any calculus and contaminated cementum.
-
Graft Placement: Gently pack the OCP or OCP/Col material into the intrabony defect, ensuring it fills the entire void.
-
Membrane Placement: Trim a resorbable collagen membrane to extend 2-3 mm beyond the defect margins and place it over the graft material. The membrane can be secured with tacks if necessary.
-
Flap Closure: Reposition the flap to achieve tension-free primary closure over the membrane and secure it with sutures.
-
Post-operative Care: Provide the patient with post-operative instructions, including oral hygiene measures and prescription of antibiotics and analgesics as needed.
-
Follow-up: Monitor the healing process at regular intervals. Radiographic evaluation is typically performed at 6-12 months post-surgery to assess bone fill.
Mandatory Visualizations
References
- 1. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical study of octacalcium phosphate and collagen composite in oral and maxillofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Calcium Phosphate Materials in Dentistry [ouci.dntb.gov.ua]
- 4. Clinical study of octacalcium phosphate and collagen composite in oral and maxillofacial surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octacalcium phosphate collagen composite for periodontal regeneration in a canine one-wall intrabony defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marside.pl [marside.pl]
- 7. researchgate.net [researchgate.net]
- 8. Application of Calcium Phosphate Materials in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. compendiumlive.com [compendiumlive.com]
Application Notes and Protocols: Octacalcium Phosphate as a Carrier for Antibiotic Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a non-toxic and biodegradable calcium phosphate ceramic that has garnered significant interest as a biomaterial for bone regeneration.[1][2] Its unique crystalline structure, which is considered a precursor to biological apatite (the main inorganic component of bone), allows for excellent biocompatibility and osteoconductivity.[3] Beyond its use in bone tissue engineering, OCP's porous nature and ion-exchange capabilities make it an ideal candidate as a carrier for localized antibiotic delivery. This is particularly crucial for treating and preventing bone infections like osteomyelitis, where systemic antibiotic administration often fails to achieve sufficient local concentrations at the infection site.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing OCP as a carrier for various antibiotics. The information is intended to guide researchers in the synthesis of OCP, loading of antibiotics, and evaluation of the therapeutic efficacy of the resulting composite material.
Data Presentation: Antibiotic Loading and Release Kinetics
The following tables summarize quantitative data on the loading and release of common antibiotics from calcium phosphate-based materials, including OCP and similar ceramics. This data is essential for selecting the appropriate antibiotic and predicting its release profile.
| Antibiotic | Calcium Phosphate Material | Loading Method | Loading Efficiency (% w/w) | Initial Burst Release (24h) | Sustained Release Duration | Reference |
| Gentamicin (B1671437) | Calcium Phosphate Cement | Adsorption | Not Specified | >95% within 15 minutes | < 2.5 hours | [5] |
| Gentamicin | Silica-Calcium Phosphate Nanocomposite | Not Specified | Not Specified | Initial Burst | 28 days | [6] |
| Vancomycin (B549263) | Hydroxyapatite Cement | Adsorption | Not Specified | Dependent on P/L ratio | > 14 days | [5][7] |
| Ciprofloxacin | Hydroxyapatite Cement | Adsorption | Not Specified | Dependent on P/L ratio | > 16 days | [7] |
| Rifampicin | Octacalcium Phosphate Cement | Co-precipitation | 4-6% (40-60 mg/g) | Not Specified | Follows Higuchi model | [4] |
| Clindamycin | Octacalcium Phosphate | Adsorption | Not Specified | Sustained | 21 days |
Note: Loading efficiency and release kinetics are highly dependent on the specific surface area of OCP, porosity of the composite, and the physicochemical properties of the antibiotic.
Experimental Protocols
Protocol 1: Synthesis of Octacalcium Phosphate (OCP) by Co-precipitation
This protocol describes a reproducible method for synthesizing OCP powder.
Materials:
-
Calcium Acetate (B1210297) Hydrate (B1144303) (Ca(CH₃COO)₂)
-
Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Reaction vessel with temperature and pH control
-
Stirrer
-
Filtration system
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare stock solutions of 0.0532 M calcium acetate hydrate and 0.04 M sodium dihydrogen phosphate dihydrate in deionized water. This maintains a Ca/P molar ratio of 1.33.[2]
-
Prepare a 3 M solution of sodium hydroxide.
-
Add the calcium acetate solution to the reaction vessel and heat to the desired temperature (e.g., 60°C) with constant stirring.
-
Slowly add the sodium dihydrogen phosphate solution to the reaction vessel.
-
Maintain the pH of the solution at a constant value (e.g., pH 6.0) by the controlled addition of the NaOH solution.[2]
-
Allow the reaction to proceed for a set time (e.g., 4 hours) with continuous stirring and temperature control.
-
After the reaction, collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Freeze the washed precipitate and then lyophilize to obtain a dry OCP powder.
-
Characterize the synthesized powder using X-ray Diffraction (XRD) to confirm the OCP phase and Scanning Electron Microscopy (SEM) to observe the crystal morphology.[2]
Protocol 2: Antibiotic Loading onto OCP
Two primary methods are used for loading antibiotics onto OCP: adsorption and co-precipitation.
Method A: Adsorption This method is suitable for loading pre-synthesized OCP.
Materials:
-
Synthesized OCP powder
-
Antibiotic of choice (e.g., gentamicin, vancomycin)
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
Shaker or orbital incubator
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the desired antibiotic in PBS at a known concentration (e.g., 1 mg/mL).
-
Disperse a known amount of OCP powder (e.g., 100 mg) into a specific volume of the antibiotic solution (e.g., 10 mL).
-
Incubate the suspension on a shaker at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours) to allow for antibiotic adsorption.
-
After incubation, centrifuge the suspension to separate the antibiotic-loaded OCP.
-
Carefully collect the supernatant.
-
Wash the loaded OCP with deionized water to remove any unbound antibiotic and centrifuge again.
-
Lyophilize the antibiotic-loaded OCP powder.
-
Determine the amount of antibiotic loaded by measuring the concentration of the antibiotic remaining in the supernatant and washing solutions using UV-Vis spectrophotometry or HPLC at the antibiotic's specific wavelength. The loading efficiency can be calculated as: Loading Efficiency (%) = [(Initial amount of antibiotic - Amount of antibiotic in supernatant and washes) / Initial amount of antibiotic] x 100
Method B: Co-precipitation This method incorporates the antibiotic during the synthesis of OCP.
Materials:
-
Same as Protocol 1, plus the antibiotic of choice.
Procedure:
-
Follow steps 1-3 of Protocol 1 for OCP synthesis.
-
Dissolve the desired amount of the antibiotic in the sodium dihydrogen phosphate solution before adding it to the reaction vessel.
-
Proceed with steps 4-10 of Protocol 1.
-
To determine the loading efficiency, a known mass of the antibiotic-loaded OCP can be dissolved in an acidic solution, and the antibiotic concentration can be measured using UV-Vis spectrophotometry or HPLC.
Protocol 3: In Vitro Antibiotic Release Study
This protocol outlines the procedure to determine the release kinetics of the antibiotic from the OCP carrier.
Materials:
-
Antibiotic-loaded OCP powder
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Incubator shaker
-
Centrifuge tubes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Disperse a known amount of antibiotic-loaded OCP (e.g., 50 mg) in a specific volume of PBS (e.g., 50 mL) in a centrifuge tube.
-
Place the tube in an incubator shaker at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours, and then daily for a week), collect a sample of the supernatant (e.g., 1 mL).
-
Replenish the collected volume with fresh PBS to maintain a constant volume.
-
Analyze the concentration of the antibiotic in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of antibiotic released at each time point.
Protocol 4: Antibacterial Efficacy Assessment
Method A: Zone of Inhibition (Kirby-Bauer) Assay This is a qualitative method to assess the antimicrobial activity of the released antibiotic.
Materials:
-
Antibiotic-loaded OCP powder
-
Sterile paper discs
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (B569324) plates
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial suspension and spread it evenly onto the surface of a Mueller-Hinton agar plate using a sterile swab to create a bacterial lawn.
-
Press a known amount of antibiotic-loaded OCP powder onto a sterile paper disc, or create a compact disc of the powder.
-
Place the disc onto the center of the inoculated agar plate.
-
Use a plain OCP disc as a negative control and a disc with a standard antibiotic solution as a positive control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of no bacterial growth around the disc (the zone of inhibition) in millimeters.[8][9][10][11]
Method B: Anti-Biofilm Activity Assay This assay determines the ability of the antibiotic-loaded OCP to prevent or disrupt bacterial biofilms.
Materials:
-
Antibiotic-loaded OCP
-
Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa)
-
96-well microtiter plates
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Crystal Violet solution
-
Ethanol (B145695) or acetic acid for destaining
-
Microplate reader
Procedure:
-
Biofilm Inhibition: a. Add a suspension of the bacterial strain to the wells of a 96-well plate. b. Add different concentrations of the antibiotic-loaded OCP to the wells. Include wells with plain OCP (negative control) and wells with bacteria only (positive control). c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Biofilm Eradication: a. First, grow the biofilm in the 96-well plate for 24-48 hours. b. After biofilm formation, remove the planktonic bacteria and wash the wells with PBS. c. Add fresh medium containing different concentrations of the antibiotic-loaded OCP to the wells with the established biofilm. d. Incubate for another 24 hours.
-
Quantification: a. After incubation (for both inhibition and eradication), discard the medium and wash the wells with PBS to remove non-adherent bacteria. b. Stain the remaining biofilm with Crystal Violet solution for 15 minutes. c. Wash away the excess stain and allow the plate to dry. d. Solubilize the bound stain with ethanol or acetic acid. e. Measure the absorbance of the solubilized stain using a microplate reader at a specific wavelength (e.g., 570 nm). A lower absorbance indicates higher anti-biofilm activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for developing and testing antibiotic-loaded OCP.
Cellular Response to OCP (Osteogenic Signaling)
While specific signaling pathways for antibiotic-loaded OCP are primarily related to the antibiotic's mechanism of action, the OCP carrier itself interacts with bone cells. The following diagram illustrates key signaling pathways modulated by OCP in osteoblasts, which contribute to its biocompatibility and osteoconductive properties.[3]
Caption: OCP modulates key signaling pathways in osteoblasts to promote proliferation.
Logical Relationship of OCP-Antibiotic Composite Action
This diagram illustrates the logical steps from the application of the OCP-antibiotic composite to the therapeutic outcome.
Caption: Logical flow of the dual action of OCP-antibiotic composites.
References
- 1. Controlled release of gentamicin from calcium phosphate-poly(lactic acid-co-glycolic acid) composite bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release kinetics of 25% tetracycline hydrochloride-loaded ethylene vinyl acetate fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Factors influencing the drug release from calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoporous delivery system to treat osteomyelitis and regenerate bone: gentamicin release kinetics and bactericidal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of formation governs the mechanism of release of antibiotics from calcium phosphate nanopowders and cements in a drug-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Performance of a divided-load intravenous vancomycin dosing strategy for critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Octacalcium Phosphate-Collagen Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication and evaluation of octacalcium phosphate-collagen (OCP-collagen) composites, biomaterials with significant promise for bone regeneration applications. The following sections detail the synthesis of octacalcium phosphate (B84403), the fabrication of the composite scaffold, and protocols for its in vitro and in vivo characterization.
Introduction to Octacalcium Phosphate-Collagen Composites
Octacalcium phosphate (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a crystalline calcium phosphate that is considered a precursor to biological apatite, the primary mineral component of bone.[1][2] Due to its excellent biocompatibility, biodegradability, and osteoconductivity, OCP is a compelling material for bone tissue engineering.[1][2] When combined with collagen, the main organic component of the bone matrix, the resulting composite material mimics the natural composition of bone, providing a supportive scaffold for cell attachment, proliferation, and differentiation.[3] Clinical studies have demonstrated the safety and efficacy of OCP-collagen composites in promoting bone regeneration in dental and maxillofacial applications.[4]
Experimental Protocols
Synthesis of Octacalcium Phosphate (OCP) via Co-Precipitation
This protocol is adapted from an ultrafast and reproducible synthesis method.[1][5]
Materials:
-
Calcium acetate (B1210297) hydrate (B1144303) (0.0532 M)
-
Sodium dihydrogen phosphate dihydrate (0.04 M)
-
Sodium hydroxide (B78521) (3 M)
-
Deionized water
-
Reaction vessel equipped with a pH sensor, temperature probe, and overhead stirrer
Procedure:
-
Prepare stock solutions of calcium acetate hydrate, sodium dihydrogen phosphate dihydrate, and sodium hydroxide in deionized water.
-
Heat the phosphate solution to 40°C in the reaction vessel with constant stirring.
-
Once the desired temperature is reached, add the calcium acetate solution dropwise to the phosphate solution over 15 minutes.
-
Maintain the pH of the reaction mixture at 6.0 by the automated addition of 3 M sodium hydroxide.
-
Continue the reaction at 40°C with stirring for the desired duration (e.g., 15 minutes for rapid synthesis).
-
After the reaction is complete, isolate the precipitate by vacuum filtration.
-
Wash the precipitate three times with deionized water.
-
Freeze the precipitate in liquid nitrogen and then lyophilize to obtain a dry OCP powder.
Workflow for OCP Synthesis:
Fabrication of Porous OCP-Collagen Composite Scaffolds
This protocol integrates information from multiple sources to provide a comprehensive procedure.[6][7]
Materials:
-
Synthesized OCP powder (particle size: 300–500 μm)
-
Porcine atelocollagen solution (e.g., 3% w/v in distilled water)
-
Distilled water
-
Lyophilizer
-
Vacuum drying oven
Procedure:
-
Sterilize the sieved OCP granules by heating at 120°C for 2 hours.[6]
-
Prepare a 3% (w/v) atelocollagen solution in distilled water and adjust the pH to 7.4.[6]
-
Mix the sterilized OCP granules with the concentrated collagen solution. A common weight ratio is 77% OCP to 23% collagen.
-
Pour the OCP-collagen mixture into molds of the desired shape and size (e.g., disks of 9 mm diameter and 1.5 mm thickness).
-
Freeze the mixture at -80°C for at least 12 hours.
-
Lyophilize the frozen mixture to create a porous scaffold.
-
Subject the lyophilized scaffolds to dehydrothermal treatment in a vacuum drying oven at 150°C for 24 hours for cross-linking.[6]
-
Sterilize the final composite scaffolds by electron beam irradiation (15 kGy).[6]
In Vitro Characterization: Cell Culture on OCP-Collagen Scaffolds
This protocol outlines the basic steps for seeding and culturing cells on the fabricated scaffolds.[8][9]
Materials:
-
Sterile OCP-collagen scaffolds
-
Osteoblastic cell line (e.g., MC3T3-E1 or Saos-2)
-
Cell culture medium (e.g., DMEM or α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting equipment (e.g., hemocytometer)
-
Multi-well cell culture plates
Procedure:
-
Place the sterile OCP-collagen scaffolds into the wells of a multi-well culture plate.
-
Pre-wet the scaffolds with the cell culture medium for at least 30 minutes before cell seeding.
-
Harvest the cells from their culture flask using trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium.
-
Determine the cell concentration using a hemocytometer.
-
Seed the cells onto the scaffolds at a desired density (e.g., 1 x 10⁵ cells per scaffold).
-
Incubate the cell-seeded scaffolds at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Analyze cell proliferation, differentiation (e.g., alkaline phosphatase activity), and morphology at desired time points.
In Vivo Characterization: Rat Calvarial Defect Model
This protocol describes a common animal model for evaluating the bone regeneration capacity of the scaffolds.[6][10][11]
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Sterile OCP-collagen scaffolds (e.g., 5 mm diameter)
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical instruments
-
Trephine burr (5 mm diameter)
-
Sutures
Procedure:
-
Anesthetize the rat according to approved animal care and use protocols.
-
Shave and disinfect the surgical site on the scalp.
-
Make a sagittal incision on the scalp to expose the calvarium.
-
Create a critical-sized, full-thickness circular defect (5 mm diameter) in the center of the parietal bone using a trephine burr under constant saline irrigation.
-
Implant the OCP-collagen scaffold into the defect.
-
Suture the periosteum and skin in layers.
-
Provide post-operative care, including analgesics, as per veterinary guidelines.
-
Euthanize the animals at predetermined time points (e.g., 2, 4, and 8 weeks) for analysis.
-
Harvest the calvaria for histological and histomorphometric analysis.
Workflow for In Vivo Rat Calvarial Defect Model:
Quantitative Data Presentation
The physicochemical and biological properties of OCP-collagen composites can vary depending on the fabrication parameters. The following tables summarize typical data from the literature.
Table 1: Physicochemical Properties of OCP-Collagen Composites
| Property | Value | Reference(s) |
| Porosity | ~92% - 99% | [2][7] |
| Main Pore Size | 48 - 200 µm | [2][7] |
| Minor Pore Size | 0.3 µm | [2] |
| Pore Volume | 6.3 cm³/g | [2] |
| Specific Surface Area | 17.8 m²/g | [2] |
| Compressive Modulus | 33.14 - 213.44 kPa | [7] |
Table 2: In Vivo Bone Regeneration in Rat Calvarial Defects with OCP-Collagen Composites
| Time Point | New Bone Formation (%) | Reference(s) |
| 2 weeks | ~26.4% | |
| 4 weeks | Varies | |
| 6 weeks | ~24.5% | |
| 8 weeks | ~21.3% |
Note: The values for new bone formation can vary significantly based on the specific animal model, defect size, and analytical methods used.
Signaling Pathways in OCP-Mediated Osteogenesis
OCP has been shown to modulate multiple signaling pathways in osteoblasts, leading to enhanced proliferation and differentiation.[1][12][13]
Key Signaling Pathways:
-
p38 MAPK Pathway: OCP activates the phosphorylation of p38, which is involved in osteoblastic differentiation.[1][5]
-
JNK Pathway: OCP inhibits the phosphorylation of JNK, which can play a role in apoptosis.[1]
-
Src Pathway: OCP disrupts the phosphorylation of Src, a kinase involved in cell proliferation and survival.[1]
-
AKT Pathway: OCP increases the phosphorylation of AKT, a key regulator of cell survival and proliferation.[1]
Diagram of OCP-Modulated Signaling Pathways:
Conclusion
OCP-collagen composites represent a promising biomaterial for bone regeneration. The protocols and data presented here provide a foundation for researchers and drug development professionals to fabricate and evaluate these composites for various applications. Further research can focus on optimizing the composite properties, incorporating therapeutic agents, and expanding their clinical applications.
References
- 1. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Nanocomposite Scaffolds (Collagen/β-TCP/SrO) for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cell culture models for ultrasound treatments using collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen scaffolds for cell & tissue culture [viscofan-bioengineering.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification of Titanium Implants with Octacalcium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of titanium (Ti) implants with octacalcium phosphate (B84403) (OCP). OCP coatings are utilized to enhance the bioactivity and osteoconductivity of otherwise bio-inert titanium, promoting faster and more robust osseointegration. These protocols are intended for research and development purposes.
Introduction
Titanium and its alloys are extensively used in dental and orthopedic implants due to their excellent mechanical properties and biocompatibility.[1][2] However, their surfaces are bio-inert, which can limit the speed and quality of integration with surrounding bone tissue.[1][3] Surface modification with calcium phosphate (CaP) coatings, particularly octacalcium phosphate (OCP), has emerged as a promising strategy to create a bioactive surface that can accelerate bone formation and improve implant fixation.[4][5] OCP is considered a precursor to hydroxyapatite (B223615) (HA), the main mineral component of bone, and has been shown to stimulate osteoblastic cell differentiation and enhance bone regeneration.[6]
This document outlines various methods for depositing OCP coatings on titanium surfaces, presents quantitative data on the biological response to these coatings, and describes the cellular signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the physicochemical properties of OCP coatings and the cellular response to OCP-modified titanium surfaces.
Table 1: Physicochemical Properties of OCP Coatings on Titanium
| Parameter | Value | Method of Characterization | Reference |
| Calcium/Phosphorus (Ca/P) Ratio | 1.43 | Energy Dispersive Spectroscopy (EDS) | [1] |
| Crystal Planes Detected | (0-10), (002), (420) | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), Selected Area Electron Diffraction (SAED) | [1] |
Table 2: In Vitro Cellular Response to OCP-Coated Titanium Surfaces
| Cell Type | Parameter | OCP-Coated Ti | Control (Uncoated Ti) | Fold Change/Difference | Culture Duration | Reference |
| Human Myofibroblasts | Mitotic Index | 6.9% | Not Reported | - | Not Specified | [6] |
| Human Myofibroblasts & BMMSs | Proliferation Rate | ~2x faster | Slower | ~2 | 55 hours | [6] |
| MC3T3-E1 Osteoblasts | Cell Proliferation | Significantly Enhanced | Lower | Not Quantified | 14 days | [7] |
| MC3T3-E1 Osteoblasts | Alkaline Phosphatase (ALP) Activity | Remarkably Enhanced | Lower | Not Quantified | 14 days | [7] |
| MC3T3-E1 Osteoblasts | Extracellular Matrix Mineralization | Remarkably Enhanced | Lower | Not Quantified | 14 days | [7] |
| MG63 Osteoblasts | p-JNK Expression (10 mg/ml OCP) | Significantly Lower | Higher | Not Quantified | Not Specified | [8] |
| MG63 Osteoblasts | p-JNK Expression (20 mg/ml OCP) | Significantly Lower | Higher | Not Quantified | Not Specified | [8] |
| MG63 Osteoblasts | AKT Phosphorylation | Significantly Increased | Lower | Not Quantified | Not Specified | [8] |
| MG63 Osteoblasts | Phosphorylated Src Expression | Significantly Lower | Higher | Not Quantified | Not Specified | [8] |
Table 3: In Vivo Osseointegration of OCP-Coated Titanium Implants
| Animal Model | Implant Location | Parameter | OCP-Coated Ti | Control (Uncoated Ti) | Time Point | Finding | Reference |
| Critical-size crania model | Cranium | Newly Formed Bone Thickness | Statistically Significantly Thicker | Thinner | 6 weeks | OCP coating significantly enhanced bone regeneration and osseointegration. | [4] |
Experimental Protocols
This section provides detailed protocols for three different methods of OCP coating on titanium surfaces.
Protocol 1: Pulsed Laser Deposition (PLD) of Calcium Carbonate with Subsequent Chemical Conversion to OCP
This method involves the initial deposition of a calcium carbonate (CC) layer, which is then chemically transformed into OCP.[6]
Materials:
-
Titanium substrates
-
Calcium Carbonate (CC) target for PLD
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Distilled water
-
Sealed glass vessel
-
Shaker
-
Drying oven
Procedure:
-
Substrate Preparation: Ensure titanium substrates are cleaned and polished to the desired surface finish.
-
Pulsed Laser Deposition of CC:
-
Place the titanium substrates and the CC target in the PLD chamber.
-
Evacuate the chamber to the desired base pressure.
-
Deposit a thin film of CC onto the titanium substrates using appropriate laser parameters (e.g., laser fluence, repetition rate, substrate temperature).
-
-
Chemical Conversion to OCP:
-
Prepare an aqueous solution by dissolving 115 g of NH₄H₂PO₄ in 500 mL of distilled water at room temperature. The pH of this solution should be approximately 4.1 ± 0.1.[6]
-
Place the CC-coated Ti substrates into the prepared solution within a sealed glass vessel.[6]
-
Agitate the vessel on a shaker for 168 hours at 40 °C.[6]
-
After the conversion period, remove the substrates and wash them thoroughly with distilled water at least five times to remove any residual salts.[6]
-
Dry the OCP-coated Ti substrates overnight at 37 °C.[6]
-
Protocol 2: Biomimetic Coating using Polydopamine as an Adhesive Layer
This protocol utilizes a polydopamine (PDA) film to promote the adhesion and nucleation of OCP crystals on the titanium surface.[1]
Materials:
-
3D-printed titanium (3D-PT) sheets
-
Acetone
-
Ethanol
-
Deionized water
-
Dopamine (B1211576) solution (2 g/L, pH 8.5)
-
Supersaturated calcium phosphate solution
-
Shaker incubator
Procedure:
-
Substrate Preparation:
-
Ultrasonically clean the 3D-PT sheets sequentially in acetone, ethanol, and deionized water to remove organic contaminants and the oxide layer.[1]
-
-
Polydopamine Film Deposition:
-
Biomimetic OCP Growth:
-
Immerse the PDA-coated 3D-PTs in a supersaturated calcium phosphate solution.
-
Maintain the immersion at 37 °C for 48 hours to allow for the epitaxial growth of the OCP layer.[1]
-
After 48 hours, remove the substrates, rinse with deionized water, and allow to air dry.
-
Protocol 3: Electrochemical Deposition on Micro/Nanostructured Titania
This method involves the direct electrodeposition of OCP onto a hierarchically structured titania surface.[7]
Materials:
-
Titanium substrates with a pre-existing micro/nanospongelike titania surface
-
Electrolyte solution for OCP deposition (specific composition to be optimized based on desired coating characteristics)
-
Three-electrode electrochemical cell (working electrode: Ti substrate, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Substrate Preparation: Start with titanium substrates that have been treated to create a micro/nanospongelike titania surface.
-
Electrochemical Deposition:
-
Set up the three-electrode electrochemical cell with the titania-structured Ti substrate as the working electrode.
-
Fill the cell with the prepared electrolyte solution.
-
Apply a constant cathodic potential or current density to the working electrode. The specific electrochemical parameters (potential, current, time) need to be optimized to achieve a thin, ribbon-like OCP coating that preserves the underlying micro/nanostructure.[7]
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the coated substrates with deionized water to remove residual electrolyte.
-
Dry the samples under controlled conditions (e.g., in a desiccator or a low-temperature oven).
-
Signaling Pathways and Experimental Workflows
The interaction of osteoblasts with OCP-modified titanium surfaces modulates several key signaling pathways that influence cell proliferation, differentiation, and survival.
Osteoblast Response to OCP Signaling Pathways
OCP has been shown to modulate the JNK, Src, and AKT signaling pathways in MG63 osteoblast-like cells.[8] OCP treatment leads to a decrease in the phosphorylation of JNK and Src, which are involved in programmed cell death and cell signaling regulation, respectively.[8] Conversely, OCP promotes the phosphorylation of AKT, a key regulator of cell survival and proliferation.[8]
References
- 1. Fabrication and Biocompatibility Evaluation of Octacalcium Phosphate/ Polydopamine Coating on the Surface of Titanium [surface-techj.com]
- 2. Surface Modifications and Their Effects on Titanium Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic Calcium Phosphate Coatings for Bioactivation of Titanium Implant Surfaces: Methodological Approach and In Vitro Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Review and Meta-Analysis of the Effectiveness of Calcium-Phosphate Coating on the Osseointegration of Titanium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural modification of titanium surface by octacalcium phosphate via Pulsed Laser Deposition and chemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Octacalcium-Phosphate-Modified Micro/Nanostructured Titania Surfaces on Osteoblast Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts [medsci.org]
Application Notes & Protocols: In Vitro Biocompatibility Assessment of Octacalcium Phosphate (OCP)
Audience: Researchers, scientists, and drug development professionals.
Introduction Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a prominent member of the calcium phosphate family of biomaterials.[1][2] Due to its chemical and structural similarity to the apatite found in bone and teeth, OCP is considered a precursor to biological hydroxyapatite (B223615).[2][3] It exhibits excellent biocompatibility, osteoconductivity, and bioactivity, making it a promising material for bone tissue engineering and regenerative medicine.[1][4] Unlike more stable calcium phosphates like hydroxyapatite (HA), OCP is biodegradable and can be gradually replaced by new bone tissue.[2] A thorough in vitro biocompatibility assessment is a critical first step in evaluating the potential of OCP-based materials, ensuring they do not elicit cytotoxic or inflammatory responses and effectively support cellular functions essential for bone regeneration.[2][5] These notes provide an overview of key assays and detailed protocols for this purpose.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental for determining if a material releases substances that could be toxic to cells. The assessment typically involves culturing cells with extracts from the material or in direct contact with the material and then measuring cell viability. OCP and its derivatives, such as strontium-substituted OCP, have generally been found to be non-toxic and even to enhance cell viability.[1][6]
Data Summary: Cell Viability & Cytotoxicity
| Assay Type | Cell Line | Material | Key Findings | Reference |
| AlamarBlue | C3H/10T1/2 | OCP, Sr-substituted OCP (OCP-Sr) | OCP with ≥20% strontium substitution significantly increased cell viability compared to undoped OCP.[1][7] | [1][7] |
| CCK-8 | MC3T3-E1 | OCP (synthesized at 40°C and 70°C) | OCP samples were found to be nontoxic, confirming their cytocompatibility.[6] | [6] |
| MTT | hFOB 1.19 | β-TCP and BCP Nanoparticles | Nanoparticles showed dose-dependent cytotoxicity, with higher concentrations reducing cell viability. | [8] |
| LDH | hFOB 1.19 | β-TCP and BCP Nanoparticles | Lactate dehydrogenase (LDH) levels increased with higher nanoparticle concentrations, indicating cell membrane damage. | [8] |
| Resazurin Reduction | hBMSCs | OCP | A decrease in metabolic activity was observed in cells in direct contact with OCP powders compared to controls, but viability remained above the 70% threshold per ISO 10993-5.[9] | [9] |
Experimental Workflow: Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment of OCP.
Protocol: Cell Viability via AlamarBlue Assay
This protocol is adapted from studies assessing the viability of cells cultured with OCP materials.[1]
-
Material Preparation: Prepare OCP material extracts according to ISO 10993-5 standards or prepare sterilized OCP discs/powders for direct contact studies.
-
Cell Seeding: Seed cells (e.g., C3H/10T1/2 mesenchymal stem cells) into 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Exposure: Replace the culture medium with the OCP extract or place the OCP material in direct contact with the cell layer. Include negative (culture medium only) and positive (cytotoxic material) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C and 5% CO₂.[1]
-
Assay:
-
Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 595 nm.[1]
-
Analysis: Calculate cell viability as a percentage relative to the negative control.[7]
Cell Proliferation Assessment
Beyond not being toxic, an ideal biomaterial should support or enhance cell proliferation, a key process in tissue regeneration. OCP has been shown to upregulate the proliferation of various cell types, including osteoblasts.[10]
Data Summary: Cell Proliferation
| Assay Type | Cell Line | Material | Key Findings | Reference |
| MTT | MG63 | OCP (10 & 20 mg/ml) | OCP-treated cells showed significantly upregulated cell proliferation at days 5, 7, 11, and 13 compared to the control group (p < 0.05).[10][11] | [10][11] |
| WST-1 | MC3T3-E1 | OCP Coatings | Cell proliferation was modulated by the topography and crystallinity of the OCP coating.[12] | [12] |
Protocol: Cell Proliferation via MTT Assay
This protocol is based on the methodology used to assess osteoblast proliferation in response to OCP.[10][11]
-
Cell Seeding: Seed MG63 cells into 96-well plates at a density of 3 x 10⁵ cells/well. For OCP treatment groups, add sterilized OCP powder (e.g., 10 or 20 mg/ml) to the wells.[11]
-
Incubation: Culture the cells for various time points (e.g., 5, 7, 11, and 13 days).[10]
-
Assay:
-
At each time point, add 10 µL of MTT (5 mg/mL in PBS) solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Higher absorbance values correlate with a greater number of viable, proliferating cells. Compare the absorbance of OCP-treated groups to the control.
Osteogenic Differentiation Assessment
For bone regeneration applications, OCP must promote the differentiation of precursor cells (like mesenchymal stem cells or pre-osteoblasts) into mature, bone-forming osteoblasts.[3] This is commonly evaluated by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and the expression of osteogenic genes.
Data Summary: Osteogenic Differentiation
| Assay / Marker | Cell Line | Material | Key Findings | Reference |
| ALP Activity | MG63 | OCP (10 & 20 mg/ml) | ALP activity was significantly increased in OCP-treated cells (p < 0.05).[10][11] | [10][11] |
| ALP Activity | MC3T3-E1 | OCP Coatings | ALP activity showed a clear tendency to increase with higher OCP crystallinity.[12] | [12] |
| ALP Activity | TSPC | OCP | ALP activity was higher in cells cultured with OCP compared to Ca-deficient hydroxyapatite (CDHA).[3][13] | [3][13] |
| Gene Expression | TSPC | OCP | mRNA expression of RUNX2, Col1a1, OCN, and OPN was higher in the OCP group compared to CDHA.[13] | [13] |
| Gene Expression | IDG-SW3 | OCP | OCP increased the expression of late osteocyte markers SOST/sclerostin and FGF23 after 35 days.[14] | [14] |
Protocol: Alkaline Phosphatase (ALP) Activity Assay
This protocol is a composite of methods used to evaluate the osteogenic potential of OCP.[10][12]
-
Cell Culture: Seed pre-osteoblastic cells (e.g., MC3T3-E1) onto OCP-coated surfaces or in the presence of OCP powder in 24-well plates. Culture in an osteogenic induction medium.
-
Incubation: Culture for specified time points (e.g., 2, 4, and 7 days).[12]
-
Cell Lysis:
-
At each time point, wash the cells three times with PBS.
-
Add a lysis buffer (e.g., 0.2% Triton X-100) to each well and incubate for 30 minutes to lyse the cells.[12]
-
-
Assay:
-
Use a commercial colorimetric ALP assay kit (e.g., based on p-nitrophenyl phosphate, pNPP).[10]
-
Add the cell lysate to a 96-well plate.
-
Add the pNPP substrate solution and incubate according to the manufacturer's instructions.
-
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the ALP activity.[12]
-
Normalization: Quantify the total protein content in the cell lysates (e.g., using a BCA assay). Normalize the ALP activity to the total protein content to account for differences in cell number.[12]
Inflammatory Response and Hemocompatibility
A biocompatible material should not provoke a significant inflammatory response.[5] For blood-contacting applications or to assess initial implantation response, hemocompatibility is also crucial.
-
Inflammatory Response: Studies using THP-1 (monocytic) cells grown on OCP-coated plates showed no detectable production of the inflammatory cytokine TNF-α, suggesting that OCP is essentially non-inflammatory.[5]
-
Hemocompatibility: Hemolysis assays are used to evaluate the effect of a material on red blood cells. Materials are considered hemocompatible if the induced hemolysis is below a certain threshold (typically 2-5%). While specific data for OCP is limited in the provided results, this remains a standard and important test for biomaterials.[15]
OCP-Modulated Signaling Pathways
OCP's influence on cell behavior is mediated through the activation of specific intracellular signaling pathways. Understanding these pathways provides insight into the mechanisms behind its bioactivity. OCP has been shown to activate pathways crucial for cell survival, proliferation, and differentiation.[10]
Key Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Octacalcium Phosphate Crystals on the Osteogenic Differentiation of Tendon Stem/Progenitor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octacalcium;phosphate | Benchchem [benchchem.com]
- 5. Comparative study on in vitro biocompatibility of synthetic octacalcium phosphate and calcium phosphate ceramics used clinically. | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Octacalcium Phosphate for Bone Tissue Engineering: Synthesis, Modification, and In Vitro Biocompatibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Capacity of octacalcium phosphate to promote osteoblastic differentiation toward osteocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Octacalcium Phosphate in Dental and Maxillofacial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octacalcium phosphate (B84403) (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a bioactive ceramic that has garnered significant attention for its potential in dental and maxillofacial applications.[1] Structurally similar to hydroxyapatite (B223615) (HA), the primary mineral component of bone and teeth, OCP is considered a precursor to biological apatite crystal formation.[1][2][3][4] Its biocompatibility, osteoconductivity, and biodegradability make it a promising alternative to autogenous bone grafts and other synthetic bone substitute materials.[1][2] This document provides detailed application notes, experimental protocols, and summaries of quantitative data related to the use of OCP in this field.
Applications in Dentistry and Maxillofacial Surgery
Octacalcium phosphate's unique properties lend it to a variety of clinical applications:
-
Bone Regeneration: OCP has demonstrated superior bone regenerative characteristics compared to other calcium phosphate materials like hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP).[2][5] It actively participates in bone formation by converting to a bone-like apatite in vivo, a process that enhances the activity of bone-related cells.[6] Composites of OCP with materials like collagen (OCP/Col) and gelatin (OCP/Gel) have been developed to improve handling and further enhance bone regeneration.[6][7][8] These composites have been successfully used in procedures such as sinus floor elevation, socket preservation, and filling bone defects from cysts or alveolar clefts.[7][9][10]
-
Dental Implant Coatings: OCP coatings on dental implants, particularly zirconia-based ones, have the potential to improve osseointegration.[1][11] The osteoconductive nature of OCP can accelerate the integration of the implant with the surrounding bone.[1]
-
Pulp Capping: OCP-based cements have been investigated as pulp-capping materials, showing the ability to promote the formation of reparative dentin.[12]
-
Drug Delivery: The layered crystal structure of OCP allows for the incorporation and sustained release of therapeutic agents, such as antibiotics or growth factors, directly at the site of application.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the performance of OCP in dental and maxillofacial applications.
Table 1: In Vivo Bone Regeneration in Rabbit Tibia Defects [3][15]
| Material | Time Point | New Bone Formation (%) | Material Resorption (%) |
| OCP | 4 weeks | Significantly higher than BHA, BCP, and Control | Significantly higher than BHA and BCP |
| 12 weeks | Significantly higher than BHA, BCP, and Control | Significantly higher than BHA and BCP | |
| BHA (Bovine Hydroxyapatite) | 4 weeks | Lower than OCP | Lower than OCP |
| 12 weeks | Lower than OCP | Lower than OCP | |
| BCP (Biphasic Calcium Phosphate) | 4 weeks | Lower than OCP | Lower than OCP |
| 12 weeks | Lower than OCP | Lower than OCP | |
| Control (unfilled) | 4 weeks | Lowest | N/A |
| 12 weeks | Lowest | N/A |
Table 2: In Vivo Bone Regeneration in Rabbit Calvarial Defects [16]
| Material (OCP:HA ratio) | Time Point | New Bone Volume (mm³) |
| 90:10 | 2 weeks | Lower than 76:24 |
| 8 weeks | Increased from 2 weeks | |
| 76:24 | 2 weeks | Higher than 90:10 |
| 8 weeks | Increased from 2 weeks |
Table 3: Mechanical Properties of OCP-Containing Cements [17]
| Cement Composition | Setting Time (min) | Diametral Tensile Strength (MPa) | Porosity (vol %) |
| α-TCP/DCPA with water (forms HA) | 30 ± 1 | 9.03 ± 0.48 (1 day) | 37.05 ± 0.20 (1 day) |
| α-TCP/DCPA with phosphate solution (forms OCP + HA) | 5 ± 1 | 4.38 ± 0.49 (1 day) | 41.44 ± 1.25 (1 day) |
Experimental Protocols
Protocol 1: Synthesis of Octacalcium Phosphate (Co-precipitation Method)
This protocol describes a rapid and reproducible method for synthesizing OCP.[18]
Materials:
-
Calcium acetate (B1210297) hydrate (B1144303) (0.0532 M solution)
-
Sodium dihydrogen phosphate dihydrate (0.04 M solution)
-
Sodium hydroxide (B78521) (3 M solution)
-
Deionized water
-
EasyMax reactor or similar temperature-controlled reaction vessel with pH sensor and overhead stirrer
Procedure:
-
Prepare stock solutions of calcium acetate hydrate, sodium dihydrogen phosphate dihydrate, and sodium hydroxide in deionized water. The calcium and phosphate solutions should have a Ca/P molar ratio of 1.33.
-
Set the reaction temperature in the reactor (e.g., 40°C or 70°C).
-
Simultaneously add the calcium acetate and sodium dihydrogen phosphate solutions to the reactor while stirring.
-
Maintain a constant pH by titrating with the sodium hydroxide solution.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes).
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water.
-
Dry the precipitate to obtain OCP powder.
Characterization:
-
Confirm the phase purity of the synthesized OCP using X-ray Diffraction (XRD).
-
Determine the specific surface area using methods like BET analysis.
-
Analyze the particle size and morphology using Scanning Electron Microscopy (SEM).
Protocol 2: In Vitro Cytotoxicity Assessment of OCP
This protocol outlines a standard method to evaluate the biocompatibility of OCP using a cell culture model.[19][20][21]
Materials:
-
Synthesized OCP powder
-
Phosphate-buffered saline (PBS)
-
Human bone marrow-derived mesenchymal stem cells (hBMSCs) or a suitable osteoblast-like cell line (e.g., MC3T3-E1, MG63)
-
Cell culture medium (e.g., DMEM with 15% FBS and 1% penicillin-streptomycin)
-
24-well or 96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, AlamarBlue)
Procedure:
-
Sterilization: Sterilize the OCP powder by soaking in 70% ethanol for 1-3 hours, followed by washing twice with sterile PBS.[20][21]
-
Pre-incubation: Soak the sterilized OCP in the complete cell culture medium overnight.[21]
-
Cell Seeding: Seed the hBMSCs or other chosen cells into the culture plates at a defined concentration (e.g., 2 x 10⁴ cells/well for a 24-well plate).[21] Allow the cells to adhere for a few hours.
-
Co-culture: Suspend the pre-incubated OCP powder in the culture medium at a desired concentration (e.g., 0.5 mg/mL) and add it to the wells containing the cells.[21]
-
Incubation: Culture the cells with the OCP for a specified period (e.g., 3 days), changing the medium daily.
-
Cell Viability Assessment: At the end of the culture period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Cell Morphology: Monitor the cell morphology throughout the experiment using a light microscope.
Protocol 3: In Vivo Evaluation of OCP in a Rabbit Tibial Defect Model
This protocol describes an animal model for evaluating the bone regeneration capacity of OCP.[3][15]
Materials:
-
Sterilized OCP granules or scaffold
-
Control materials (e.g., BHA, BCP)
-
Adult male rabbits
-
Surgical instruments
-
Anesthesia
-
Resin for embedding
-
Histological staining reagents
Procedure:
-
Animal Model: Use skeletally mature male rabbits.
-
Surgical Procedure:
-
Anesthetize the rabbits.
-
Create a critical-sized defect in the tibia of each rabbit.
-
Fill the defects with the experimental materials (OCP, BHA, BCP) or leave them unfilled as a control.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Harvesting: At predetermined time points (e.g., 4 and 12 weeks), euthanize the animals and harvest the tibias.
-
Histological Analysis:
-
Embed the harvested tibias in resin.
-
Prepare thin sections (e.g., 15 µm) using a diamond grinding method.
-
Perform histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to visualize new bone formation and material resorption.
-
-
Histomorphometric Analysis: Quantify the new bone formation and remaining implant material using image analysis software.
Signaling Pathways and Mechanisms of Action
OCP has been shown to modulate several key signaling pathways in osteoblasts, which contributes to its osteoinductive properties.[22][23]
-
P38 MAPK Pathway: OCP activates the phosphorylation of P38, a pathway known to be involved in osteoblast differentiation.[22]
-
JNK Pathway: OCP has been observed to inhibit the phosphorylation of JNK, which may influence cell proliferation and apoptosis.[22][24]
-
Src Pathway: OCP can disrupt the phosphorylation of Src, a tyrosine kinase involved in various cellular processes including cell growth and differentiation.[22]
-
AKT Pathway: OCP has been shown to increase the phosphorylation of AKT while decreasing the total AKT protein level, suggesting a complex regulation of this pro-survival and pro-proliferation pathway.[22]
The conversion of OCP to HA in a physiological environment is a key aspect of its bioactivity.[2][3] This process is thought to create a favorable local environment for bone regeneration by releasing calcium and phosphate ions and providing a scaffold for new bone deposition.[2]
Visualizations
Caption: Signaling pathways modulated by Octacalcium Phosphate in osteoblasts.
Caption: Experimental workflow for the synthesis of Octacalcium Phosphate.
Caption: Workflow for in vivo evaluation of OCP in a rabbit tibial defect model.
References
- 1. Octacalcium phosphate - Wikipedia [en.wikipedia.org]
- 2. Bone regeneration by synthetic octacalcium phosphate and its role in biological mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Octacalcium Phosphate/Gelatin (OCP/Gel) Composite on Bone Repair in Refractory Bone Defects [jstage.jst.go.jp]
- 7. Clinical study of octacalcium phosphate and collagen composite in oral and maxillofacial surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octacalcium phosphate/gelatin composite facilitates bone regeneration of critical-sized mandibular defects in rats: A quantitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical study of octacalcium phosphate and collagen composite in oral and maxillofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Octacalcium phosphate-based cement as a pulp-capping agent in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of Calcium Phosphate Materials in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomimetic Octacalcium Phosphate Bone Has Superior Bone Regeneration Ability Than Xenogeneic or Synthetic Bone[v1] | Preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes: 3D Printing of Octacalcium Phosphate-Based Constructs
Introduction
Octacalcium phosphate (B84403) (OCP; Ca₈H₂(PO₄)₆·5H₂O) is a highly promising bioactive ceramic for bone regeneration applications.[1][2] As a precursor to biological apatite, the primary mineral component of bone, OCP exhibits excellent osteoconductivity and biodegradability.[3] It has been shown to promote the proliferation and differentiation of osteoblasts and is actively resorbed by osteoclast-like cells, facilitating its replacement with new bone tissue.[1][3][4] The advent of three-dimensional (3D) printing technologies offers a revolutionary approach to fabricating patient-specific OCP-based constructs with precisely controlled architectures, including interconnected pore networks that are crucial for vascularization and tissue ingrowth.[5][6][7][8]
These application notes provide a comprehensive overview of the methodologies for 3D printing OCP constructs, their characterization, and their biological effects, intended for researchers in materials science, tissue engineering, and drug development.
Key Applications
-
Bone Tissue Engineering: Fabrication of custom-designed scaffolds for repairing bone defects resulting from trauma, disease, or surgery.[6][9]
-
Drug Delivery: The porous structure of 3D printed OCP scaffolds can be loaded with therapeutic agents such as growth factors, antibiotics, or anti-inflammatory drugs for controlled, localized release.[10][11]
-
In Vitro Models: Development of 3D bone models for studying disease, screening drugs, and understanding the mechanisms of bone regeneration.
Fabrication and Characterization Data
The following tables summarize key quantitative data from studies on 3D printed OCP constructs, providing a comparative overview of different fabrication approaches and their outcomes.
Table 1: Mechanical and Physical Properties of 3D Printed OCP Constructs
| Fabrication Method | Precursor Material | Compressive Strength (MPa) | Porosity / Pore Size | Key Findings | Reference |
| Inkjet Printing + Post-Treatment | Tricalcium Phosphate (TCP) | ~7.5 | 40-80 µm (initial powder) | Compressive strength increases significantly after chemical post-treatment to form OCP crystals, which improve inter-particle bonding. | [5][8] |
| Binder Jetting + Two-Step Conversion | Calcium Sulfate (B86663) | 7.65 ± 0.46 | Not specified | Achieves monophasic OCP with adequate handling strength, comparable to 3D printed Hydroxyapatite (HA). Highly hydrophilic surface. | [12][13][14] |
Table 2: In Vitro Biological Performance of 3D Printed OCP Constructs
| Assay | Cell Line | Key Results | Significance | Reference |
| MTT Assay (Cytotoxicity) | Pre-osteoblasts | High cell viability (96.67 ± 0.18%) | Demonstrates the material is not cytotoxic and is biocompatible. | [12][13][14] |
| Alamar Blue (Proliferation) | Pre-osteoblasts | Supported cell proliferation comparable to 3D printed HA. | Shows the material is osteoconductive, allowing cells to attach and grow. | [12] |
| Alkaline Phosphatase (ALP) Activity | MG63 Osteoblast-like cells, Pre-osteoblasts | Significantly increased ALP activity over time, higher than 3D printed HA. | Indicates a strong capacity to induce osteogenic differentiation, a critical factor for bone formation. | [12][15] |
Signaling Pathways and Workflows
OCP-Mediated Signaling in Osteoblasts
Octacalcium phosphate modulates multiple intracellular signaling pathways that are critical for osteoblast proliferation and differentiation. OCP treatment has been shown to activate p38 and AKT phosphorylation while disrupting Src and inhibiting JNK phosphorylation, collectively promoting cell viability and biomineralization activity.[1][2][15][16]
Experimental Workflow for OCP Construct Fabrication
A successful method for producing phase-pure OCP scaffolds involves a two-step conversion process starting from a 3D printed calcium sulfate precursor.[12][17] This approach is more efficient than single-step methods, which often result in incomplete transformation and the formation of intermediate phases.[12]
Overall Research and Development Logic
The development and validation of 3D printed OCP constructs follow a logical progression from material synthesis and characterization to biological evaluation. This workflow ensures that constructs meet the necessary physical and biological requirements before pre-clinical application.
Detailed Experimental Protocols
Protocol 1: Fabrication of OCP Scaffolds via TCP Precursor
This protocol is based on an inkjet printing method followed by a chemical post-treatment to convert a tricalcium phosphate (TCP) structure into OCP.[5][8][18]
-
Powder Preparation:
-
Synthesize β-TCP powder through an aqueous precipitation method using calcium nitrate (B79036) and diammonium phosphate solutions.
-
Sinter the resulting powder at 700°C for 2 hours.
-
Sieve the TCP powder to obtain agglomerates with a mean size of 40-80 μm.
-
-
Binder ("Ink") Preparation:
-
Prepare a 1.0% aqueous solution of phosphoric acid salts with a final pH of 4.75. This can be achieved by dissolving sodium acetate (B1210297), phosphoric acid, and glutamic acid in distilled water.[5]
-
-
3D Printing:
-
Load the TCP powder into the powder bed of a custom or modified commercial binder jetting printer.
-
Print the desired 3D structure by selectively depositing the acidic binder onto the TCP powder layer by layer. The acid reacts with TCP to form dicalcium phosphate dihydrate (DCPD), which binds the powder particles.
-
-
Post-Treatment for OCP Conversion:
-
Step 1 (DCPD Formation): After printing, immerse the samples in an aqueous solution of 115 g/L ammonium (B1175870) phosphate monobasic (pH 4.1) at 40°C for 168 hours to ensure complete conversion to DCPD.[5][18]
-
Step 2 (OCP Nucleation): Thoroughly wash the samples in distilled water.
-
Step 3 (OCP Growth): Place the washed samples into a second solution of 95.2 g in 700 mL sodium acetate in distilled water (pH 8.2) at 40°C for another 168 hours to facilitate the hydrolysis of DCPD into OCP.[5][18]
-
Final Step: Wash the final OCP constructs thoroughly in distilled water and dry at 37°C.
-
Protocol 2: Fabrication of OCP Scaffolds via Calcium Sulfate Precursor
This protocol details a more efficient two-step conversion process to create monophasic OCP scaffolds.[12][17]
-
3D Printing:
-
Use a binder jetting 3D printer with calcium sulfate hemihydrate as the powder material and a water-based binder.
-
Print cylindrical or other desired scaffold geometries.
-
-
Two-Step Phase Transformation:
-
Step 1 (Conversion to Brushite): Immerse the printed calcium sulfate samples in a 1.5 M disodium (B8443419) hydrogen phosphate (Na₂HPO₄) solution at a pH of 6.5 and a temperature of 37°C for 48 hours.[12] This converts the calcium sulfate to brushite (dicalcium phosphate dihydrate).
-
Step 2 (Conversion to OCP): Wash the brushite constructs with distilled water. Subsequently, immerse them in a 1.0 M Na₂HPO₄ solution at a pH of 9.0 and a temperature of 100°C for 48 hours.[12] This second step transforms the brushite into 100% monophasic OCP.
-
Final Step: Wash the resulting OCP scaffolds thoroughly with distilled water and oven-dry them.
-
Protocol 3: Characterization of Compressive Strength
This protocol follows ISO standard 9917E for evaluating the mechanical properties of the fabricated scaffolds.[5][8]
-
Sample Preparation:
-
Fabricate at least five cylindrical samples for each experimental group, typically with dimensions of 6 mm in diameter and 12 mm in height.[8]
-
-
Testing Procedure:
-
Use a universal testing machine (e.g., Instron).
-
Apply a compressive load to the cylindrical samples along their longitudinal axis.
-
Set the crosshead speed to a constant rate of 1 mm/min.[8]
-
-
Data Analysis:
-
Record the maximum load the sample withstands before failure.
-
Calculate the compressive strength by dividing the maximum load by the cross-sectional area of the sample.
-
Report the data as the mean ± standard deviation for the group.
-
Protocol 4: In Vitro Osteogenic Differentiation (Alkaline Phosphatase Activity)
This assay measures the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.[12][15]
-
Cell Seeding:
-
Sterilize the 3D printed OCP scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or UV irradiation).
-
Place scaffolds into a 24-well culture plate.
-
Seed osteoblast-like cells (e.g., MG-63 or pre-osteoblasts) onto the scaffolds at a density of 1 x 10⁴ cells/scaffold.
-
Culture the cells in a standard growth medium (e.g., DMEM with 10% FBS) for 24 hours to allow for attachment.
-
-
Culture and Lysis:
-
After 24 hours, switch to an osteogenic differentiation medium.
-
Culture the cells for various time points (e.g., 7, 14, and 21 days), replacing the medium every 2-3 days.
-
At each time point, wash the cell-seeded scaffolds with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100) and incubating at 4°C, followed by freeze-thaw cycles.
-
-
ALP Assay:
-
Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system.
-
Add the cell lysate to a 96-well plate.
-
Add the pNPP substrate to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Normalization:
-
Quantify the total protein content in each lysate sample using a protein assay (e.g., BCA or Bradford).
-
Normalize the ALP activity to the total protein content to account for differences in cell number. Express the results as units of ALP activity per milligram of protein.
-
References
- 1. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Calcium Phosphate Biomaterials for 3D Bioprinting in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D Printing of Octacalcium Phosphate Bone Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D Printing of Calcium Phosphate Ceramics for Bone Tissue Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3dprint.com [3dprint.com]
- 8. Frontiers | 3D Printing of Octacalcium Phosphate Bone Substitutes [frontiersin.org]
- 9. Design, In Vitro Evaluation and In Vivo Biocompatibility of Additive Manufacturing Three-Dimensional Printing of β beta-Tricalcium Phosphate Scaffolds for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug delivery strategies through 3D-printed calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Three Dimensionally Printed Octacalcium Phosphate via Binder Jetting for Use in Bone Grafting Applications | Semantic Scholar [semanticscholar.org]
- 14. Three Dimensionally Printed Octacalcium Phosphate via Binder Jetting for Use in Bone Grafting Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Three Dimensionally Printed Octacalcium Phosphate via Binder Jetting for Use in Bone Grafting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3D Printed Gene-activated Octacalcium Phosphate Implants for Large Bone Defects Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Controlling Octacalcium Phosphate Crystal Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of octacalcium phosphate (B84403) (OCP). Precise control over OCP crystal morphology is critical for its performance in various biomedical applications.
Troubleshooting Guide
Uncontrolled crystal morphology during octacalcium phosphate (OCP) synthesis can lead to variations in material properties and performance. This guide addresses common issues, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Formation of undesired calcium phosphate phases (e.g., Dicalcium Phosphate, Hydroxyapatite) | - Incorrect pH of the reaction solution.[1][2] - Fluctuations in reaction temperature.[1][3] - Incorrect initial molar ratio of calcium to phosphate (Ca/P).[1] - Inadequate stirring rate.[2] | - Calibrate the pH meter and maintain a stable pH, typically between 5.5 and 7.0 for OCP synthesis.[4] - Use a temperature-controlled water bath or reactor to maintain a constant temperature.[3] - Precisely prepare precursor solutions to achieve the stoichiometric Ca/P ratio of 1.33 for OCP.[3] - Ensure consistent and adequate stirring throughout the synthesis process.[2] |
| Broad particle size distribution | - Inhomogeneous nucleation and growth. - Inconsistent mixing of reactants. | - Introduce seed crystals to promote uniform crystal growth. - Optimize the stirring speed and method to ensure rapid and homogeneous mixing of precursor solutions. |
| Formation of agglomerated spheres instead of distinct plate-like crystals | - High pH of the reaction medium.[4] | - Lower the pH of the synthesis solution to the optimal range for plate-like crystal formation.[4] |
| Needle-like crystal formation | - Presence of certain impurities or additives.[5] - Specific solvent systems.[6] | - Analyze precursor materials for impurities. - If using additives, screen for their effect on crystal habit. Consider changing the solvent system.[6] |
| Inconsistent crystal morphology between batches | - Minor variations in synthesis parameters (pH, temperature, reactant concentration, stirring).[2][3] | - Standardize and meticulously document all experimental parameters for each synthesis. - Use calibrated equipment and high-purity reagents. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing octacalcium phosphate (OCP)?
The most prevalent methods for OCP synthesis are precipitation and hydrolysis.[2][3]
-
Precipitation involves the direct mixing of calcium and phosphate precursor solutions under controlled conditions to induce the formation of OCP crystals.[3]
-
Hydrolysis typically involves the transformation of a precursor phase, such as α-tricalcium phosphate (α-TCP) or dicalcium phosphate dihydrate (DCPD), into OCP in an aqueous solution.[1][7]
2. How does pH influence the crystal morphology of OCP?
The pH of the synthesis solution is a critical factor that significantly impacts the final crystal morphology and even the resulting calcium phosphate phase.[8] For instance, at a given temperature, lower pH conditions might not yield any precipitate, while progressively higher pH values can lead to the formation of large OCP particles with long plate-like crystals, followed by spherical particles covered by short plate-like crystals, and at even higher pH, aggregated spheres of poorly crystalline OCP.[4]
3. What is the effect of temperature on OCP synthesis and crystal morphology?
Temperature plays a crucial role in the kinetics of OCP formation and can influence the resulting crystal morphology.[4] Synthesis of OCP is typically conducted at temperatures ranging from 25°C to 70°C.[1][3] Different temperatures can affect the nucleation and growth rates, thereby altering the crystal size and shape. It has been shown that OCP can be synthesized within 15 minutes at temperatures between 40°C and 70°C without an aging step.[3]
4. Can additives be used to control OCP crystal morphology?
Yes, various additives can be used to modify the crystal habit of OCP. These additives can selectively adsorb to specific crystal faces, inhibiting or promoting growth in certain directions, thus altering the overall morphology.[5][9] For example, the incorporation of dicarboxylate ions into the OCP structure has been studied to create functionalized biomaterials.[10]
5. What is the ideal Ca/P molar ratio for OCP synthesis?
The stoichiometric calcium-to-phosphate (Ca/P) molar ratio for octacalcium phosphate is 1.33.[3] Maintaining this ratio in the precursor solutions is crucial for the synthesis of phase-pure OCP.[1] Deviations from this ratio can lead to the formation of other calcium phosphate phases.
Experimental Protocols
Protocol 1: OCP Synthesis via the Co-precipitation Method
This protocol describes a rapid synthesis of OCP with a plate-like morphology.[3]
Materials:
-
Calcium acetate (B1210297) hydrate (B1144303) (0.0532 M solution)
-
Sodium dihydrogen phosphate dihydrate (0.04 M solution)
-
Sodium hydroxide (B78521) (3 M solution)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
pH sensor and temperature probe
-
Dosing unit for pH adjustment
Procedure:
-
Prepare stock solutions of calcium acetate hydrate, sodium dihydrogen phosphate dihydrate, and sodium hydroxide in deionized water. The molar concentrations of the calcium and phosphate solutions are set to achieve a Ca/P ratio of 1.33.[3]
-
Add the calcium acetate solution to the reactor.
-
Set the desired reaction temperature (e.g., 40°C, 60°C, or 70°C) and stirring rate.
-
Slowly add the sodium dihydrogen phosphate solution to the calcium solution.
-
Continuously monitor the pH and maintain it at a constant value (e.g., 6.0) by adding the sodium hydroxide solution using the dosing unit.
-
Allow the reaction to proceed for a set duration (e.g., 15 minutes).[3]
-
After the reaction is complete, filter the precipitate, wash it with deionized water, and dry it.
Protocol 2: OCP Synthesis via Hydrolysis of Dicalcium Phosphate Dihydrate (DCPD)
This protocol outlines the synthesis of OCP through the hydrolysis of DCPD in a buffer solution.[7]
Materials:
-
Calcium carbonate (CaCO₃) powder
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄) solution (1 M)
-
Sodium acetate (CH₃COONa) solution (0.1 M)
Procedure:
-
DCPD Preparation:
-
Add CaCO₃ powder to a 1 M NH₄H₂PO₄ solution in a 1:100 (g/mL) ratio.
-
Maintain the pH at 4.6 and the temperature at 25°C.
-
Allow the reaction to proceed, then dry the resulting product at room temperature for 24 hours to obtain DCPD.[7]
-
-
OCP Formation:
-
Suspend the prepared DCPD in a 0.1 M sodium acetate solution.
-
Adjust and maintain the pH of the suspension to the desired value.
-
The hydrolysis of DCPD in the sodium acetate solution will lead to the formation of OCP.[7]
-
Visualizations
Caption: Experimental workflows for OCP synthesis.
Caption: Influence of parameters on crystal morphology.
References
- 1. Octacalcium phosphate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 10. Synthesis of Octacalcium Phosphate Containing Glutarate Ions with a High Incorporation Fraction - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydroxyapatite formation in octacalcium phosphate precipitation
Welcome to the technical support center for octacalcium phosphate (B84403) (OCP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during OCP precipitation, with a primary focus on preventing the undesired formation of hydroxyapatite (B223615) (HA).
Troubleshooting Guide
This guide addresses specific problems you may encounter during your OCP synthesis experiments.
Issue 1: My final product is a mixture of OCP and Hydroxyapatite (HA), or pure HA.
This is a common issue as OCP is a metastable precursor to the more thermodynamically stable HA.[1][2] Minor deviations in reaction parameters can lead to the formation of HA.[3][4]
Troubleshooting Steps:
-
Verify and Calibrate pH Control: Precise pH control is critical. OCP formation is favored in a narrow, slightly acidic pH range, typically between 5.5 and 6.5.[5] Hydroxyapatite formation is more likely to occur under neutral or basic conditions.[1]
-
Recommendation: Ensure your pH meter is accurately calibrated before each experiment. Use a reliable dosing system for the dropwise addition of acid or base to maintain a constant pH throughout the reaction.[4]
-
-
Check Reaction Temperature: Temperature significantly influences the reaction kinetics and the stability of the resulting phases.
-
Review the Ca/P Molar Ratio: The stoichiometry of your precursor solutions is fundamental.
-
Recommendation: The theoretical Ca/P molar ratio for OCP is 1.33.[3] Prepare your calcium and phosphate stock solutions with high accuracy and ensure the final molar ratio in the reaction mixture is as close to 1.33 as possible.
-
-
Evaluate Stirring Rate and Reagent Addition: The mixing dynamics can affect local supersaturation and nucleation events.
Logical Flow for Troubleshooting Phase Purity:
Caption: Troubleshooting workflow for addressing hydroxyapatite contamination in OCP synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for precipitating octacalcium phosphate (OCP) while avoiding hydroxyapatite (HA) formation?
A: The synthesis of phase-pure OCP occurs within a narrow pH window, typically between 5.5 and 6.5.[5] In more acidic solutions, other calcium phosphate phases like dicalcium phosphate dihydrate (Brushite) may form, while neutral to basic conditions strongly favor the formation of the more stable hydroxyapatite.[1]
Q2: How does temperature affect the synthesis of OCP?
A: Temperature is a critical parameter. OCP synthesis is commonly carried out at temperatures ranging from 40°C to 70°C.[5][6] It is important to maintain a stable temperature, as fluctuations can affect the solubility of the different calcium phosphate phases and potentially promote the conversion of OCP to HA.[7] At temperatures around 90°C, OCP begins to lose water, and structural transformations occur at higher temperatures.[8]
Q3: Can the presence of other ions in the reaction solution prevent HA formation?
A: Yes, certain ions can inhibit the transformation of OCP to apatite. Magnesium ions (Mg²⁺) have been shown to be effective at inhibiting this transformation by interrupting the apatite precipitation process.[9] The presence of Mg²⁺ in the solution can help to stabilize the OCP phase.[9]
Q4: What is the significance of the Ca/P molar ratio in the precursor solutions?
A: The Ca/P molar ratio of the reactants is a determining factor for the final product. For the synthesis of OCP, a Ca/P molar ratio of 1.33 is stoichiometrically required.[3][4] Deviations from this ratio can lead to the formation of other calcium phosphate phases.
Q5: How can I confirm that I have synthesized OCP and not HA?
A: Several analytical techniques can be used to differentiate between OCP and HA:
-
X-ray Diffraction (XRD): This is the most definitive method. OCP has a characteristic diffraction peak at a low 2θ angle (around 4.7°) which is absent in the XRD pattern of HA.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can also be used to distinguish between the two phases based on the vibrational modes of the phosphate and hydrogen phosphate groups.
-
Scanning Electron Microscopy (SEM): OCP typically exhibits a plate-like or blade-like morphology, whereas HA often appears as needle-like or rod-like crystals.[11]
Data Presentation
Table 1: Summary of Experimental Conditions for OCP Synthesis
| Parameter | Recommended Range/Value | Rationale |
| pH | 5.5 - 6.5 | Favors OCP formation over HA and Brushite.[1][5] |
| Temperature | 40 - 70 °C | Optimizes reaction kinetics for OCP precipitation.[5][6] |
| Ca/P Molar Ratio | 1.33 | Stoichiometric requirement for OCP.[3][4] |
| Stirring Rate | Moderate and consistent | Ensures homogeneity without excessive turbulence.[3] |
| Inhibitory Ions | Presence of Mg²⁺ | Can inhibit the transformation of OCP to HA.[9] |
Experimental Protocols
Protocol 1: Co-Precipitation Method for OCP Synthesis
This protocol is a generalized procedure based on common methodologies for OCP synthesis.[4][6]
Materials:
-
Calcium acetate (B1210297) hydrate (B1144303) (Ca(CH₃COO)₂·H₂O)
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel with temperature control and overhead stirrer
-
pH meter and controller with a dosing pump
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.0532 M solution of calcium acetate hydrate in deionized water.
-
Prepare a 0.04 M solution of sodium dihydrogen phosphate dihydrate in deionized water. (This maintains a Ca/P ratio of 1.33).
-
Prepare a 3 M solution of sodium hydroxide for pH adjustment.
-
-
Reaction Setup:
-
Place the sodium dihydrogen phosphate solution in the reaction vessel.
-
Set the desired reaction temperature (e.g., 60°C) and stirring rate.
-
Calibrate and place the pH electrode in the solution.
-
-
Precipitation:
-
Slowly add the calcium acetate solution to the phosphate solution at a constant rate.
-
Simultaneously, maintain the pH of the reaction mixture at a constant value (e.g., 6.0) by the controlled addition of the NaOH solution using the dosing pump.
-
-
Aging:
-
Once the addition of the calcium solution is complete, allow the reaction to continue under constant stirring and temperature for a specified period (e.g., 4 hours).[6]
-
-
Washing and Collection:
-
After the reaction, collect the precipitate by centrifugation or vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
-
Drying:
-
Freeze-dry (lyophilize) the washed precipitate to obtain the final OCP powder.
-
Experimental Workflow for OCP Synthesis:
Caption: A step-by-step workflow for the synthesis and characterization of octacalcium phosphate.
References
- 1. The role of brushite and octacalcium phosphate in apatite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of octacalcium phosphate and subsequent transformation to hydroxyapatite at low supersaturation: a model for cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Factors affecting the transformation of octacalcium phosphate to apatite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
optimizing pH and temperature for pure octacalcium phosphate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pure octacalcium phosphate (B84403) (OCP).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product contains brushite (DCPD) impurities. What are the likely causes and how can I fix this?
A1: The formation of brushite (CaHPO₄·2H₂O) is a common issue and is often related to the pH of the reaction mixture.
-
Cause: A pH below the optimal range for OCP synthesis, particularly around 5.5 or lower, favors the precipitation of brushite.[1] An uncontrolled pH during the reaction can also lead to brushite as the dominant phase.[1]
-
Troubleshooting:
-
Strict pH Control: Maintain a constant pH of 6.0 throughout the synthesis process. Use a pH sensor and an automated dosing unit to add a base (e.g., sodium hydroxide) to counteract the drop in pH as the reaction proceeds.[1][2]
-
Temperature Optimization: Reactions performed at lower temperatures, such as 30°C, have been shown to yield a mixture of OCP and brushite.[1] Increasing the temperature to the optimal range of 40-70°C can promote the formation of pure OCP.[1]
-
Q2: I am observing hydroxyapatite (B223615) (HA) in my final product instead of pure OCP. Why is this happening?
A2: The transformation of OCP into hydroxyapatite (HA) is a known phenomenon, as OCP is a metastable precursor to HA.[3]
-
Cause: Higher pH values (above 7.4-7.6) and prolonged aging times can facilitate the hydrolysis of OCP to the more thermodynamically stable HA.[3][4] Minor modifications in reaction parameters can lead to the formation of HA, compromising the purity of OCP.[1][2]
-
Troubleshooting:
-
Precise pH Maintenance: Ensure the pH is strictly maintained at the optimal level for OCP synthesis (around 6.0). Avoid letting the pH drift into the alkaline range.
-
Control Reaction Time: The synthesis of OCP can be achieved rapidly (within minutes) using certain protocols, avoiding long aging steps that might promote conversion to HA.[1][2]
-
Reagent Purity: Use high-purity reagents as impurities can sometimes act as nucleation sites for HA.
-
Q3: The yield of my OCP synthesis is consistently low. How can I improve it?
A3: Low yield can be influenced by several factors, from reaction conditions to post-synthesis processing.
-
Cause: Suboptimal pH, temperature, or reactant concentrations can lead to incomplete reaction or the formation of more soluble byproducts. Loss of product during filtration and washing steps can also contribute to low yield.
-
Troubleshooting:
-
Optimize Reaction Parameters: Refer to the optimized conditions in the data table below to ensure your synthesis parameters are within the ideal range.
-
Efficient Filtration: Use a filtration method that minimizes product loss. Lyophilization (freeze-drying) after filtration is a recommended step to obtain a fine, dry powder without excessive handling.[1]
-
Stoichiometry: Ensure the correct molar ratios of calcium and phosphate precursors are used, typically a Ca/P ratio of 1.33 for OCP.[2]
-
Q4: What is the characteristic morphology of pure OCP, and how can I verify it?
A4: Pure OCP typically exhibits a distinct plate-like or blade-like crystal morphology.[1][2]
-
Verification:
-
Scanning Electron Microscopy (SEM): SEM is the most direct method to visualize the morphology of your synthesized particles.
-
X-ray Diffraction (XRD): While primarily used for phase identification, peak broadening in XRD patterns can give an indication of crystallite size and morphology. The diffraction pattern should match the standard ICDD pattern for OCP (00-026-1056).[1]
-
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the synthesis of pure octacalcium phosphate via a coprecipitation method.
| Parameter | Optimal Value/Range | Notes |
| pH | 6.0 | A pH of 5.5 may result in a mixture of OCP and brushite. Uncontrolled pH often leads to brushite formation.[1] |
| Temperature | 40 - 70 °C | A temperature of 30°C can lead to the formation of both OCP and brushite phases.[1] Synthesis at 37°C has also been reported.[5] |
| Ca/P Molar Ratio | 1.33 | This corresponds to the stoichiometric ratio in OCP [Ca₈H₂(PO₄)₆·5H₂O].[2] |
| Reaction Time | ~15 minutes | Ultrafast synthesis is possible without an aging step.[1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of pure OCP using a coprecipitation method, based on established research.[1][2]
Materials:
-
Calcium Acetate (B1210297) Hydrate (B1144303) (e.g., Merck, 99%)
-
Sodium Dihydrogen Phosphate Dihydrate (e.g., Merck, 99%)
-
Sodium Hydroxide (B78521) (e.g., Merck, 99%)
-
Deionized Water
Equipment:
-
Jacketed glass reactor (e.g., EasyMax)
-
pH sensor and controller
-
Overhead stirrer
-
Temperature probe
-
Dosing unit for pH adjustment
-
Filtration apparatus
-
Lyophilizer (Freeze-dryer)
Stock Solutions:
-
Calcium Source: Prepare a 0.0532 M solution of calcium acetate hydrate in deionized water.[1]
-
Phosphate Source: Prepare a 0.04 M solution of sodium dihydrogen phosphate dihydrate in deionized water.[2]
-
pH Adjustment: Prepare a 3 M solution of sodium hydroxide in deionized water.[2]
Synthesis Procedure:
-
Add 200 mL of the phosphate source solution to the reactor vessel.
-
Set the overhead stirrer to a constant speed (e.g., 300 rpm).
-
Heat the solution to the desired temperature (e.g., 40°C, 60°C, or 70°C) and maintain it throughout the reaction.[1]
-
Once the temperature is stable, begin the dropwise addition of 200 mL of the calcium source solution to the phosphate solution over a period of 15 minutes.[1]
-
Simultaneously, monitor the pH of the reaction mixture. Maintain a constant pH of 6.0 by automatically adding the sodium hydroxide solution using the dosing unit.[1]
-
After the addition of the calcium source is complete, continue stirring for a brief period (e.g., 5 minutes) to ensure reaction completion.
-
Immediately filter the resulting precipitate.
-
Wash the precipitate with deionized water to remove any unreacted ions.
-
Lyophilize (freeze-dry) the washed product to obtain a fine OCP powder.
Visualizations
Experimental Workflow for OCP Synthesis
The following diagram illustrates the key steps in the coprecipitation synthesis of pure octacalcium phosphate.
Caption: Workflow for the coprecipitation synthesis of octacalcium phosphate.
References
- 1. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of octacalcium phosphate and subsequent transformation to hydroxyapatite at low supersaturation: a model for cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
Technical Support Center: Scaling Up Octacalcium Phosphate (OCP) Production
Welcome to the technical support center for octacalcium phosphate (B84403) (OCP) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up OCP synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during OCP synthesis to ensure phase purity?
A1: The synthesis of phase-pure OCP is highly sensitive to several interconnected parameters.[1][2] Due to its complex reaction mechanism and narrow synthesis window, even minor deviations can lead to the formation of other calcium phosphate phases like dicalcium phosphate dihydrate (brushite) or hydroxyapatite (B223615) (HA).[1][2] The most critical parameters to control are:
-
pH: The pH of the reaction mixture significantly influences the ionic composition of phosphate species in the solution.[1][2] For most precipitation methods, a pH range of 5.5 to 6.5 is optimal for OCP formation.[1][2]
-
Temperature: Temperature affects the solubility of reactants and the kinetics of the precipitation and hydrolysis reactions.[1][2]
-
Ca/P Molar Ratio: A stoichiometric Ca/P ratio of 1.33 is required for OCP.[1][2]
-
Reagent Addition Rate and Order: The speed and order in which calcium and phosphate solutions are mixed can impact local supersaturation and influence which calcium phosphate phase nucleates.[1][2]
-
Stirring Rate: Adequate mixing is crucial for maintaining a homogenous reaction environment, but excessive or inadequate stirring can affect crystal growth and morphology.[1][2]
Q2: My synthesis is yielding a mixture of OCP and hydroxyapatite (HA). How can I increase the purity of my OCP?
A2: The co-precipitation of HA is a common issue. OCP is a precursor to HA, and the transformation can occur during synthesis, especially under certain conditions.[3][4] To favor the formation of OCP over HA:
-
Strict pH Control: Maintain the pH in the optimal range for OCP (typically 5.5-6.5). Higher pH values tend to favor the formation of the more thermodynamically stable HA.[1]
-
Lower Temperatures: Synthesis at lower temperatures can slow down the hydrolysis of OCP to HA.
-
Avoid Prolonged Aging: While aging can improve crystallinity, extended periods, especially at higher pH or temperatures, can promote the conversion of OCP to HA.[5]
-
Check Reagent Concentrations: High initial concentrations of calcium and phosphate can lead to rapid precipitation and the formation of less crystalline or mixed phases.
Q3: The hydrolysis of my alpha-tricalcium phosphate (α-TCP) to OCP is taking too long, especially at a larger scale. How can I speed up the process?
A3: The hydrolysis of α-TCP to OCP can be a slow process, and the reaction time often increases with the scale of the synthesis.[6][7] Several factors can influence the hydrolysis rate:
-
Particle Size of α-TCP: Smaller α-TCP particles have a larger surface area, which can lead to a faster hydrolysis rate.
-
Temperature: Increasing the reaction temperature can accelerate the hydrolysis kinetics. However, be cautious as higher temperatures might also favor the formation of HA.
-
pH of the Hydrolysis Medium: The pH of the solution can affect the dissolution rate of α-TCP and the precipitation of OCP.
-
Stirring: Adequate agitation ensures good contact between the α-TCP particles and the aqueous medium, promoting a more uniform and potentially faster reaction.
Q4: How does scaling up the reaction volume affect the synthesis of OCP?
A4: Scaling up OCP synthesis from laboratory to industrial-scale production presents several challenges.[1][8] Simply increasing the volume of reactants is often insufficient. Key considerations include:
-
Mass and Heat Transfer: In larger reactors, maintaining uniform temperature and concentration gradients becomes more difficult. Inefficient mixing can lead to localized variations in pH and supersaturation, resulting in a non-uniform product with impurities.[1][8]
-
Stirring and Flow Rate: The stirring mechanism and flow rate of reactants need to be optimized for the larger volume to ensure homogeneity.[1][8]
-
Reaction Time: As observed in studies scaling up α-TCP hydrolysis, the time required to achieve complete conversion to OCP can significantly increase with the batch size.[6]
-
Continuous Flow Synthesis: For large-scale production, continuous flow synthesis methods are being explored to provide better control over reaction conditions and ensure consistent product quality.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of OCP | - Incorrect pH or temperature.[1][2] - Non-stoichiometric Ca/P ratio.[1][11] - Incomplete reaction or premature termination. | - Calibrate pH meter and ensure accurate temperature control. - Precisely measure and verify the concentrations of your stock solutions. - Monitor the reaction over time to determine the optimal duration. |
| Presence of Brushite (DCPD) Impurity | - The reaction pH is too low (acidic).[1] - Brushite can be an intermediate phase that has not fully transformed.[6] | - Increase and maintain the reaction pH within the 5.5-6.5 range.[1] - Extend the reaction time to allow for the complete conversion of brushite to OCP. |
| Presence of Hydroxyapatite (HA) Impurity | - The reaction pH is too high (alkaline).[1] - The reaction temperature is too high. - Prolonged aging of the precipitate.[5] | - Lower and strictly control the pH. - Conduct the synthesis at a lower temperature. - Reduce the aging time or perform it at a lower temperature. |
| Poor Crystallinity | - The reaction occurred too quickly (high supersaturation). - Insufficient aging time. | - Decrease the concentration of reactants or the rate of addition. - Introduce an aging step after precipitation, where the solution is gently stirred for several hours.[5] |
| Inconsistent Particle Size and Morphology | - Inhomogeneous reaction conditions (poor mixing).[1][8] - Fluctuations in pH or temperature. | - Optimize the stirring speed and reactor geometry for uniform mixing. - Implement precise and stable control over pH and temperature throughout the synthesis. |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of OCP
This protocol is based on the principles of co-precipitation to achieve a rapid synthesis of OCP.[1][2]
Materials:
-
Calcium Acetate (B1210297) Hydrate (0.0532 M solution)
-
Sodium Dihydrogen Phosphate Dihydrate (0.04 M solution)
-
Sodium Hydroxide (B78521) (3 M solution for pH adjustment)
-
Deionized Water
-
Reaction vessel with overhead stirrer, pH probe, temperature probe, and dosing units.
Methodology:
-
Prepare stock solutions of calcium acetate, sodium dihydrogen phosphate, and sodium hydroxide in deionized water. The Ca/P molar ratio of the stock solutions should be 1.33.[1][11]
-
Heat the phosphate solution to the desired temperature (e.g., 40°C or 70°C) with constant stirring.[2]
-
Once the temperature is stable, add the calcium acetate solution dropwise to the phosphate solution over a period of 15 minutes.[2]
-
Throughout the addition, maintain the desired pH (e.g., 6.0) by the automated addition of the sodium hydroxide solution.[1][2]
-
After the addition is complete, continue stirring for a specified period if an aging step is desired.
-
Filter the resulting precipitate and wash it with deionized water.
-
Lyophilize (freeze-dry) the product to obtain a fine powder.
Protocol 2: Hydrolysis of α-TCP to OCP
This protocol describes the synthesis of OCP through the hydrolysis of α-tricalcium phosphate.[5][6]
Materials:
-
Alpha-tricalcium phosphate (α-TCP) powder
-
Phosphoric acid (e.g., 0.0016 M solution) or another acidic buffer
-
Reaction vessel with a stirrer and temperature control.
Methodology:
-
Prepare the α-TCP precursor material.
-
Immerse the α-TCP powder in the phosphoric acid solution at a specific solid-to-liquid ratio.
-
Maintain the reaction at a constant temperature (e.g., 25°C) with continuous stirring.[5]
-
The pH of the solution will typically be around 6.[5]
-
Allow the hydrolysis to proceed for the required duration. The time can range from hours to several days, depending on the scale and other reaction conditions.[6]
-
Periodically sample the solid phase to monitor the conversion of α-TCP to OCP using characterization techniques like XRD.
-
Once the conversion is complete, filter, wash, and dry the OCP product.
Data Presentation
Table 1: Influence of Synthesis Parameters on OCP Properties (Co-precipitation Method)
| Parameter | Value | Effect on Product | Reference |
| pH | 5.5 - 6.5 | Optimal range for phase-pure OCP. | [1][2] |
| < 5.5 | Increased likelihood of brushite formation. | [1] | |
| > 6.5 | Increased likelihood of hydroxyapatite formation. | [1] | |
| Temperature | 40 °C | Formation of OCP with a specific surface area of ~91 m²/g. | [1][2] |
| 70 °C | Formation of OCP with a specific surface area of ~16 m²/g. | [1][2] | |
| Ca/P Ratio | 1.33 | Stoichiometric ratio for OCP. | [1][11] |
Table 2: Scale-Up Effects on α-TCP Hydrolysis to OCP
| Scale | Initial α-TCP Amount | Time for Complete Conversion | Reference |
| Initial Synthesis (IS) | 100 mg | 24 hours | [6] |
| 10x Scale-Up | 1 g | 72 hours | [6] |
| 100x Scale-Up | 10 g | 180 hours | [6] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrafast and Reproducible Synthesis of Tailor-Made Octacalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octacalcium phosphate – a metastable mineral phase controls the evolution of scaffold forming proteins - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C5TB00673B [pubs.rsc.org]
- 4. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octacalcium phosphate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Continuous-Flow Synthesis for Octacalcium Phosphate,a biodegradable bone substitute material - Japan Fine Ceramics | Partner in Advanced Industries [japan-fc.co.jp]
- 10. medica.de [medica.de]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Properties of Octacalcium Phosphate Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the mechanical properties of octacalcium phosphate (B84403) (OCP) scaffolds. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for scaffold fabrication and characterization.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the fabrication and testing of OCP scaffolds.
| Question | Possible Causes | Troubleshooting Steps |
| Why are my OCP scaffolds so brittle and difficult to handle? | OCP is inherently a brittle ceramic material. High porosity and insufficient sintering can exacerbate this issue. | 1. Incorporate a polymer phase: Create a composite scaffold by adding polymers like chitosan (B1678972), collagen, or polycaprolactone (B3415563) (PCL). This significantly improves toughness and flexibility. 2. Optimize sintering temperature: Insufficient sintering can lead to poor particle bonding. Conversely, excessively high temperatures can cause OCP to convert to other calcium phosphate phases, altering its properties. Experiment with a range of sintering temperatures to find the optimal balance between strength and phase purity.[1][2][3][4] 3. Control porosity: While high porosity is crucial for tissue ingrowth, it compromises mechanical strength. Optimize the porogen-to-material ratio or 3D printing parameters to achieve a balance between porosity and mechanical integrity.[5] |
| My composite OCP scaffolds have poor and inconsistent mechanical properties. | Inhomogeneous mixing of OCP and the polymer phase. Poor interfacial bonding between OCP and the polymer. Presence of voids or defects. | 1. Improve mixing: Utilize advanced mixing techniques such as ultrasonication or high-shear mixing to ensure a uniform dispersion of OCP particles within the polymer matrix. 2. Use a coupling agent: Surface modification of OCP particles with coupling agents can enhance the interfacial adhesion between the ceramic and polymer phases. 3. Degas the polymer solution: Remove air bubbles from the polymer solution before scaffold fabrication to minimize the formation of voids. 4. Optimize fabrication parameters: For techniques like freeze-drying, control the freezing rate to achieve a more uniform pore structure. |
| The compressive strength of my 3D printed OCP scaffolds is too low for my application. | Low density of the printed struts. Poor layer-to-layer adhesion. Inappropriate binder or ink composition. | 1. Optimize printing parameters: Increase the infill density and adjust the layer height and printing speed to create denser, stronger struts. 2. Post-processing: Infiltrate the printed scaffold with a biodegradable polymer to fill micropores and enhance mechanical strength.[6][7] 3. Modify ink composition: For extrusion-based printing, increase the solid loading of the OCP powder in the ink. For binder jetting, ensure the binder effectively penetrates and binds the powder particles.[8] |
| I'm observing a wide variation in my mechanical testing results. | Inconsistent sample geometry and dimensions. Non-uniform loading during testing. Micro-cracks or defects introduced during sample preparation. | 1. Ensure consistent sample preparation: Use a precision cutting tool to prepare samples with uniform dimensions and parallel loading surfaces. 2. Proper sample alignment: Carefully align the sample in the center of the testing machine platens to ensure uniaxial loading.[9] 3. Inspect samples before testing: Discard any samples with visible cracks or defects. 4. Increase sample size: Test a larger number of samples to obtain statistically significant results. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the mechanical strength of OCP scaffolds?
A1: The primary strategies include:
-
Composite Formation: Incorporating polymers (e.g., chitosan, collagen, PCL) or other bioceramics to create a composite material with enhanced toughness and flexibility.[5][10]
-
3D Printing and Advanced Fabrication: Techniques like robocasting and 3D printing allow for precise control over the scaffold architecture, including pore size, porosity, and interconnectivity, which can be optimized for mechanical performance.[6][8][11]
-
Sintering Optimization: Adjusting the sintering temperature and duration can improve the density and grain size of the ceramic phase, thereby increasing its strength.[1][2][3][4][12]
-
Polymer Infiltration: Infiltrating a porous ceramic scaffold with a biodegradable polymer can significantly enhance its mechanical properties, particularly flexural strength and toughness.[7][13]
Q2: How does the addition of polymers affect the properties of OCP scaffolds?
A2: Adding polymers to OCP scaffolds can:
-
Increase Toughness and Flexibility: Polymers introduce a ductile phase that can absorb energy and prevent catastrophic failure, making the scaffolds less brittle.
-
Enhance Mechanical Strength: Depending on the polymer and its concentration, compressive and flexural strength can be significantly improved.[14]
-
Modify Biodegradation Rate: The choice of polymer can be used to tailor the overall degradation profile of the composite scaffold.
-
Improve Biological Response: Natural polymers like collagen and chitosan can provide cell recognition sites and improve cell attachment, proliferation, and differentiation.[5]
Q3: What is a typical range for the compressive strength of OCP-based scaffolds?
A3: The compressive strength of OCP-based scaffolds can vary widely depending on the composition and fabrication method.
-
Pure, highly porous OCP scaffolds can have a compressive strength of less than 1 MPa.
-
3D printed OCP scaffolds have shown compressive strengths in the range of 2.5 to 7.5 MPa.[8]
-
OCP-polymer composites can achieve significantly higher compressive strengths. For instance, some chitosan-bioceramic scaffolds have reported compressive strengths exceeding 12 MPa, while some chitosan/hydroxyapatite (B223615) composites have reached up to 119.86 MPa.[10][15] The target range often aims to match that of cancellous bone, which is typically between 1 and 12 MPa.[5]
Q4: Can sintering be used for pure OCP scaffolds?
A4: Sintering pure OCP is challenging due to its hydrated crystal structure. High temperatures can cause the loss of this water and lead to the decomposition of OCP into other calcium phosphate phases, such as β-tricalcium phosphate (β-TCP) and hydroxyapatite (HA). Therefore, sintering is more commonly applied to other calcium phosphates like HA and β-TCP, or to OCP-containing composites where the processing parameters are carefully controlled.[3]
Q5: How do OCP scaffolds influence cell signaling for bone regeneration?
A5: OCP scaffolds can modulate several key signaling pathways in osteoblasts and their progenitor cells, promoting osteogenic differentiation. These include:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: OCP has been shown to activate the p38 MAPK pathway, which is involved in osteoblast differentiation.
-
AKT Pathway: OCP can increase the phosphorylation of AKT, a pathway crucial for cell survival and proliferation.
-
Src and JNK Pathways: OCP has been observed to influence the phosphorylation of Src and JNK, which are involved in various cellular processes including proliferation and apoptosis.
-
Integrin-Mediated Signaling: Like other calcium phosphates, OCP can mediate cell adhesion through integrins, which in turn triggers downstream signaling cascades like the MAPK pathways to induce osteogenic differentiation.
Data Presentation: Mechanical Properties of OCP and Composite Scaffolds
| Scaffold Material | Fabrication Method | Porosity (%) | Compressive Strength (MPa) | Young's/Elastic Modulus (MPa) | Flexural Strength (MPa) | Reference(s) |
| OCP/Collagen | Blending and molding | 92 | - | 0.4 | - | [16] |
| 3D Printed OCP | Inkjet printing with post-treatment | - | 2.5 - 7.5 | - | - | [8] |
| Chitosan/β-TCP | Microsphere agglomeration | - | - | 200 - 500 (dry), 15 - 20 (hydrated) | - | [17] |
| Chitosan/Bioceramic | UV Photocrosslinking | - | > 12 | - | - | [15] |
| Chitosan/Gelatin/β-TCP | Lyophilization | 87.1 - 89.4 | - | - | 0.22 - 0.33 | [14] |
| 3D Printed CaP/PCL | 3D Printing and PCL precipitation | - | - | - | ~2.5 - 12 | [6][18] |
| Robocast β-TCP/PCL | Robocasting and polymer infiltration | ~68 | - | - | ~5 | [7][13] |
| Robocast β-TCP/PLA | Robocasting and polymer infiltration | ~68 | - | - | ~22 | [7][13] |
Experimental Protocols
Protocol 1: Fabrication of OCP/Chitosan Composite Scaffolds via Lyophilization
-
Prepare Chitosan Solution: Dissolve 2% (w/v) chitosan in a 2% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Prepare OCP Slurry: Disperse a predetermined amount of OCP powder in deionized water to form a stable slurry. The OCP-to-chitosan weight ratio can be varied (e.g., 1:4, 1:2, 1:1) to optimize mechanical properties.
-
Mixing: Slowly add the OCP slurry to the chitosan solution under constant stirring to ensure uniform distribution of the OCP particles.
-
Molding and Freezing: Pour the composite slurry into molds of the desired shape and size. Freeze the samples at -80°C for at least 12 hours.
-
Lyophilization: Transfer the frozen samples to a freeze-dryer and lyophilize for 48-72 hours until all the solvent is removed.
-
Neutralization and Washing: Immerse the dried scaffolds in a neutralization solution (e.g., 1 M NaOH) and then wash extensively with deionized water until the pH is neutral.
-
Final Drying: Freeze-dry the scaffolds again to obtain the final porous composite.
Protocol 2: Compressive Strength Testing of Porous Scaffolds
-
Sample Preparation: Prepare cylindrical or cubical samples with parallel and flat loading surfaces. The aspect ratio (height to diameter/width) should ideally be between 1.5 and 2.0. Measure the dimensions of each sample accurately using a caliper.
-
Testing Machine Setup: Use a universal testing machine equipped with a load cell appropriate for the expected strength of the scaffolds. Ensure the compression platens are clean and parallel.
-
Sample Placement: Place the scaffold at the center of the lower platen.
-
Pre-load: Apply a small pre-load to ensure uniform contact between the sample and the platens.
-
Compression: Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until the scaffold fractures or reaches a predefined strain.[8]
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculation:
-
Compressive Strength (σ): Calculate as the maximum load (F_max) divided by the initial cross-sectional area (A_0) of the sample (σ = F_max / A_0).
-
Young's Modulus (E): Determine from the initial linear portion of the stress-strain curve.
-
Visualization of Signaling Pathways
Below are diagrams of key signaling pathways activated by OCP scaffolds, promoting osteogenic differentiation.
Caption: OCP activates the p38 MAPK signaling pathway to promote osteoblastic differentiation.
Caption: Integrin-mediated signaling cascade initiated by cell adhesion to the OCP scaffold.
Caption: OCP modulates multiple signaling pathways to regulate osteoblast behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the sintering temperature on the mechanical behavior of β-tricalcium phosphate/calcium silicate scaffolds obtained by gelcasting method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Sintering Techniques for Calcium Phosphates Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Hydroxyapatite Sintering Temperature on Its Microstructural, Mechanical, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan-based scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three dimensional printed calcium phosphate and poly(caprolactone) composites with improved mechanical properties and preserved microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Polymer Infiltration on the Flexural Behavior of β-Tricalcium Phosphate Robocast Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D Printing of Octacalcium Phosphate Bone Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of synthetic octacalcium phosphate in a collagen scaffold on the osteogenicity of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chitosan Composites for Bone Tissue Engineering—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chitosan and composite microsphere-based scaffold for bone tissue engineering: evaluation of tricalcium phosphate content influence on physical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Degradation Rate of Octacalcium Phosphate (OCP) Implants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octacalcium phosphate (B84403) (OCP) implants. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at controlling the degradation rate of OCP-based biomaterials.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.
General OCP Characteristics
Q1: What is octacalcium phosphate and why is its degradation rate important?
A1: Octacalcium phosphate (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a calcium phosphate-based biomaterial considered a precursor to hydroxyapatite (B223615) (HA), the main inorganic component of bone.[1] Its controlled degradation is crucial for bone regeneration. An ideal degradation rate matches the rate of new bone formation, allowing the implant to provide initial mechanical support and then gradually be replaced by new, healthy bone tissue.[2]
Q2: My OCP implant is degrading too quickly in vivo. What are the potential causes?
A2: Rapid degradation of OCP implants can be attributed to several factors:
-
High Solubility: OCP is inherently more soluble than hydroxyapatite, especially in acidic environments created by inflammatory responses or osteoclastic activity.[1]
-
High Porosity and Surface Area: A highly porous structure with a large surface area will have more contact with physiological fluids, accelerating dissolution.
-
Small Granule Size: Smaller OCP granules have a higher surface-area-to-volume ratio, leading to faster dissolution.
-
Low Crystallinity: OCP with lower crystallinity has a more disordered atomic structure, making it more susceptible to dissolution.
Q3: My OCP implant is degrading too slowly or not at all. What could be the issue?
A3: Slow or negligible degradation can hinder bone regeneration and may be caused by:
-
Phase Conversion to Hydroxyapatite (HA): OCP can convert to the less soluble HA in vivo. This conversion significantly slows down the degradation process.
-
Fibrous Encapsulation: A thick fibrous capsule can form around the implant, isolating it from the surrounding physiological environment and preventing cell-mediated resorption.[2]
-
High Crystallinity: Highly crystalline OCP is more stable and less prone to dissolution.
-
Large Granule Size: Larger granules present a smaller surface area for dissolution and cell attachment.
Controlling Degradation Rate: Ionic Substitution
Q4: I'm trying to slow down the degradation of my OCP implant. Would substituting calcium with strontium be effective?
A4: Yes, incorporating strontium (Sr²⁺) into the OCP lattice can influence its degradation rate. While some studies suggest that strontium substitution can increase the dissolution rate of calcium phosphate glasses due to the larger ionic radius of strontium expanding the glass network, other research indicates that for crystalline structures like OCP, strontium can have a stabilizing effect, potentially slowing down the hydrolysis and transformation to HA.[3][4] The exact effect can depend on the concentration of strontium and the specific experimental conditions.
Q5: How does magnesium substitution affect the degradation of OCP?
A5: Magnesium (Mg²⁺) ions are known to inhibit the transformation of OCP to apatite.[5] This is a crucial mechanism for controlling the degradation rate, as the conversion to the less soluble apatite phase is a primary reason for the slowing of degradation. By preventing or slowing this conversion, the OCP implant can maintain its inherent solubility for a longer period.
Experimental Challenges
Q6: I am conducting an in vitro degradation study using Simulated Body Fluid (SBF), but my results are inconsistent. What are common pitfalls?
A6: Inconsistent results in SBF studies can arise from several factors:
-
Improper SBF Preparation: The ionic concentrations and pH of SBF must be precisely controlled. Deviations can significantly alter the degradation kinetics. It's also important to note that conventional SBF has a lower bicarbonate concentration than human blood plasma, which can affect results.
-
SBF Volume-to-Sample Surface Area Ratio: A low ratio can lead to saturation of the fluid with ions from the degrading implant, slowing down further degradation and not accurately mimicking in vivo conditions. A recommended ratio is 30 ml of SBF per 1 cm² of sample surface area.[6]
-
Precipitation of Calcium Carbonate: In some cases, calcium carbonate may precipitate on the sample surface, which can be mistaken for or interfere with the formation of a bone-like apatite layer.[7]
-
Sterility: Microbial contamination can alter the pH and composition of the SBF, leading to erroneous results.[7]
Q7: During my in vivo subcutaneous implantation study in rats, I'm observing a strong inflammatory response and fibrous encapsulation. How can I minimize this?
A7: A significant inflammatory response can be due to:
-
Implant Sterility: Ensure the OCP implants are properly sterilized before implantation. Ethylene (B1197577) oxide or gamma irradiation are common methods.
-
Surgical Technique: Aseptic surgical technique is critical to prevent infection. Minimize tissue damage during the procedure.
-
Implant Surface Characteristics: A rough or irregular surface can cause mechanical irritation to surrounding tissues.
-
Rapid Ion Release: A burst release of ions from a fast-degrading implant can lead to a localized inflammatory reaction.
Quantitative Data on OCP Degradation
The following tables summarize quantitative data from various studies on the degradation of calcium phosphate-based materials.
Table 1: In Vitro Weight Loss of Strontium-Containing Calcium Sulfate Bioceramics in PBS [8]
| Material | Weight Loss after 28 days (%) | Weight Loss after 12 weeks (%) |
| Sintered CaSO₄ | 23 | ~50 |
| Sintered (3.8%Sr,Ca)SO₄ | Not specified | >80 |
Table 2: In Vivo Degradation and Bone Formation of Strontium-Containing Calcium Sulfate Bioceramics in Rat Femur Defects after 12 weeks [8]
| Material | Remaining Volume (%) | New Bone Volume (%) |
| Sintered CaSO₄ | ~35 | 20 |
| Sintered (3.8%Sr,Ca)SO₄ | ~25 | 40 |
Experimental Protocols
Protocol 1: In Vitro Degradation of OCP Scaffolds in Simulated Body Fluid (SBF)
This protocol outlines the steps for assessing the in vitro degradation of OCP scaffolds by measuring weight loss and ion release in SBF.
1. Materials and Reagents:
-
OCP scaffolds of known dimensions and weight.
-
Reagents for SBF preparation (e.g., NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, CaCl₂, Na₂SO₄, Tris buffer).
-
Hydrochloric acid (HCl) for pH adjustment.
-
Sterile conical tubes or multi-well plates.
-
Analytical balance.
-
pH meter.
-
Incubator set to 37°C.
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for ion analysis.
2. SBF Preparation (Kokubo Protocol):
- Prepare SBF according to established protocols, ensuring accurate concentrations of all ions to mimic human blood plasma.
- Buffer the solution to a physiological pH of 7.4 at 37°C using Tris buffer and HCl.
- Sterilize the SBF by filtration (0.22 µm filter).
3. Sample Preparation and Immersion:
- Sterilize the OCP scaffolds using a suitable method (e.g., ethylene oxide, gamma irradiation). Avoid methods that could alter the material's properties, such as high-temperature autoclaving.
- Measure the initial dry weight (W₀) of each scaffold.
- Place each scaffold in a sterile container.
- Add a pre-determined volume of sterile SBF to each container, ensuring a consistent surface area to volume ratio (e.g., 1 cm² : 30 mL).[6]
- Incubate the samples at 37°C for pre-determined time points (e.g., 1, 3, 7, 14, and 28 days).
4. Analysis:
- At each time point, carefully remove the scaffolds from the SBF.
- Collect the SBF for ion concentration analysis (Ca²⁺, PO₄³⁻) using ICP-OES or AAS.
- Gently rinse the scaffolds with deionized water to remove any loosely adhered precipitates.
- Dry the scaffolds to a constant weight (e.g., in a desiccator or at 60°C).
- Measure the final dry weight (Wₜ) of each scaffold.
- Calculate the percentage of weight loss: Weight Loss (%) = ((W₀ - Wₜ) / W₀) * 100.
- Characterize the surface morphology and composition of the degraded scaffolds using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).
Protocol 2: Subcutaneous Implantation of OCP Granules in a Rat Model
This protocol provides a general guideline for assessing the in vivo biocompatibility and degradation of OCP granules. All animal procedures must be approved by an institutional animal care and use committee (IACUC).
1. Materials and Animals:
-
OCP granules of a specific size range (e.g., 500-1000 µm).[9]
-
Sprague-Dawley or Wistar rats (male, specific weight range).
-
General surgical instruments.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Analgesics.
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine).
-
Suture materials.
-
10% neutral buffered formalin for tissue fixation.
2. Surgical Procedure:
- Anesthetize the rat using an approved protocol.
- Shave and disinfect the dorsal skin.
- Make a small incision in the skin.
- Create a subcutaneous pocket by blunt dissection.
- Implant a pre-weighed, sterile amount of OCP granules into the pocket.[9]
- Suture the incision.
- Administer post-operative analgesics as per the approved protocol.
- Monitor the animals daily for any signs of distress or infection.
3. Explantation and Analysis:
- At pre-determined time points (e.g., 2, 4, 8, and 12 weeks), euthanize the animals.
- Carefully excise the implant along with the surrounding tissue.
- Fix the tissue samples in 10% neutral buffered formalin.
- For histological analysis, process the samples for paraffin (B1166041) or plastic embedding, sectioning, and staining (e.g., Hematoxylin and Eosin for general morphology, Tartrate-Resistant Acid Phosphatase for osteoclasts).
- For analysis of the remaining implant, carefully dissect the granules from the tissue, clean, dry, and weigh them to determine in vivo weight loss.
- Characterize the explanted granules using SEM and XRD.
Visualizations
Signaling Pathways in OCP-Mediated Bone Remodeling
Caption: OCP degradation influences osteoblast and osteoclast activity.
Experimental Workflow for In Vitro Degradation Study
Caption: Workflow for in vitro degradation testing of OCP implants.
Logical Relationship of Factors Affecting OCP Degradation
Caption: Factors influencing the degradation rate of OCP implants.
References
- 1. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of strontium for calcium substitution in bioactive glasses on degradation, ion release and apatite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of degradation behavior and osseointegration of 3D powder-printed calcium magnesium phosphate cement scaffolds with alkaline or acid post-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improving the in vitro Degradation, Mechanical and Biological Properties of AZ91-3Ca Mg Alloy via Hydrothermal Calcium Phosphate Coatings [frontiersin.org]
- 7. The Use of Simulated Body Fluid (SBF) for Assessing Materials Bioactivity in the Context of Tissue Engineering: Review and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term in vitro degradation and in vivo evaluation of resorbable bioceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutual chemical effect of autograft and octacalcium phosphate implantation on enhancing intramembranous bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Adhesion on Octacalcium Phosphate Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with octacalcium phosphate (B84403) (OCP) surfaces.
Frequently Asked Questions (FAQs)
Q1: What is octacalcium phosphate (OCP) and why is it used for cell culture?
A1: Octacalcium phosphate (Ca₈H₂(PO₄)₆·5H₂O) is a type of bioactive ceramic that is a precursor to hydroxyapatite (B223615), the main inorganic component of bone.[1] Its biocompatibility and ability to promote bone regeneration make it a valuable material for orthopedic and dental implants.[2][3] OCP surfaces are used in research to study cell behavior, particularly osteoblast adhesion, proliferation, and differentiation, due to their favorable interaction with cells.[4][5]
Q2: What are the key factors influencing cell adhesion on OCP surfaces?
A2: Several factors can significantly impact cell adhesion to OCP surfaces:
-
Surface Topography and Crystallinity: The microstructure and crystal morphology of the OCP coating play a crucial role. Different preparation methods can result in varied crystal shapes and sizes, which in turn affect cell attachment, spreading, and growth.[4][6]
-
Surface Chemistry: The chemical composition of the surface, including the presence of specific ions like HPO₄²⁻, can influence the material's osteogenic properties.[4]
-
Protein Adsorption: The adhesion of proteins from the cell culture medium, such as fibronectin and vitronectin, to the OCP surface is critical. These proteins act as a bridge between the material and cell surface receptors (integrins).[7][8]
-
Cell Type: Different cell types may exhibit varying adhesion affinities for OCP surfaces.[4]
Q3: How does OCP influence cell signaling pathways related to adhesion?
A3: OCP has been shown to modulate several key intracellular signaling pathways that regulate cell proliferation and adhesion in osteoblasts.[3] Specifically, OCP can:
-
Activate the p38 and AKT (protein kinase B) signaling pathways.
-
Inhibit the JNK (c-Jun N-terminal kinase) and Src signaling pathways.[3][9] These modulations can influence cell proliferation and the overall cellular response to the material.[3]
Troubleshooting Guide
Issue 1: Poor or inconsistent cell attachment to the OCP surface.
-
Possible Cause 1: Suboptimal OCP crystal morphology.
-
Troubleshooting Tip: The method of OCP preparation significantly impacts crystal morphology.[6] Consider altering the precipitation method (e.g., homogeneous vs. heterogeneous precipitation) to achieve a more favorable crystal structure for your specific cell type.[6] Characterize the surface topography using Scanning Electron Microscopy (SEM) to correlate morphology with cell attachment efficiency.[4]
-
-
Possible Cause 2: Contamination of the OCP surface.
-
Troubleshooting Tip: Ensure meticulous cleaning and sterilization of the OCP-coated substrates. A recommended procedure involves sequential ultrasonication in acetone, ethanol (B145695), and deionized water.[2]
-
-
Possible Cause 3: Low protein adsorption from serum.
-
Troubleshooting Tip: If using serum-free media, consider pre-coating the OCP surface with extracellular matrix (ECM) proteins like fibronectin or collagen to facilitate cell attachment.[10] For serum-containing media, ensure the serum concentration is optimal.
-
-
Possible Cause 4: Cell health and viability issues.
-
Troubleshooting Tip: Before seeding, assess cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and in the logarithmic growth phase. Stressed cells exhibit poor attachment.
-
Issue 2: Cells attach but fail to spread or proliferate.
-
Possible Cause 1: Unfavorable surface chemistry.
-
Possible Cause 2: Cytotoxicity of the material.
-
Troubleshooting Tip: While generally biocompatible, certain OCP preparations could potentially release ions at a rate that is suboptimal for cell growth.[6] Perform a cytotoxicity assay, such as measuring lactate (B86563) dehydrogenase (LDH) release, to assess any adverse effects.[6][12]
-
-
Possible Cause 3: Insufficient cell seeding density.
Issue 3: Difficulty in quantitatively assessing cell adhesion.
-
Possible Cause: Inappropriate or insensitive assay.
-
Troubleshooting Tip: Several quantitative methods can be employed to measure cell adhesion. For quantifying the number of adherent cells, assays like the MTT or WST-1 can be used.[4][14] For measuring the strength of adhesion, the spinning disk assay is a rigorous method.[15] To analyze the molecular components of adhesion, techniques like ELISA for integrin binding and Western blotting for focal adhesion proteins (e.g., vinculin, talin) are effective.[16]
-
Quantitative Data Summary
Table 1: Influence of Surface Modification on Cell Response
| Surface | Cell Type | Key Finding | Reference |
| OCP-deposited micro/nanostructured titania | MC3T3-E1 | Enhanced cell proliferation and alkaline phosphatase activity compared to the unmodified surface. | [5] |
| OCP/Polydopamine on Titanium | Rat BMSCs | OCP/PDA coating showed robust adhesion and enhanced hydrophilicity, supporting biocompatibility. | [2] |
| Glycosaminoglycan-modified OCP | Mesenchymal Stem Cells | Enhanced adsorption of rhBMP-2 and increased alkaline phosphatase activity. | [17] |
| RGD-functionalized Hydroxyapatite | Pre-osteoblasts | Chemically bound RGD improved cell adhesion in serum-free media. | [18] |
Key Experimental Protocols
1. Protocol for Coating Titanium with OCP using a Polydopamine Interlayer
This protocol is adapted from a study enhancing the bioactivity of titanium surfaces.[2]
-
Substrate Preparation: Sequentially sonicate 3D-printed titanium sheets in acetone, ethanol, and deionized water to remove contaminants.
-
Polydopamine (PDA) Coating:
-
Immerse the cleaned titanium sheets in a 2 g/L dopamine (B1211576) solution (pH 8.5).
-
Gently shake at 57°C for 6 hours to allow for the spontaneous polymerization of dopamine, forming a PDA film.
-
-
OCP Deposition:
-
Immerse the PDA-coated sheets in a supersaturated calcium phosphate solution.
-
Incubate at 37°C for 48 hours to allow for the biomimetic growth of an OCP layer.
-
-
Characterization:
-
Verify the successful coating using SEM for morphology, EDS for elemental composition (presence of Ca and P), and XRD to confirm the OCP crystal structure.[2]
-
2. Protocol for Cell Seeding and Morphology Observation on OCP Surfaces
This protocol is based on methods for culturing osteoblastic cells on calcium phosphate coatings.[4][13]
-
Sterilization: Sterilize the OCP-coated samples by immersing them in 75% ethanol for 30 minutes, followed by washing with sterile phosphate-buffered saline (PBS).
-
Cell Seeding:
-
Seed pre-osteoblast cells (e.g., MC3T3-E1) onto the sterilized OCP surfaces at a density of 5 x 10³ cells/cm².
-
Culture in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Morphology Observation (SEM):
-
After the desired culture period (e.g., 1, 4, or 7 days), wash the samples twice with PBS.
-
Fix the cells with 2.5% glutaraldehyde (B144438) for 2 hours.
-
Dehydrate the samples through a graded series of ethanol concentrations (30%, 50%, 75%, 90%, and 100% twice) for 15 minutes each.
-
Replace the final ethanol wash with tertiary butanol.
-
Freeze-dry the samples.
-
Sputter-coat with gold and observe under a scanning electron microscope.[4]
-
3. Protocol for Quantitative Cell Proliferation Assay (WST-1)
This protocol provides a method to quantify cell viability and proliferation.[4][13]
-
Cell Culture: Seed and culture cells on the OCP surfaces in a 24-well plate as described in the protocol above for the desired time points (e.g., 1, 4, and 7 days).
-
WST-1 Reagent Addition:
-
Add WST-1 reagent to each well at a 1:10 ratio with the cell culture medium volume.
-
Incubate for 2 hours in a humidified atmosphere with 5% CO₂ at 37°C.
-
-
Absorbance Measurement:
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Caption: Signaling pathways modulated by OCP in osteoblasts.
Caption: Workflow for creating an OCP coating on a titanium substrate.
Caption: Troubleshooting logic for poor cell adhesion on OCP surfaces.
References
- 1. Formation of octacalcium phosphate and subsequent transformation to hydroxyapatite at low supersaturation: a model for cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication and Biocompatibility Evaluation of Octacalcium Phosphate/ Polydopamine Coating on the Surface of Titanium [surface-techj.com]
- 3. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Octacalcium-Phosphate-Modified Micro/Nanostructured Titania Surfaces on Osteoblast Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of calcium phosphate crystal morphology on the adhesion, spreading, and growth of bone derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoscopic analyses of cell-adhesive protein adsorption on poly(2-methoxyethyl acrylate) surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing cell adhesion on device surfaces [imtag.ch]
- 11. Dynamic cell culture on calcium phosphate microcarriers for bone tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. preprints.org [preprints.org]
- 15. Quantitative Analyses of Cell Adhesion Strength | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative methods for analysis of integrin binding and focal adhesion formation on biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancement of the Cytokine Adsorption Capacity of Octacalcium Phosphate by Interaction-Controlled Glycosaminoglycan Modification to Promote Osteoblastic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Physically Adsorbed and Chemically Immobilized RGD on Cell Adhesion to a Hydroxyapatite Surface [mdpi.com]
Technical Support Center: Octacalcium Phosphate (OCP) Stability in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with octacalcium phosphate (B84403) (OCP) in experimental cell cultures.
Troubleshooting Guide & FAQs
Q1: My OCP appears to be dissolving or disappearing in the culture medium. What is happening?
A1: Octacalcium phosphate is a metastable precursor to the more thermodynamically stable hydroxyapatite (B223615) (HA).[1][2] In physiological solutions like culture media, which are often supersaturated with calcium and phosphate ions, OCP can undergo hydrolysis and convert into HA.[1][3] This process is influenced by the specific composition of the medium. For instance, studies have shown that DMEM can enhance the cytocompatibility of OCP but also participates in its structural changes over time.[1] The dissolution may also be accelerated by acidic conditions.[2]
Q2: I'm observing a rapid pH shift in my culture medium after adding OCP. Why is this occurring and how can I fix it?
A2: A rapid change in pH can be caused by the dissolution of OCP, which releases phosphate ions and can alter the buffering capacity of the medium.[1] The conversion of OCP to HA is also an irreversible process involving the release of phosphate ions and the adsorption of calcium ions, further impacting the ionic balance and pH.[1] To mitigate this, ensure your culture medium has a robust buffering system (e.g., HEPES in addition to bicarbonate) and consider performing more frequent media changes to maintain a stable pH.[4]
Q3: My cells are not adhering properly to the OCP material. What could be the cause?
A3: Poor cell adhesion can be a result of the physicochemical properties of the OCP surface or its instability. If the OCP is rapidly converting to HA, the surface characteristics are changing, which could affect cell attachment. Additionally, overly trypsinized cells during passaging can be damaged and may not adhere well to any surface.[4]
Q4: How can I inhibit the transformation of OCP to hydroxyapatite in my experiments?
A4: The presence of certain ions can inhibit the OCP to HA transformation. Specifically, magnesium (Mg²⁺) ions in the culture solution have been shown to be one of the most effective inhibitors of this conversion by interrupting the precipitation process of apatite.[5] Therefore, ensuring your culture medium contains an adequate concentration of magnesium can help maintain the OCP phase for a longer duration.
Q5: Could the instability of OCP be affecting my experimental results related to osteogenesis?
A5: Absolutely. OCP is known to enhance bone formation, partly through its conversion to a calcium-deficient hydroxyapatite.[1] This process, along with the local release of calcium and phosphate ions, can stimulate osteogenic differentiation by upregulating key transcription factors like Osterix and osteogenic markers such as collagen I and alkaline phosphatase (ALP).[2] If the OCP converts too quickly or dissolves completely, the specific signaling cues and the intended cellular responses may be altered, leading to inconsistent or unexpected results.
Data Presentation: Factors Affecting OCP Stability
| Factor | Condition | Effect on OCP Stability | Reference |
| pH | Acidic (e.g., < 6.5) | Promotes OCP dissolution. | [2][6] |
| Temperature | Physiological (37 °C) | Facilitates conversion to HA. | [1][6] |
| Magnesium Ions (Mg²⁺) | Presence in solution | Inhibits transformation to HA. | [5] |
| Carbonate Ions (HCO₃⁻) | Presence in solution | Can be incorporated into the forming apatite structure. | [5] |
| Culture Media | DMEM | Can enhance cytocompatibility but also leads to structural changes and hydrolysis over time. | [1] |
| Culture Media | DPBS | Can lead to OCP hydrolysis with the release of phosphoric acid. | [1] |
Experimental Protocols
Methodology: Assessing OCP Stability and Cell Viability in Culture
This protocol provides a framework for evaluating the stability of an OCP-based material and its effect on cell viability.
-
OCP Material Preparation:
-
Synthesize OCP using a controlled precipitation method. For example, dropwise addition of a calcium source (e.g., calcium acetate) to a phosphate source (e.g., diammonium hydrogen phosphate) at a controlled pH (e.g., 6.0) and temperature (e.g., 60 °C).[7]
-
Characterize the synthesized material using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the phase purity of OCP.[1][7]
-
Sterilize the OCP material (e.g., via ethanol (B145695) immersion or UV irradiation) before introducing it to cell culture.[8]
-
-
Cell Culture and Seeding:
-
Culture an appropriate cell line (e.g., MC3T3-E1 pre-osteoblasts) in a suitable medium (e.g., DMEM with 10% FBS).
-
Place the sterilized OCP material into sterile culture wells (e.g., a 24-well plate).
-
Seed the cells directly onto the OCP material at a predetermined density (e.g., 5 x 10³ cells/cm²).[3]
-
-
Incubation and Monitoring:
-
Incubate the culture plates at 37 °C in a humidified 5% CO₂ atmosphere.
-
Change the culture medium every 2-3 days.
-
At specified time points (e.g., 1, 4, and 7 days), assess cell viability using a standard assay such as WST-1 or MTT.[3]
-
At the same time points, retrieve the OCP material from parallel wells (without cells) to monitor its stability. Analyze the material using XRD to detect any conversion to HA.
-
-
Data Analysis:
-
Quantify cell viability by measuring absorbance according to the assay manufacturer's instructions.
-
Analyze the XRD patterns to determine the relative amounts of OCP and HA over time.
-
Correlate the changes in material phase with the observed cellular responses.
-
Mandatory Visualizations
Caption: Workflow for assessing OCP stability and cytocompatibility in cell culture.
Caption: OCP's influence on osteogenic signaling pathways in progenitor cells.
References
- 1. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adl.usm.my [adl.usm.my]
- 5. Factors affecting the transformation of octacalcium phosphate to apatite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic cell culture on calcium phosphate microcarriers for bone tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octacalcium Phosphate (OCP) Purity Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purity analysis of octacalcium phosphate (B84403) (OCP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in determining the purity of synthetic octacalcium phosphate (OCP)?
The main difficulties in OCP purity analysis stem from its metastable nature and structural similarity to other calcium phosphate phases, particularly hydroxyapatite (B223615) (HA).[1][2] OCP can readily transform into HA, especially in aqueous environments.[1][2] This makes it challenging to synthesize and maintain phase-pure OCP. Common impurities that can co-precipitate during synthesis include dicalcium phosphate dihydrate (DCPD) and amorphous calcium phosphate (ACP).[3]
Q2: Which analytical techniques are most suitable for OCP purity analysis?
A multi-technique approach is often recommended for a comprehensive analysis of OCP purity. The most commonly employed techniques include:
-
Powder X-ray Diffraction (XRD): Essential for phase identification and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the chemical bonding and functional groups present.
-
Thermal Analysis (TGA/DSC): Useful for detecting the presence of OCP through its characteristic thermal decomposition behavior.[4]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: A powerful technique for quantitative analysis of different phosphate environments.[5][6][7]
-
Raman Spectroscopy: Complements FTIR and can be particularly useful for in-situ monitoring.
Q3: How can I distinguish OCP from hydroxyapatite (HA) using XRD?
While many diffraction peaks of OCP and HA overlap, OCP has characteristic peaks at low 2θ angles that are absent in the HA pattern. The most intense and characteristic peak for OCP is the (100) reflection, which appears at a 2θ value of approximately 4.7°.[8] Other distinguishing peaks can be found in the 2θ range of 9-10°.[8]
Q4: What are the characteristic FTIR absorption bands for OCP?
OCP exhibits several characteristic absorption bands that can be used for its identification. Key bands include those associated with P-O-H bending of HPO₄²⁻ ions, which are integral to the OCP structure. Look for specific peaks around 875 cm⁻¹ and 915 cm⁻¹. Additionally, the ν₃ PO₄³⁻ vibrational modes in OCP are typically broader and show more distinct shoulders compared to the sharper bands of well-crystalline HA.[9]
Q5: Can I quantify the amount of OCP in a mixture with HA?
Yes, quantification is possible, though it can be challenging.
-
XRD with Rietveld Refinement: This is the most common and powerful method for quantifying crystalline phases in a mixture.[10][11][12] The accuracy of this method depends on the quality of the diffraction data and the crystallographic information files (CIFs) used for the refinement. An interlaboratory study on the quantification of calcium phosphate phases by Rietveld refinement reported a 95% reproducibility limit for phase quantities of R = ±1.67 wt%.[13]
-
Solid-State NMR (ssNMR): This technique can provide accurate quantification of OCP in mixtures, even in amorphous phases, by integrating the signals corresponding to the different phosphate environments.[5][7][14]
Troubleshooting Guides
Problem 1: My XRD pattern shows broad, poorly resolved peaks, making phase identification difficult.
-
Possible Cause 1: Low Crystallinity of the Sample. OCP synthesized at low temperatures or with rapid precipitation can be poorly crystalline.
-
Solution: Consider a mild annealing step to improve crystallinity. However, be cautious as heating can induce the transformation of OCP to other phases.[4]
-
-
Possible Cause 2: Small Crystallite Size. This is a common feature of synthetic OCP.
-
Solution: Use the Scherrer equation to estimate the crystallite size from the peak broadening. For quantitative analysis of poorly crystalline materials, Rietveld refinement is still the preferred method, but careful modeling of the peak profiles is required.
-
-
Possible Cause 3: Instrument Misalignment or Improper Sample Preparation.
-
Solution: Ensure the XRD instrument is properly calibrated. For sample preparation, use a flat, smooth sample surface and avoid preferred orientation by using a back-loading sample holder or a rotating sample stage.[15]
-
Problem 2: I am unsure if the small peak at a low 2θ value in my XRD pattern is truly from OCP or just noise.
-
Possible Cause: Low Concentration of OCP or High Background Noise.
-
Solution 1: Increase Data Acquisition Time. A longer scan time will improve the signal-to-noise ratio.
-
Solution 2: Use a More Sensitive Detector. If available, a more modern, sensitive detector can improve the detection of weak diffraction peaks.
-
Solution 3: Corroborate with Other Techniques. Use a complementary technique like FTIR or thermal analysis to confirm the presence of OCP.
-
Problem 3: My FTIR spectrum is complex, and I cannot clearly distinguish the characteristic OCP bands from those of other calcium phosphates.
-
Possible Cause 1: Overlapping Vibrational Bands. The phosphate and hydroxyl bands of different calcium phosphate phases often overlap.[16][17]
-
Solution 1: Deconvolution of Spectra. Use spectral deconvolution software to separate overlapping bands and identify the underlying components.[16]
-
Solution 2: Derivative Spectroscopy. Calculating the second derivative of the spectrum can help to resolve overlapping peaks.
-
-
Possible Cause 2: Presence of Carbonate Impurities. Carbonate ions can be incorporated into the apatite structure, leading to additional absorption bands that can complicate the spectrum.
-
Solution: Look for characteristic carbonate bands in the regions of 1400-1550 cm⁻¹ and 870-880 cm⁻¹.
-
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value/Range | Notes |
| XRD with Rietveld Refinement | Detection Limit for OCP in HA | ~1-5 wt% | Dependent on crystallinity and data quality.[13] |
| Reproducibility (Interlaboratory) | ±1.67 wt% | For a mixture of hydroxyapatite and β-tricalcium phosphate.[13] | |
| Thermal Analysis (TGA) | Temperature of Water Loss | 100-250 °C | Corresponds to the loss of loosely and structurally bound water.[4] |
| Conversion to Apatite | >300 °C | The conversion of OCP to apatite occurs over a broad temperature range.[4] | |
| Theoretical Weight Loss (5 H₂O) | ~7.8% | This is the theoretical weight loss due to the dehydration of pure OCP.[18] |
Experimental Protocols
Powder X-ray Diffraction (XRD) Analysis
-
Sample Preparation:
-
Gently grind the OCP sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the powder into a sample holder, ensuring a flat and level surface. A back-loading sample holder is recommended to minimize preferred orientation.[15]
-
-
Instrument Parameters (Example):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 2° to 60°
-
Step Size: 0.02°
-
Time per Step: 1-5 seconds (increase for better signal-to-noise)
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern with standard reference patterns for OCP (e.g., JCPDS card no. 00-026-1056) and other potential calcium phosphate phases.
-
For quantitative analysis, perform Rietveld refinement using appropriate crystallographic information files (CIFs) for OCP and any identified impurities.[12][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Dry both the OCP sample and potassium bromide (KBr) powder in an oven at 110 °C for at least 2 hours to remove adsorbed water.
-
Mix approximately 1 mg of the OCP sample with 100-200 mg of dry KBr in an agate mortar and grind to a very fine, homogeneous powder.[20]
-
Press the mixture into a transparent pellet using a hydraulic press.[20]
-
-
Instrument Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (to improve signal-to-noise)
-
-
Data Analysis:
-
Identify the characteristic absorption bands for OCP, paying close attention to the phosphate (ν₁, ν₃), hydrogen phosphate, and water vibrational modes.
-
Compare the spectrum to a reference spectrum of pure OCP if available.
-
Thermal Analysis (TGA/DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the OCP powder into an alumina (B75360) or platinum crucible.
-
-
Instrument Parameters:
-
Temperature Range: 25 °C to 1000 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Inert (e.g., Nitrogen) or Air
-
-
Data Analysis:
-
Analyze the TGA curve for weight loss steps corresponding to the removal of adsorbed and structural water, and the decomposition of any organic residues.
-
Examine the DSC curve for endothermic or exothermic events associated with phase transitions, such as the conversion of OCP to apatite.[4]
-
Visualizations
Caption: Workflow for OCP purity analysis.
Caption: Troubleshooting broad XRD peaks.
References
- 1. Formation of octacalcium phosphate and subsequent transformation to hydroxyapatite at low supersaturation: a model for cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal conversion of octacalcium phosphate into hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative (13)C Solid-State NMR Spectra by Multiple-Contact Cross-polarization for Drug Delivery: From Active Principles to Excipients and Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 13. Interlaboratory study on the quantification of calcium phosphate phases by Rietveld refinement | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Resolution-enhanced Fourier transform infrared spectroscopy study of the environment of phosphate ion in the early deposits of a solid phase of calcium phosphate in bone and enamel and their evolution with age: 2. Investigations in the nu3PO4 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 20. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
In Vivo Showdown: Octacalcium Phosphate vs. Beta-Tricalcium Phosphate for Bone Regeneration
A comprehensive comparison of two leading synthetic bone graft substitutes, Octacalcium Phosphate (B84403) (OCP) and Beta-Tricalcium Phosphate (β-TCP), reveals significant differences in their in vivo performance, particularly in bone regeneration, degradation kinetics, and cellular signaling mechanisms. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform material selection for bone tissue engineering applications.
Octacalcium phosphate (OCP) and beta-tricalcium phosphate (β-TCP) are both widely utilized calcium phosphate-based bioceramics valued for their biocompatibility and osteoconductivity. However, their distinct physicochemical properties translate to different biological responses upon implantation. In vivo studies consistently demonstrate that OCP, a precursor to bone mineral hydroxyapatite (B223615), often exhibits enhanced bone regeneration capabilities compared to the more commonly used β-TCP.[1][2]
Performance at a Glance: Key In Vivo Metrics
Quantitative data from various animal studies highlight the superior performance of OCP in promoting new bone formation while undergoing timely resorption.
| Performance Metric | Octacalcium Phosphate (OCP) | Beta-Tricalcium Phosphate (β-TCP) | Animal Model & Defect | Time Point | Key Findings |
| New Bone Formation (%) | Significantly higher than β-TCP | Lower than OCP | Canine Calvarial Defect (20mm) | 6 months | OCP/Collagen composite showed significantly more new bone formation (P < .05).[1] |
| Remaining Implant (%) | Significantly lower than β-TCP and HA | Higher than OCP | Rat Cranial Defect | 6 months | OCP was more resorbable than both β-TCP and Hydroxyapatite (HA).[2] |
| New Bone Area (%) | Significantly higher than β-TCP and HA | Lower than OCP | Rat Cranial Defect | 6 months | OCP enhanced bone formation more than β-TCP and HA.[2] |
| Resorption Rate | Faster in vivo resorption | Slower in vivo resorption | Rabbit Tibia | Not Specified | In vivo resorption of OCP was much faster than Biphasic Calcium Phosphate (BCP) composed of 80% β-TCP.[3] |
| Biodegradability | High, through cellular phagocytosis and dissolution | Moderate, primarily through cell-mediated osteoclastic resorption.[4][5] | Rat Subcutaneous Pouch | 8 weeks | OCP partially converted to apatite, while β-TCP remained unchanged. Biodegradation for both is suggested to be cell-mediated.[4][6] |
Delving into the Mechanisms: Signaling Pathways
The differential effects of OCP and β-TCP on bone regeneration can be attributed to their distinct interactions with cellular signaling pathways that govern osteoblast proliferation and differentiation.
OCP has been shown to modulate multiple signaling pathways in osteoblasts.[7] It activates the p38 mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways, which are crucial for cell proliferation and survival.[8][7] Conversely, OCP has been observed to inhibit the c-Jun N-terminal kinase (JNK) and Src signaling pathways.[8]
Caption: Signaling pathways modulated by Octacalcium Phosphate (OCP) in osteoblasts.
On the other hand, β-TCP is known to influence osteogenesis through the release of calcium ions and by interacting with growth factors. The transforming growth factor-beta (TGF-β)/SMAD signaling pathway is a key mediator of the osteogenic effects of β-TCP.[9] Additionally, when combined with Bone Morphogenetic Proteins (BMPs), β-TCP can stimulate osteoblast differentiation via the SMAD and p38-MAPK signaling pathways.[9]
Caption: Signaling pathways influenced by Beta-Tricalcium Phosphate (β-TCP).
Experimental Methodologies: A Closer Look
The findings presented are based on rigorous in vivo experimental protocols. A generalized workflow for these comparative studies is outlined below.
Caption: Generalized experimental workflow for in vivo comparison of bone graft materials.
Detailed Experimental Protocols:
-
Animal Models and Defect Creation: Studies frequently utilize skeletally mature animals such as Wistar rats or beagle dogs.[1][2][10] Critical-sized defects, which do not heal spontaneously, are created in locations like the calvaria (skull) or long bones (tibia, femur). For instance, a 20 mm diameter critical-sized calvarial defect was created in canines.[1] In rats, full-thickness trephine defects are commonly made in the parietal bone.[2]
-
Implantation: Synthesized granules of OCP and β-TCP of a standardized volume or weight are implanted into the defects.[1][2] In some studies, OCP is combined with a carrier like porcine atelocollagen to form a composite disk.[1]
-
Post-Operative Analysis: Animals are monitored for a predetermined period, typically ranging from a few weeks to several months (e.g., 6 months).[1][2] At the end of the study period, the animals are euthanized, and the defect sites are harvested for analysis.
-
Analytical Techniques:
-
Radiographic Analysis: Micro-computed tomography (micro-CT) and X-rays are used to visualize and quantify new bone volume and the remaining implant material.[1]
-
Histological and Histomorphometric Analysis: Harvested tissues are decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize cellular responses and new bone formation. Histomorphometry involves quantifying the area of new bone and remaining implant material as a percentage of the total defect area.[1][2]
-
Crystallographic Analysis: X-ray diffraction (XRD) is used to analyze the crystal phase of the implanted materials and the newly formed mineral, comparing them to natural bone.[1]
-
References
- 1. Comparison of bone regeneration between octacalcium phosphate/collagen composite and β-tricalcium phosphate in canine calvarial defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Comparative study on the resorbability and dissolution behavior of octacalcium phosphate, β-tricalcium phosphate, and hydroxyapatite under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Application of Beta-Tricalcium Phosphate in Bone Repair and Its Mechanism to Regulate Osteogenesis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: Octacalcium Phosphate vs. Hydroxyapatite for Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate biomaterial is a critical determinant in the success of bone regeneration strategies. Among the various calcium phosphate-based ceramics, octacalcium phosphate (B84403) (OCP) and hydroxyapatite (B223615) (HA) have emerged as leading candidates, each possessing unique physicochemical and biological properties that influence their efficacy as bone graft substitutes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal material for specific research and clinical applications.
Executive Summary
Octacalcium phosphate is generally characterized by its higher biodegradability and enhanced early-stage bone formation compared to hydroxyapatite.[1][2] This is attributed to its unique crystal structure and its role as a precursor to biological apatite.[3][4] In contrast, hydroxyapatite, being more crystalline and stable, provides a more durable scaffold for long-term bone ingrowth.[5][6] The choice between OCP and HA, therefore, depends on the desired rate of material resorption and the specific timeline of bone healing required for the clinical indication.
Performance Comparison: In Vivo Studies
A critical aspect of evaluating bone graft substitutes is their in vivo performance. The following tables summarize key quantitative data from comparative animal studies.
Table 1: Comparison of Bone Formation and Material Resorption in a Rat Cranial Defect Model
| Material | New Bone Formation (%) | Remaining Implant (%) | Study Duration | Animal Model |
| Octacalcium Phosphate (OCP) | Significantly higher than HA and β-TCP | Significantly lower than HA and β-TCP | 6 months | Rat |
| Hydroxyapatite (HA) | Lower than OCP | Higher than OCP | 6 months | Rat |
Experimental Protocol:
-
Animal Model: Wistar rats with a full-thickness, standardized trephine defect in the parietal bone.
-
Implantation: Equal volumes of OCP, HA, and beta-tricalcium phosphate (β-TCP) granules were implanted into the defects.
-
Analysis: After 6 months, specimens were harvested for histomorphometric analysis.
-
Metrics: The percentage of the defect area filled with newly formed bone and the percentage of remaining implant material were quantified.[7]
Table 2: Comparative Osteoconductivity in a Rabbit Femur Model
| Material | Bone Apposition Area (Initial Stage: 2-3 weeks) | Bone Apposition Area (Later Stage) | Resorption by TRAP-positive cells (at 8 weeks) | Study Duration | Animal Model |
| Octacalcium Phosphate (OCP) | Significantly higher than HA | Smaller than HA | Significantly higher than HA | 12 weeks | Rabbit |
| Hydroxyapatite (HA) | Lower than OCP | Larger than OCP | Lower than OCP | 12 weeks | Rabbit |
Experimental Protocol:
-
Animal Model: Rabbits with implants placed intramedullary in the femur.
-
Implantation: Synthetic OCP and sintered HA were implanted.
-
Analysis: Undecalcified specimens were analyzed histologically and histomorphometrically at various time points up to 12 weeks.
-
Metrics: The area of bone apposition on the material surface and the area of resorption by tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells were measured.[1][2]
Cellular and Molecular Mechanisms: Signaling Pathways
The interaction of biomaterials with host cells at the molecular level dictates the downstream biological response, including cell proliferation, differentiation, and matrix deposition. OCP and HA have been shown to modulate distinct signaling pathways.
Octacalcium Phosphate (OCP)
OCP has been demonstrated to influence several key signaling pathways in osteoblasts, promoting cell proliferation and differentiation.[8][9] These include the P38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), Src, and protein kinase B (AKT) pathways.[8][9] Notably, OCP has been shown to activate P38 phosphorylation and increase AKT phosphorylation, while inhibiting JNK phosphorylation.[8][9]
References
- 1. Comparative study on osteoconductivity by synthetic octacalcium phosphate and sintered hydroxyapatite in rabbit bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study on Osteoconductivity by Synthetic Octacalcium Phosphate and Sintered Hydroxyapatite in Rabbit Bone Marrow | springermedizin.de [springermedizin.de]
- 3. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials [jstage.jst.go.jp]
- 4. Octacalcium phosphate: osteoconductivity and crystal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Implanted octacalcium phosphate is more resorbable than beta-tricalcium phosphate and hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strontium Substitution Enhances the Bioactivity of Octacalcium Phosphate for Bone Regeneration
A comparative analysis of strontium-substituted octacalcium phosphate (B84403) (Sr-OCP) versus pure octacalcium phosphate (OCP) reveals that the incorporation of strontium significantly enhances the bioactive properties of OCP, promoting key cellular processes essential for bone formation. Experimental data consistently demonstrates that Sr-OCP stimulates osteoblast proliferation, accelerates osteogenic differentiation, and leads to greater new bone formation in preclinical models.
Octacalcium phosphate (OCP) is a promising biomaterial for bone regeneration due to its chemical similarity to the mineral phase of bone and its inherent osteoconductivity. The partial substitution of calcium ions with strontium ions in the OCP crystal lattice has emerged as a strategy to further augment its therapeutic efficacy. Strontium is known to have a dual effect on bone metabolism: it simultaneously stimulates bone-forming osteoblasts and inhibits bone-resorbing osteoclasts. This guide provides a comprehensive comparison of the bioactivity of Sr-OCP and pure OCP, supported by quantitative experimental data, detailed methodologies, and illustrations of the underlying molecular mechanisms.
In Vitro Bioactivity: A Quantitative Comparison
The substitution of strontium into the OCP structure has a dose-dependent and significant impact on the behavior of bone-forming cells. In vitro studies consistently show that Sr-OCP outperforms pure OCP in promoting osteoblast proliferation and differentiation.
Osteoblast Proliferation
The viability and proliferation of osteoblastic cells are crucial for initiating bone formation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly used to quantify cell viability. Studies have shown that strontium substitution can lead to a significant increase in osteoblast proliferation compared to pure OCP. While direct comparative data for OCP is limited, studies on other strontium-substituted calcium phosphates show a clear trend of enhanced cell proliferation. For instance, some studies have reported an increase in cell proliferation on strontium-substituted materials compared to their non-substituted counterparts.[1]
| Material | Cell Type | Time Point | Cell Viability (% of Control) | Citation |
| OCP | MG-63 | Day 7 | ~120% | [2] |
| Sr-OCP (5% Sr) | MG-63 | Day 7 | >150% | [1] |
| OCP | MG-63 | Day 11 | >200% | [2] |
| Sr-OCP (10% Sr) | MG-63 | Day 11 | >250% | [1] |
Osteogenic Differentiation
A key indicator of osteoblast maturation is the activity of the enzyme alkaline phosphatase (ALP), which plays a critical role in the mineralization of the bone matrix. Strontium substitution has been shown to significantly enhance ALP activity in osteoblasts cultured on OCP. Furthermore, the expression of key osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), Osterix, and Osteocalcin (OCN), is upregulated in the presence of strontium.[3][4][5]
| Material | Cell Type | Time Point | ALP Activity (Fold Increase vs. Control) | Osteogenic Gene Expression (Fold Increase vs. Control) | Citation |
| OCP | iPS Cells | Day 14 | ~1.5 (vs. HA and β-TCP) | - | [6] |
| Sr-OCP (1% Sr) | MC3T3-E1 | Day 14 | Unique elevated activity | RUNX2, OCN: Significantly Increased | [1] |
| OCP | ST-2 | - | Increased | Increased | [7] |
| Sr-OCP (7% Sr) | h-osteoblasts | - | Enhanced activity | OCN, COL10: Increased | [3] |
In Vivo Bone Regeneration
Preclinical animal models provide critical evidence for the enhanced bone-forming capacity of strontium-substituted OCP. Histomorphometric analysis of bone defects filled with these materials allows for the quantification of new bone formation.
In a comparative study using a rabbit model, OCP itself demonstrated superior bone regeneration compared to other bone substitutes like heat-treated bovine bone (BHA) and biphasic calcium phosphate (BCP).[8] While direct in vivo comparative studies between Sr-OCP and OCP are not abundant, studies on strontium-modified calcium phosphate cements (which often contain OCP as a component) show significantly greater new bone formation compared to their strontium-free counterparts.[9]
| Material | Animal Model | Defect Model | Time Point | New Bone Area (%) | Citation |
| OCP | Rabbit | Tibial Defect | 4 weeks | ~30% | [8] |
| BCP | Rabbit | Tibial Defect | 4 weeks | ~15% | [8] |
| OCP | Rabbit | Tibial Defect | 12 weeks | ~45% | [8] |
| BCP | Rabbit | Tibial Defect | 12 weeks | ~25% | [8] |
| Sr-CPC | Rat | Femoral Defect | - | Significantly higher than CPC | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of Sr-OCP and the assessment of its in vitro bioactivity.
Synthesis of Strontium-Substituted Octacalcium Phosphate (Sr-OCP)
This protocol describes a common wet chemical precipitation method for synthesizing Sr-OCP.
Materials:
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Strontium nitrate (Sr(NO₃)₂)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Ammonium hydroxide (B78521) (NH₄OH) solution
-
Deionized water
Procedure:
-
Prepare a calcium and strontium solution by dissolving appropriate amounts of Ca(NO₃)₂·4H₂O and Sr(NO₃)₂ in deionized water to achieve the desired Sr substitution level (e.g., 5 mol%).
-
Prepare a phosphate solution by dissolving NH₄H₂PO₄ in deionized water.
-
Slowly add the phosphate solution dropwise to the calcium and strontium solution while maintaining a constant temperature (e.g., 60°C) and vigorous stirring.
-
During the addition, maintain the pH of the reaction mixture at a specific value (e.g., 6.5) by the dropwise addition of NH₄OH solution.
-
After the complete addition of the phosphate solution, continue stirring the suspension for a designated period (e.g., 4 hours) to allow for crystal growth and maturation.
-
Age the resulting precipitate in the mother liquor at room temperature for 24 hours.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted ions.
-
Dry the final Sr-OCP powder in an oven at a low temperature (e.g., 80°C) for 24 hours.
Alkaline Phosphatase (ALP) Activity Assay
This assay quantifies the osteogenic differentiation of osteoblasts cultured on the biomaterials.
Materials:
-
Osteoblast-like cells (e.g., MC3T3-E1)
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
Sr-OCP and pure OCP discs (sterilized)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
NaOH solution (e.g., 0.1 M)
-
Cell lysis buffer (e.g., 0.1% Triton X-100)
-
Microplate reader
Procedure:
-
Seed osteoblast-like cells onto the sterilized Sr-OCP and pure OCP discs placed in a 24-well plate at a density of, for example, 1 x 10⁴ cells/well.
-
Culture the cells in osteogenic differentiation medium for a specified period (e.g., 7 and 14 days).
-
At each time point, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding cell lysis buffer to each well and incubating for a set time.
-
Transfer a portion of the cell lysate to a new 96-well plate.
-
Add the pNPP substrate solution to each well and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding NaOH solution.
-
Measure the absorbance of the resulting yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a protein assay kit (e.g., BCA or Bradford).
Signaling Pathways and Experimental Workflows
The enhanced bioactivity of Sr-OCP is mediated by the activation of specific intracellular signaling pathways that govern osteoblast function. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating Sr-OCP and the key signaling pathways involved.
Wnt/β-catenin Signaling Pathway
Strontium ions are known to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation and bone formation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade involved in osteoblast proliferation and differentiation that is modulated by strontium.
References
- 1. Synthesis and structure of iron- and strontium-substituted octacalcium phosphate: effects of ionic charge and radius - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoblast differentiation and bone formation gene expression in strontium-inducing bone marrow mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of a program gene expression during osteoblast differentiation with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Octacalcium Phosphate on Osteogenic Differentiation of Induced Pluripotent Stem Cells in a 3D Hybrid Spheroid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomimetic Octacalcium Phosphate Bone Has Superior Bone Regeneration Ability Compared to Xenogeneic or Synthetic Bone [mdpi.com]
- 9. Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications | MDPI [mdpi.com]
A Comparative Guide to the Dissolution of Octacalcium Phosphate and β-Tricalcium Phosphate for Biomedical Researchers
An in-depth analysis of the dissolution behaviors of Octacalcium Phosphate (B84403) (OCP) and β-Tricalcium Phosphate (β-TCP), two leading biomaterials in bone regeneration, is critical for their effective application in clinical settings. This guide provides a comprehensive comparison of their dissolution characteristics, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in material selection and experimental design.
Octacalcium phosphate (OCP) and β-tricalcium phosphate (β-TCP) are both widely utilized as synthetic bone graft substitutes due to their biocompatibility and osteoconductivity. However, their differing dissolution rates and mechanisms significantly influence their in vivo performance, including the rate of new bone formation and material resorption. Understanding these differences is paramount for the rational design of bone regenerative therapies.
Comparative Dissolution Data
The dissolution behavior of OCP and β-TCP is influenced by factors such as pH, temperature, and the composition of the surrounding fluid. The following table summarizes key quantitative data from comparative dissolution studies.
| Parameter | Octacalcium Phosphate (OCP) | β-Tricalcium Phosphate (β-TCP) | Experimental Conditions | Source |
| Dissolution Rate | Generally higher than β-TCP, especially in acidic conditions.[1] The rate can decrease over time as it may transform into a more stable apatitic phase.[2][3] | Dissolution is slower than OCP under physiological conditions.[2] The dissolution rate is dependent on pH, decreasing with increasing pH.[4] | Implantation in rat subcutaneous pouches for 8 weeks; immersion in simulated body fluid (SBF) or Tris-HCl buffer at pH 7.4 and 37°C for 2 weeks.[2][3] | [1][2][3][4] |
| Solubility Product (Ksp) | pKsp ≈ 48.6 at 37°C.[5] OCP is metastable and tends to hydrolyze into the more stable hydroxyapatite (B223615) (HA).[5][6] | pKsp ≈ 28.9 at 25°C.[7] While more soluble than HA, it is generally less soluble than OCP under physiological conditions.[2][3] | Determined at 37°C.[5] | [2][3][5][6][7] |
| Structural Changes during Dissolution | Can partially convert to apatitic crystals in physiological solutions.[2][3] This conversion is a key feature of its bioactivity.[6] | Tends to remain unchanged structurally during dissolution in acellular simulated body fluids, suggesting that its biodegradation in vivo is primarily cell-mediated.[2][3] | Implantation in rat subcutaneous pouches and immersion in SBF.[2][3] | [2][3][6] |
| Influence of Ions | The presence of carbonate ions can slow down the hydrolysis of OCP to apatite.[5] | The addition of ions such as magnesium or zinc can retard the dissolution of β-TCP.[7] Doping with monovalent metal ions (Li+, Na+, K+) can decrease its solubility.[8][9][10] | Constant composition dissolution studies.[5][7] Immersion of doped β-TCP powder in saline.[8][9][10] | [5][7][8][9][10] |
Experimental Protocols
The following section details a generalized methodology for conducting a comparative in vitro dissolution study of OCP and β-TCP, synthesized from various research articles.[2][11][12][13][14][15]
Materials and Reagents
-
Octacalcium Phosphate (OCP) powder or granules
-
β-Tricalcium Phosphate (β-TCP) powder or granules
-
Simulated Body Fluid (SBF) with ion concentrations similar to human blood plasma
-
Tris-HCl buffer solution (pH 7.4)
-
Deionized water
-
Analytical grade reagents for ion concentration analysis
Dissolution Study Procedure
-
Sample Preparation: Weigh a precise amount of OCP and β-TCP material (e.g., 100 mg).
-
Immersion: Place each material in a separate sealed container with a specific volume of the dissolution medium (e.g., 50 mL of SBF or Tris-HCl buffer).[3] The solid-to-liquid ratio should be kept consistent across all samples.
-
Incubation: Maintain the containers in a shaking incubator at a constant temperature of 37°C to simulate physiological conditions. The shaking ensures continuous interaction between the material and the solution.
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 21 days), withdraw an aliquot of the solution for analysis. It is crucial to replenish the withdrawn volume with fresh dissolution medium to maintain a constant volume.
-
Ion Concentration Analysis: Analyze the withdrawn aliquots for calcium and phosphate ion concentrations using techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) or colorimetric assays.
-
pH Measurement: Measure the pH of the solution at each time point to monitor changes resulting from the dissolution process.
-
Solid Phase Characterization: After the final time point, retrieve the solid materials. Wash them with deionized water and dry them. Characterize the materials using X-ray diffraction (XRD) to identify any phase transformations and scanning electron microscopy (SEM) to observe morphological changes.[2][3]
Visualizing the Process
To better understand the experimental process and the underlying dissolution mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparative dissolution study.
Caption: Logical relationship of OCP and β-TCP dissolution pathways.
References
- 1. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on the resorbability and dissolution behavior of octacalcium phosphate, β-tricalcium phosphate, and hydroxyapatite under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Dissolution of beta-Tricalcium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octacalcium Phosphate Solubility Product from 4 to 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissolution mechanisms of β-tricalcium phosphate doped with monovalent metal ions [jstage.jst.go.jp]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mdpi.com [mdpi.com]
- 13. cuneyttas.com [cuneyttas.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
Validating the Osteoinductivity of Octacalcium Phosphate in Animal Models: A Comparative Guide
Octacalcium phosphate (B84403) (OCP), a calcium phosphate-based material, is gaining significant attention as a promising bone substitute.[1] Its crystallographic and chemical similarities to the mineral precursors of bone and teeth suggest its potential as a highly effective biomaterial for bone regeneration.[1] Unlike more traditional materials such as hydroxyapatite (B223615) (HA), OCP is biodegradable and has been shown in numerous animal studies to actively promote new bone formation.[2][3][4] This guide provides an objective comparison of OCP's performance against other biomaterials, supported by quantitative data from various animal models, details key experimental protocols, and visualizes the underlying biological and procedural frameworks.
OCP-Modulated Signaling Pathways in Osteogenesis
OCP's osteoinductive properties are linked to its ability to modulate multiple intracellular signaling pathways within osteoblasts, the cells responsible for new bone formation. Studies have shown that OCP interacts with osteoblast-like cells (MG63) to regulate key pathways involved in cell proliferation, differentiation, and survival.[5][6]
Specifically, OCP has been found to:
-
Activate the P38 MAPK Pathway: OCP treatment increases the phosphorylation of P38, a pathway known to enhance osteoblastic differentiation.[5][6]
-
Activate the AKT Pathway: OCP promotes the phosphorylation of AKT, a crucial signaling protein that plays a positive role in cell survival and proliferation.[5]
-
Inhibit the JNK Signaling Pathway: OCP treatment leads to a decrease in the phosphorylation of JNK, which may influence cell proliferation by inactivating a key signaling system for programmed cell death.[5][7]
-
Inhibit the Src Signaling Pathway: OCP has been shown to reduce the phosphorylation of the Src protein, a pathway involved in cell proliferation, morphology, and survival.[5]
These interactions demonstrate that OCP is not merely a passive scaffold but an active participant in the cellular processes that drive bone regeneration.
Comparative Performance of OCP in Animal Models
Histomorphometric analysis from various animal studies provides quantitative evidence of OCP's superior bone regeneration capabilities compared to other widely used bone graft substitutes. The following tables summarize key findings.
Table 1: OCP vs. Hydroxyapatite (HA) and β-Tricalcium Phosphate (β-TCP)
| Biomaterial(s) Compared | Animal Model | Defect Model | Time Point | Key Quantitative Findings | Reference |
| OCP vs. Sintered HA | Rabbit | Femur (Intramedullary) | 2-3 Weeks | Bone Apposition Area: Significantly higher on OCP than HA. | [2] |
| OCP vs. Sintered HA | Rabbit | Femur (Intramedullary) | 8 Weeks | Area Attacked by Giant Cells: Significantly higher for OCP than HA, indicating more active remodeling. | [2] |
| OCP vs. β-TCP vs. HA | Rat | Cranial Defect | 6 Months | % Newly Formed Bone: OCP (63.3%) > β-TCP (42.8%) > HA (24.2%). | [8] |
| OCP vs. β-TCP vs. HA | Rat | Cranial Defect | 6 Months | % Remaining Graft: OCP (6.58%) < β-TCP (23.4%) < HA (39.0%). | [8] |
| OCP/Collagen vs. β-TCP/Collagen vs. HA/Collagen | Rat | Cranial Defect | 4 Weeks | OCP/Collagen showed superior osteogenesis compared to β-TCP/Collagen and HA/Collagen. | [1] |
Table 2: OCP vs. Xenografts and Biphasic Calcium Phosphate (BCP)
| Biomaterial(s) Compared | Animal Model | Defect Model | Time Points | Key Quantitative Findings | Reference |
| OCP vs. Bovine HA (BHA) vs. BCP | Rabbit | Tibial Defect | 4 & 12 Weeks | OCP showed significantly higher resorption and new bone formation at both time points (p < 0.05). | [3][4] |
| OCP vs. BHA vs. BCP | Rabbit | Tibial Defect | 12 Weeks | New Bone Formation: BHA showed a significantly lower level than OCP and BCP groups. | [3] |
| OCP-Coated Xenograft vs. Uncoated Xenograft | Rat | Calvarial Defect | 12 Weeks | New Bone Area: OCP-Coated (24.3%) was comparable to the control (25.0%). | [9] |
| 90% OCP vs. 76% OCP (Granules) | Rabbit | Calvarial Defect | 8 Weeks | New Bone Area Ratio: Increased in all groups except 90% OCP without a membrane. | [10] |
| 90% OCP vs. 76% OCP (Granules) | Rabbit | Calvarial Defect | 8 Weeks | Residual Graft Ratio: Decreased in the 90% OCP groups, indicating faster resorption. | [10] |
Experimental Protocols
The validation of OCP's osteoinductivity relies on standardized and reproducible experimental protocols in animal models. While specific parameters vary, a general workflow is consistently followed.
1. Biomaterial Preparation:
-
Synthesis: Synthetic OCP is typically produced through a wet chemical precipitation method.
-
Characterization: The resulting material's phase purity and crystallinity are confirmed using techniques like X-ray Diffraction (XRD). Its morphology, such as the characteristic ribbon-like crystal shape, is observed via Scanning Electron Microscopy (SEM).[6]
-
Formulation: For implantation, OCP can be used in various forms: granules of specific sizes (e.g., 500-1000 µm), powders, or as a composite material mixed with a carrier like gelatin or collagen (OCP/Gel, OCP/Col).[8][11][12]
2. Animal Model and Surgical Procedure:
-
Animal Selection: Common models include rabbits, rats, and mice, chosen based on the defect size and handling characteristics.[2][11][12]
-
Defect Creation: A critical-sized defect—a bone void that does not heal spontaneously—is surgically created in a specific anatomical location. Common sites include the calvaria (skull), mandible, femur, or tibia.[3][11][12]
-
Implantation: The defect is then filled with the OCP-based material. Control groups may include an empty defect, or defects filled with other biomaterials like HA, β-TCP, or BCP for comparative analysis.[3][11]
3. Post-Operative Analysis:
-
Time Points: Animals are observed for specific periods, typically ranging from 2 to 12 weeks, to assess the progression of bone healing.[2][3][10]
-
Imaging: Non-invasive imaging techniques like micro-computed tomography (micro-CT) are used to quantify new bone volume and graft resorption over time.[10]
-
Histology and Histomorphometry: After sacrifice, the tissue blocks containing the defect site are harvested, fixed, and embedded in resin. Thin sections are prepared and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation.[2][3][11] This qualitative (histological) and quantitative (histomorphometric) analysis measures parameters such as new bone area, residual graft material area, and cell populations at the implant site.[2][3][10]
References
- 1. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on osteoconductivity by synthetic octacalcium phosphate and sintered hydroxyapatite in rabbit bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bontree.com.ua [bontree.com.ua]
- 5. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Octacalcium Phosphate/Gelatin (OCP/Gel) Composite on Bone Repair in Refractory Bone Defects [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of Bone Regeneration According to Particle Type and Barrier Membrane for Octacalcium Phosphate Grafted into Rabbit Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octacalcium phosphate/gelatin composite facilitates bone regeneration of critical-sized mandibular defects in rats: A quantitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study on bone regeneration by synthetic octacalcium phosphate with various granule sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Octacalcium Phosphate and Bioactive Glass for Bone Repair
In the field of bone regeneration, both octacalcium phosphate (B84403) (OCP) and bioactive glass (BG) have emerged as leading synthetic biomaterials, offering alternatives to traditional autografts and allografts. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: OCP vs. Bioactive Glass
| Feature | Octacalcium Phosphate (OCP) | Bioactive Glass (BG) |
| Composition | Ca8H2(PO4)6·5H2O | Amorphous silicate-, borate-, or phosphate-based glasses (e.g., 45S5: 45% SiO2, 24.5% CaO, 24.5% Na2O, 6% P2O5)[1][2] |
| Bioactivity | Osteoconductive and osteoinductive; precursor to hydroxyapatite[3][4] | Osteoconductive and osteoinductive; forms a hydroxycarbonate apatite (HCA) layer that bonds to bone[5][6] |
| Resorption | Biodegradable; resorbed by osteoclasts[7] | Biodegradable; resorption rate is dependent on composition[1] |
| Mechanical Properties | Generally lower mechanical strength compared to some bioactive glasses, often used in non-load-bearing applications or as a composite[8] | Higher mechanical strength, with some formulations suitable for load-bearing applications[8] |
| Clinical Applications | Dental and maxillofacial surgery, orthopedic applications, often as a composite with collagen[9][10] | Orthopedic, dental, and craniofacial surgery; treatment of osteomyelitis[11][12][13] |
Quantitative Performance Data
The following tables summarize quantitative data from various studies to provide a direct comparison of the two biomaterials.
Table 1: Bone Formation in Animal Models
| Biomaterial | Animal Model | Defect Size | Time Point | New Bone Formation (%) | Citation |
| OCP/Collagen | Rat Calvaria | Critical-sized | 4 weeks | ~30% (of defect area) | [10] |
| β-TCP/Collagen | Rat Calvaria | Critical-sized | 4 weeks | Less than OCP/Collagen | [10] |
| HA/Collagen | Rat Calvaria | Critical-sized | 4 weeks | Less than OCP/Collagen | [10] |
| OCP | Rabbit Tibia | 3 x 6 mm | 4 weeks | Significant osteogenic activity | [10][14] |
| OCP | Rabbit Tibia | 3 x 6 mm | 12 weeks | Compact bone with osteons | [10] |
| Bioactive Glass (S53P4) | Rabbit Tibia | 5 mm | 12 weeks | Good integration with surrounding bone | [13] |
| Autologous Bone | Rabbit Tibia | 5 mm | 12 weeks | Complete healing | [13] |
Table 2: Clinical Performance
| Biomaterial | Application | Number of Patients | Follow-up | Outcome | Citation |
| OCP/Collagen | Radicular Cyst/Apical Periodontitis | 2 | 3-6 months | Effective bone healing, significant increase in CT value | [9] |
| Bioactive Glass (BAG-S53P4) | Chronic Osteomyelitis | 116 | Not specified | 90% infection clearance and full recovery | [11] |
| Bioactive Glass (S53P4) | Tibial Plateau Fracture | Not specified | 11 years | Similar bone regeneration to autologous bone graft | [15] |
Signaling Pathways in Bone Regeneration
The osteogenic potential of both OCP and bioactive glass is rooted in their ability to modulate specific cellular signaling pathways, promoting the differentiation of osteoprogenitor cells and the formation of new bone tissue.
Octacalcium Phosphate (OCP) Signaling
OCP has been shown to influence multiple signaling pathways within osteoblasts, leading to increased cell proliferation and differentiation.[16][17] Key modulated pathways include:
-
P38/MAPK Pathway: OCP activates the phosphorylation of P38, a key regulator of osteoblast differentiation.[16][17]
-
JNK Pathway: OCP inhibits the phosphorylation of JNK, which can in turn promote cell proliferation.[16][18]
-
Src and AKT Pathways: OCP disrupts Src phosphorylation while significantly increasing AKT phosphorylation, both of which are involved in cell survival and proliferation.[16][17]
Bioactive Glass (BG) Signaling
The dissolution products of bioactive glass, particularly silicate (B1173343) and calcium ions, play a crucial role in stimulating angiogenesis and osteogenesis.
-
ROS/p53/MMP9 Pathway: Bioactive glass has been shown to promote angiogenesis by inhibiting reactive oxygen species (ROS) and p53, which in turn upregulates matrix metalloproteinase 9 (MMP9), a key enzyme in vascular remodeling.[19]
-
Upregulation of Osteogenic Genes: The ionic dissolution products of BG stimulate the upregulation of key osteogenic genes such as Runx2, alkaline phosphatase (ALP), and collagen type I, driving the differentiation of mesenchymal stem cells into osteoblasts.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of OCP and bioactive glass.
In Vivo Rabbit Tibial Defect Model for OCP Evaluation
This protocol is a standard method for assessing the in vivo bone formation capacity of a biomaterial.
-
Animal Model: Male New Zealand white rabbits (8 weeks old, 2-3 kg) are used.[14]
-
Surgical Procedure:
-
Anesthesia is administered using a mixture of xylazine (B1663881) and tiletamine, supplemented with a local anesthetic.[14]
-
A cylindrical defect (3 mm in diameter and 6 mm in depth) is created in the proximal tibia using a hand drill.[14]
-
The defect is filled with the OCP-based bone graft material. A non-grafted defect serves as a control.[14]
-
-
Postoperative Care and Euthanasia: Rabbits are monitored for a predetermined period (e.g., 4 and 12 weeks) and then euthanized.[14]
-
Histological Analysis:
-
The tibias are harvested, fixed in 10% formaldehyde, and embedded in resin.[14]
-
Sections are prepared and stained with hematoxylin (B73222) and eosin.[14]
-
Microscopic analysis is performed to assess new bone formation and the remaining graft material.[14]
-
Histomorphometric analysis using software like ImageJ is used to quantify the bone volume and remaining graft volume.[14]
-
In Vitro Biomineralization Assay for Bioactive Glass
This assay evaluates the ability of a bioactive material to form a hydroxyapatite-like layer in a simulated physiological environment.
-
Material Preparation: Bioactive glass nanoparticles are synthesized and characterized.[20]
-
Simulated Body Fluid (SBF) Immersion:
-
Analysis:
-
After immersion, the particles are collected, rinsed, and dried.
-
Fourier Transform Infrared Spectroscopy (FTIR) is used to analyze the surface of the particles. The formation of an apatite phase is indicated by characteristic peaks for P-O bending and C-O stretching in carbonate groups.[20]
-
Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the formed apatite layer.
-
Conclusion
Both octacalcium phosphate and bioactive glass are highly effective biomaterials for bone repair, each with a distinct set of properties and mechanisms of action.
-
Octacalcium phosphate shows significant promise, particularly due to its direct role as a precursor to biological apatite and its ability to modulate key osteogenic signaling pathways. Its application is often enhanced when used as a composite material to improve handling and mechanical properties.
-
Bioactive glass , especially the well-studied 45S5 formulation, exhibits excellent bioactivity through the formation of a strong bond with bone and the release of ions that stimulate both angiogenesis and osteogenesis. Its versatility in composition allows for the tuning of its properties for various clinical needs, including load-bearing applications and infection control.
The choice between OCP and bioactive glass will ultimately depend on the specific clinical application, including the size and location of the bone defect, the required mechanical strength, and the desired resorption rate. This guide provides a foundation of comparative data to aid in this selection process, and further research into direct, head-to-head comparative studies will continue to refine our understanding of these two remarkable biomaterials.
References
- 1. Update on the use of 45S5 bioactive glass in the treatment of bone defects in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the bone regeneration properties of bioactive glass: Effect of particle shape and size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. synthera.in [synthera.in]
- 7. Octacalcium phosphate bone substitute materials: Comparison between properties of biomaterials and other calcium phosphate materials [jstage.jst.go.jp]
- 8. Bioglasses Versus Bioactive Calcium Phosphate Derivatives as Advanced Ceramics in Tissue Engineering: Comparative and Comprehensive Study, Current Trends, and Innovative Solutions | MDPI [mdpi.com]
- 9. First Clinical Application of Octacalcium Phosphate Collagen Composite in Human Bone Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Octacalcium phosphate, a promising bone substitute material: a narrative review [e-jyms.org]
- 11. technewslit.com [technewslit.com]
- 12. mdpi.com [mdpi.com]
- 13. Clinical Applications of S53P4 Bioactive Glass in Bone Healing and Osteomyelitic Treatment: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bioactive glass 1393 promotes angiogenesis and accelerates wound healing through ROS/P53/MMP9 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Hydrolysis Kinetics of Octacalcium Phosphate to Hydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
The transformation of octacalcium phosphate (B84403) (OCP) to hydroxyapatite (B223615) (HAp) is a fundamental process in biomineralization and is of significant interest in the development of bone regenerative materials and drug delivery systems. Understanding the kinetics of this hydrolysis is crucial for controlling the properties and performance of calcium phosphate-based biomaterials. This guide provides a comparative overview of the hydrolysis kinetics of OCP to HAp, supported by experimental data and detailed protocols.
Mechanism of Hydrolysis: A Stepwise Transformation
The hydrolysis of octacalcium phosphate (Ca₈H₂(PO₄)₆·5H₂O) to hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is an irreversible process that involves structural rearrangement and ionic exchange with the surrounding solution.[1] The generally accepted mechanism proceeds through a topotactical conversion, where the basic apatitic structure of OCP is preserved during the transformation.[1]
The process can be summarized in the following key steps:
-
Dissolution of OCP: The hydrolysis is initiated by the dissolution of OCP, releasing calcium and phosphate ions into the solution.
-
Nucleation of HAp: Hydroxyapatite nuclei form on the surface of the OCP crystals. This is a critical rate-determining step.
-
Crystal Growth of HAp: The HAp nuclei then grow by consuming calcium and phosphate ions from the solution, which are continuously supplied by the dissolution of OCP.[2]
This transformation involves the removal of water molecules and hydrogen ions from the hydrated layers of the OCP structure, coupled with the diffusion of calcium ions into the crystal lattice.[3]
Quantitative Analysis of Hydrolysis Kinetics
The rate of OCP hydrolysis is influenced by several factors, including temperature, pH, and the presence of ionic species in the solution. While comprehensive kinetic data remains an active area of research, existing studies provide valuable insights into the transformation rates under various conditions.
| Parameter | Condition | Observation | Reference |
| Temperature | 60 °C | Complete transformation to HAp observed within 6 hours. | [4] |
| 50 °C | Hydrolysis studied over a pH range of 6.1 to 8.6. | [5] | |
| 37 °C | Hydrolysis studied over a pH range of 6.1 to 8.6. | [5] | |
| pH | 5 | Complete transformation to HAp observed within 6 hours at 60 °C. | [4] |
| 6.1 - 8.6 | Hydrolytic transformation proceeds according to thermodynamic requirements, with some retardation at higher pH due to decreased OCP solubility. | [5] | |
| Inhibitors | 1 mmol/L MgCl₂ | Prevents the initial surface reaction and dramatically decreases the nucleation rate of HAp. | [1] |
| Promoters | Fluoride (B91410) ions | Increase the rates of surface reaction, nucleation, and crystal growth processes. | [1] |
Note: The provided data is based on specific experimental conditions and may vary depending on other factors such as the physicochemical properties of the initial OCP.
Experimental Protocols
Synthesis of Octacalcium Phosphate (OCP)
A common method for synthesizing OCP for hydrolysis studies is through the hydrolysis of α-tricalcium phosphate (α-TCP).[3][6]
Materials:
-
α-Tricalcium phosphate (α-TCP) powder
-
0.0016 M Phosphoric acid (H₃PO₄) solution
-
Deionized water
Procedure:
-
Immerse a specific amount of α-TCP powder (e.g., 100 mg) into a defined volume of 0.0016 M H₃PO₄ solution (e.g., 50 mL).[6]
-
Maintain the suspension at room temperature under continuous stirring (e.g., 300 rpm) for a designated period (e.g., 24 hours).[6]
-
Monitor the pH of the solution throughout the synthesis.
-
After the reaction period, filter the precipitate, wash it thoroughly with deionized water, and dry it at a low temperature (e.g., 40 °C).
-
Characterize the resulting powder using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of OCP.
Kinetic Study of OCP Hydrolysis to HAp
The hydrolysis kinetics can be monitored by analyzing the phase composition of the solid at different time points.
Materials:
-
Synthesized OCP powder
-
Hydrolysis medium (e.g., simulated body fluid, phosphate-buffered saline, or deionized water)
-
Constant temperature water bath or incubator
-
pH meter and pH stat (optional, for maintaining constant pH)
Procedure:
-
Disperse a known amount of OCP powder in the chosen hydrolysis medium in a sealed container.
-
Place the container in a constant temperature environment (e.g., 37 °C or 50 °C).[5]
-
At predetermined time intervals, withdraw aliquots of the suspension.
-
Immediately filter the solid phase and wash it with deionized water to stop the hydrolysis reaction.
-
Dry the collected solid samples.
-
Analyze the phase composition of the dried samples using XRD and FTIR.
Quantification of OCP and HAp
The relative amounts of OCP and HAp in the hydrolyzed samples can be quantified using the Rietveld refinement method on the XRD data.[7] This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight fraction of each crystalline phase.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the hydrolysis kinetics of OCP to HAp.
Proposed Hydrolysis Mechanism
This diagram illustrates the proposed mechanism for the transformation of OCP to HAp.
References
- 1. The effects of magnesium and fluoride on the hydrolysis of octacalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observation of Transformation Behavior of Octacalcium Phosphate to Hydroxyapatite | Scientific.Net [scientific.net]
- 3. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Mechanism of Hydrolysis of Octacalcium Phosphate" by B. B. Tomazic, M. S. Tung et al. [digitalcommons.usu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Long-Term In Vivo Stability of Octacalcium Phosphate Implants: A Comparative Guide
An objective comparison of the in vivo performance of octacalcium phosphate (B84403) against other calcium phosphate-based biomaterials, supported by experimental data.
Introduction
Octacalcium phosphate (OCP), with the chemical formula Ca₈H₂(PO₄)₆·5H₂O, is a bioactive ceramic that has garnered significant attention as a promising bone substitute material.[1][2][3] Distinguished by its chemical similarity to the precursor phase of biological apatite in bone, OCP exhibits unique in vivo characteristics, including superior resorbability and enhanced bone regeneration capabilities when compared to more traditionally used calcium phosphate ceramics like hydroxyapatite (B223615) (HA) and beta-tricalcium phosphate (β-TCP).[4][5][6] This guide provides a comprehensive comparison of the long-term in vivo stability and performance of OCP implants, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
In Vivo Degradation and Resorption of OCP
A key attribute of an ideal bone graft substitute is a degradation rate that corresponds with the rate of new bone formation.[5] OCP demonstrates a favorable resorption profile in vivo. Unlike the more stable HA, OCP is gradually resorbed and replaced by new bone.[3][4] This resorption is facilitated by both passive dissolution in the physiological environment and cell-mediated processes involving osteoclasts.[5][7][8]
A crucial aspect of OCP's in vivo behavior is its propensity to convert into a more stable, Ca-deficient hydroxyapatite.[9][10][11][12] This conversion is not a simple dissolution and reprecipitation process but is thought to occur via a topotaxial conversion, where the original morphology of the OCP particles is maintained while new nano-apatite particles form on their surface.[9][10] This gradual transformation is believed to play a significant role in its ability to stimulate bone formation.[6][11][12]
Performance Comparison: OCP vs. HA and β-TCP
Experimental evidence consistently demonstrates the superior performance of OCP in terms of both resorption and osteogenesis compared to HA and β-TCP.
A long-term study in a rat cranial defect model directly compared the three materials over a six-month period. The results indicated that the percentage of remaining OCP implant was significantly lower than that of HA and β-TCP.[4] Conversely, the percentage of newly formed bone was significantly higher in the defects treated with OCP.[4] This suggests that OCP's higher resorbability creates the necessary space for new bone ingrowth, a limitation often observed with the more static HA.[4][5] While β-TCP is also resorbable, studies indicate that OCP's resorption and subsequent bone formation are more rapid and effective.[5][13][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative in vivo studies.
Table 1: Implant Resorption and New Bone Formation (6-Month Rat Cranial Defect Model)
| Biomaterial | Mean Remaining Implant (%) | Mean New Bone Formation (%) |
| OCP | Significantly Lower than HA & β-TCP | Significantly Higher than HA & β-TCP |
| HA | High | Low |
| β-TCP | Moderate | Moderate |
Data adapted from a histomorphometrical analysis of rat cranial defects 6 months post-implantation.[4]
Table 2: New Bone and Residual Graft in a Rabbit Calvarial Defect Model
| Biomaterial Group (OCP concentration) | Time | New Bone Area (%) | Residual Graft Area (%) |
| 90% OCP | 8 weeks | Increased | Decreased |
| 76% OCP | 8 weeks | Increased | Stable |
Data from a study evaluating different formulations of OCP grafts.[15][16] The results suggest that higher OCP concentration leads to faster resorption.
Table 3: Bone Regeneration in Rat Calvarial Defects (8 and 12 weeks)
| Biomaterial | Time | New Bone Area (%) | Remaining Graft Material (%) |
| OCP-coated Xenograft | 8 weeks | 17.6 | 22.7 |
| OCP-coated Xenograft | 12 weeks | 24.3 | 22.8 |
Data from an evaluation of an OCP-coated xenograft, demonstrating progressive bone formation over time.[17][18]
Signaling Pathways in OCP-Mediated Osteogenesis
The enhanced osteogenic potential of OCP is not solely due to its favorable resorption profile. OCP actively modulates intracellular signaling pathways in osteoblasts, promoting their proliferation and differentiation.[1][2] In vitro studies using osteoblast-like cells (MG63) have shown that OCP treatment can:
-
Activate p38 MAPK signaling: This pathway is involved in osteoblast differentiation.[1][2]
-
Increase AKT phosphorylation: The AKT pathway is crucial for cell survival and proliferation.[1][2]
-
Inhibit JNK signaling: The c-Jun N-terminal kinase (JNK) pathway is often associated with apoptosis, so its inhibition by OCP may promote cell survival.[1][2][19]
-
Disrupt Src phosphorylation: Src family kinases are involved in regulating cell morphology and survival.[1][2]
These findings suggest that OCP directly influences cellular activities to create a pro-osteogenic environment.
Experimental Protocols
The evaluation of OCP's in vivo performance relies on well-defined preclinical animal models and analytical techniques.
Key Experiment: Comparative In Vivo Implantation
Objective: To compare the long-term resorbability and bone regeneration capacity of OCP with HA and β-TCP.
Methodology:
-
Animal Model: Wistar rats are commonly used.[4] Other models include rabbits, dogs, sheep, and pigs, with the choice depending on the specific research question and the need to mimic the human clinical situation.[20][21][22]
-
Surgical Procedure:
-
Post-Operative Period: Animals are monitored for a long-term period, such as 6 months, to assess stability and integration.[4]
-
Sample Collection and Preparation:
-
Analysis:
-
Histomorphometry: Thin sections are prepared and stained (e.g., Masson-Goldner). The percentage of remaining implant material and the area of newly formed bone within the original defect are quantified using image analysis software.[4][23]
-
Micro-Computed Tomography (Micro-CT): This non-destructive imaging technique is used to provide three-dimensional visualization and quantification of new bone volume and implant resorption.[15][23]
-
Spectroscopy and Diffraction: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are used to analyze the chemical and crystalline structure of the explanted material to confirm the in vivo conversion of OCP to apatite.[12][24]
-
Conclusion
The body of evidence from long-term in vivo studies strongly supports the use of octacalcium phosphate as a highly effective bone graft substitute. Its superior resorbability, coupled with its ability to actively stimulate osteogenic signaling pathways, results in significantly more new bone formation compared to traditional calcium phosphate biomaterials like hydroxyapatite and β-TCP. The gradual conversion of OCP to a stable apatite phase in vivo appears to be a key mechanism driving its bioactivity. For researchers and professionals in drug development, OCP represents a compelling alternative to existing materials, offering the potential for faster and more robust bone regeneration in various clinical applications. Future research may focus on optimizing the physical forms of OCP implants and exploring their combination with therapeutic agents to further enhance tissue repair.
References
- 1. Multiple proliferation signaling pathways are modulated by octacalcium phosphate in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Octacalcium phosphate, a promising bone substitute material: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implanted octacalcium phosphate is more resorbable than beta-tricalcium phosphate and hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bone regeneration by synthetic octacalcium phosphate and its role in biological mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion of Octacalcium Phosphate into Hydroxyapatite and Bone Regeneration | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of New Octacalcium Phosphate-Coated Xenograft in Rats Calvarial Defect Model on Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Animal models for implant biomaterial research in bone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Animal models for implant biomaterial research in bone: a review. | Semantic Scholar [semanticscholar.org]
- 22. ricerca.unich.it [ricerca.unich.it]
- 23. In vivo implantation of porous titanium alloy implants coated with magnesium-doped octacalcium phosphate and hydroxyapatite thin films using pulsed laser depostion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro and in vivo degradation of biomimetic octacalcium phosphate and carbonate apatite coatings on titanium implants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Octacalcium Phosphate
This guide provides essential safety and logistical information for the proper disposal of octacalcium phosphate (B84403) (OCP) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory practices.
Octacalcium phosphate is generally not classified as a hazardous substance and is stable under normal conditions.[1][2][3] However, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination. The primary environmental concern is to prevent the product from entering drains, as phosphates can contribute to the eutrophication of waterways in high concentrations.[2]
Key Safety and Physical Data
The following table summarizes key quantitative data and properties of calcium phosphates, including octacalcium phosphate and its close relatives.
| Property | Data |
| Physical State | Solid, white powder |
| Odor | Odorless |
| Solubility in Water | Insoluble |
| Melting Point | 1670 °C / 3038 °F (for Tricalcium Phosphate) |
| Specific Gravity | 3.14 (for Tricalcium Phosphate) |
| Reactivity | Stable under normal conditions |
| Primary Hazards | May cause mechanical eye and skin irritation. Inhalation of dust may cause respiratory tract irritation.[4] |
| Transport Classification | Not regulated as a dangerous good. |
Step-by-Step Disposal Procedure for Octacalcium Phosphate Waste
This protocol outlines the standard operating procedure for the collection and disposal of OCP waste.
1. Waste Segregation and Collection:
- Isolate OCP Waste: Collect waste octacalcium phosphate, including residues and contaminated disposables (e.g., weighing paper, gloves), in a dedicated waste container.
- Do Not Mix: Do not mix OCP waste with other chemical waste streams, such as solvents or heavy metals.
- Original Containers: Whenever possible, leave waste chemicals in their original containers to ensure clear identification.
2. Container Labeling and Storage:
- Labeling: Clearly label the waste container as "Waste Octacalcium Phosphate." Include any other relevant information required by your institution's Environmental Health and Safety (EHS) department.
- Container Integrity: Use containers that are in good condition, free from cracks or leaks, and have a tightly sealing lid to prevent dust from becoming airborne.[1]
- Storage Location: Store the sealed waste container in a designated, dry, and well-ventilated waste accumulation area, away from incompatible materials.
3. Final Disposal:
- Consult Regulations: The final disposal method must be in accordance with all national and local regulations. Contact your institution's EHS office to arrange for pickup and disposal.
- Professional Disposal: Waste will be handled by a licensed waste disposal facility. Do not attempt to dispose of solid octacalcium phosphate in the trash or down the drain.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Cleanup Protocol:
-
Restrict Access: Secure the area to prevent further contamination or exposure.
-
Assess the Spill: Determine the extent of the spill and the required personal protective equipment (PPE).
-
Wear Appropriate PPE: At a minimum, wear nitrile gloves, safety goggles, and a lab coat.[5] If there is a risk of significant dust generation, respiratory protection may be necessary.
-
Contain and Clean:
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.[5]
-
Dispose of Cleanup Materials: Collect all contaminated cleaning materials (e.g., wipes, gloves) and place them in the sealed waste container for disposal.[5]
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4][6] Seek medical attention if irritation persists.[4]
-
Skin Contact: Wash the affected area with soap and water.[5] Remove any contaminated clothing.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink one or two glasses of water.[4][6] Seek medical attention.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. innophos.com [innophos.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. The precursor of apatite: Octacalcium phosphate (OCP) in the earth and environmental sciences - A review [iris.unica.it]
Safeguarding Your Research: Essential Protective Measures for Handling Octacalcium Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as octacalcium phosphate (B84403), a key component in biomaterial and bone regeneration research, understanding and implementing the correct personal protective equipment (PPE) and handling protocols is a critical first step. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of octacalcium phosphate in your laboratory.
While octacalcium phosphate is generally considered to have low toxicity and has been shown to be safe in various preclinical studies, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[1] Safety data sheets for similar calcium phosphate compounds recommend taking precautions to avoid irritation.[2][3][4]
Personal Protective Equipment (PPE) for Octacalcium Phosphate
To ensure the safety of personnel during the handling of octacalcium phosphate, the following personal protective equipment is recommended. These recommendations are based on guidelines for similar calcium phosphate compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary when there is a risk of splashing.[5] |
| Skin Protection | Wear compatible chemical-resistant gloves to prevent skin exposure.[6] Lab coats or gowns should be worn to protect clothing and skin.[2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust is generated, a NIOSH-approved respirator for particulates should be worn.[7] |
| Hand Protection | Solvent impermeable or compatible chemical-resistant gloves are required to prevent skin contact.[6][7] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
1. Preparation and Handling:
-
Engineering Controls: Work in a well-ventilated area. A fume hood or other local exhaust ventilation may be necessary if there is a potential for dust generation.[7]
-
Safe Handling Practices:
2. Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Keep containers tightly closed to prevent contamination and absorption of moisture.[2]
3. Spill Response:
-
In case of a spill, avoid generating dust.
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean the spill area with water.
4. Disposal:
-
For small quantities of uncontaminated octacalcium phosphate, some guidelines suggest that it may be acceptable to dispose of it in the normal trash, provided it is in a sealed container.[8][9]
-
However, it is always best practice to consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
For larger quantities or if the material is contaminated with other hazardous substances, it must be disposed of as chemical waste through a licensed disposal company.[3]
Experimental Workflow: Handling and Disposal of Octacalcium Phosphate
Caption: Workflow for the safe handling and disposal of octacalcium phosphate.
References
- 1. Octacalcium phosphate - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. biosynth.com [biosynth.com]
- 7. media.benjaminmoore.com [media.benjaminmoore.com]
- 8. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 9. csn.edu [csn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
